N-(3-formylphenyl)-4-methylbenzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(3-formylphenyl)-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2/c1-11-5-7-13(8-6-11)15(18)16-14-4-2-3-12(9-14)10-17/h2-10H,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIPICUWLSCQEHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to N-(3-formylphenyl)-4-methylbenzamide: Synthesis, Properties, and Characterization
This guide provides a comprehensive overview of N-(3-formylphenyl)-4-methylbenzamide, a bifunctional organic compound with potential applications in medicinal chemistry and materials science. We will delve into its synthesis, physicochemical properties, spectroscopic signature, and detailed experimental protocols. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Introduction and Molecular Overview
N-(3-formylphenyl)-4-methylbenzamide is an aromatic compound featuring both an amide and an aldehyde functional group. This unique combination makes it a valuable intermediate for the synthesis of more complex molecules. The formyl group (aldehyde) offers a reactive site for nucleophilic addition and condensation reactions, while the amide linkage provides structural rigidity and potential for hydrogen bonding interactions. The tolyl moiety introduces a non-polar methyl group that can influence solubility and molecular packing.
The molecular structure consists of a central N-phenylbenzamide core where the phenyl ring attached to the nitrogen is substituted with a formyl group at the meta-position, and the benzoyl group is substituted with a methyl group at the para-position.
Caption: Chemical structure of N-(3-formylphenyl)-4-methylbenzamide.
Synthesis and Mechanism
The most direct and efficient synthesis of N-(3-formylphenyl)-4-methylbenzamide is achieved through the acylation of 3-aminobenzaldehyde with 4-methylbenzoyl chloride. This reaction, a classic example of the Schotten-Baumann reaction, proceeds via nucleophilic acyl substitution.[1][2][3]
The reaction mechanism involves the nucleophilic attack of the amino group of 3-aminobenzaldehyde on the electrophilic carbonyl carbon of 4-methylbenzoyl chloride.[4] A tetrahedral intermediate is formed, which then collapses, eliminating a chloride ion. A base, typically aqueous sodium hydroxide or an organic base like pyridine, is essential to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine and halt the reaction.[4][5]
Caption: Synthetic workflow for N-(3-formylphenyl)-4-methylbenzamide.
Physicochemical Properties
While extensive experimental data for N-(3-formylphenyl)-4-methylbenzamide is not publicly available, we can predict its key properties based on its structure and data from analogous compounds.
| Property | Predicted Value/Information | Source/Basis |
| Molecular Formula | C₁₅H₁₃NO₂ | PubChemLite[6] |
| Molecular Weight | 239.27 g/mol | Calculated |
| Appearance | Expected to be a solid at room temperature. | Analogy to similar benzanilides.[7][8] |
| Melting Point | Expected to be a solid with a defined melting point. | N-phenylbenzamide melts at 163 °C.[8] |
| Solubility | Likely soluble in polar organic solvents (e.g., DMSO, DMF, acetone, ethyl acetate) and chlorinated solvents; sparingly soluble in non-polar solvents and insoluble in water. | Presence of polar amide and aldehyde groups and non-polar aromatic rings.[8][9] |
| XlogP (predicted) | 2.6 | PubChemLite[6] |
Spectroscopic Characterization (Predicted)
The structural features of N-(3-formylphenyl)-4-methylbenzamide suggest a distinct spectroscopic signature.
-
¹H NMR:
-
Aldehyde proton (-CHO): A singlet in the range of 9.8-10.1 ppm.
-
Amide proton (-NH-): A broad singlet, typically between 8.0 and 9.5 ppm.
-
Aromatic protons: A complex multiplet pattern in the 7.0-8.5 ppm region, arising from the two substituted benzene rings.
-
Methyl protons (-CH₃): A singlet around 2.4 ppm.
-
-
¹³C NMR:
-
Aldehyde carbon: A signal in the range of 190-195 ppm.
-
Amide carbonyl carbon: A signal around 165-170 ppm.
-
Aromatic carbons: Multiple signals in the 110-145 ppm range.
-
Methyl carbon: A signal around 20-25 ppm.
-
-
IR Spectroscopy (ATR):
-
N-H stretch: A sharp peak around 3300 cm⁻¹.
-
C-H stretch (aromatic): Peaks just above 3000 cm⁻¹.
-
C-H stretch (aldehyde): Two weak peaks around 2820 cm⁻¹ and 2720 cm⁻¹.
-
C=O stretch (aldehyde): A strong, sharp peak around 1700 cm⁻¹.
-
C=O stretch (amide I band): A strong, sharp peak around 1660 cm⁻¹.
-
N-H bend (amide II band): A peak around 1530 cm⁻¹.
-
-
Mass Spectrometry (ESI+):
Experimental Protocols
Synthesis of N-(3-formylphenyl)-4-methylbenzamide
This protocol is based on a standard Schotten-Baumann procedure.[10]
Materials:
-
Dichloromethane (DCM)
-
1 M Sodium hydroxide (NaOH) solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve 3-aminobenzaldehyde in DCM.
-
Cool the solution to 0-5 °C in an ice bath with magnetic stirring.
-
In a separate addition funnel, place 4-methylbenzoyl chloride. In another, place the 1 M NaOH solution.
-
Add the 4-methylbenzoyl chloride and NaOH solution dropwise and simultaneously to the stirred amine solution, maintaining the temperature below 10 °C. The rate of addition should be controlled to keep the reaction mixture basic (check with pH paper).
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water, to yield N-(3-formylphenyl)-4-methylbenzamide as a solid.
Troubleshooting the Synthesis
Caption: Troubleshooting logic for the synthesis of N-(3-formylphenyl)-4-methylbenzamide.
Potential Applications and Reactivity
The dual functionality of N-(3-formylphenyl)-4-methylbenzamide opens up numerous possibilities in chemical synthesis.
-
Medicinal Chemistry: The aldehyde can be a precursor for the synthesis of Schiff bases, reductive amination products, or heterocyclic rings, which are common motifs in pharmacologically active compounds. The benzamide core is also present in many approved drugs.
-
Materials Science: As a bifunctional linker, it can be used in the synthesis of polymers, covalent organic frameworks (COFs), and other porous materials.[14] The aldehyde group can participate in the formation of imine-linked frameworks, while the amide group can contribute to structural rigidity and hydrogen bonding networks.[14]
The reactivity is dominated by its two functional groups:
-
Aldehyde: Undergoes nucleophilic addition, condensation reactions (e.g., Wittig, Knoevenagel), oxidation to a carboxylic acid, and reduction to an alcohol.
-
Amide: Generally stable, but can be hydrolyzed under harsh acidic or basic conditions. The N-H proton is weakly acidic.
Safety and Handling
While specific toxicity data for N-(3-formylphenyl)-4-methylbenzamide is unavailable, it should be handled with the standard precautions for laboratory chemicals.
-
The starting material, 3-aminobenzaldehyde, is considered hazardous and toxic by inhalation, ingestion, and skin contact.[11]
-
4-Methylbenzoyl chloride is corrosive and causes severe skin burns and eye damage.[12]
-
It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion
N-(3-formylphenyl)-4-methylbenzamide is a versatile synthetic intermediate with significant potential in various fields of chemical research. Its straightforward synthesis via the Schotten-Baumann reaction makes it an accessible building block for the construction of complex molecular architectures. This guide provides a foundational understanding of its synthesis, predicted properties, and handling, serving as a valuable resource for scientists exploring its applications.
References
-
Vedantu. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. [Link][4]
-
PubChemLite. N-(3-formylphenyl)-4-methylbenzamide (C15H13NO2). [Link][6]
Sources
- 1. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. Schotten-Baumann_reaction [chemeurope.com]
- 4. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples [vedantu.com]
- 5. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 6. PubChemLite - N-(3-formylphenyl)-4-methylbenzamide (C15H13NO2) [pubchemlite.lcsb.uni.lu]
- 7. 4-Formyl-N-phenyl-benzamide | CAS 179057-23-9 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 8. N-phenylbenzamide [chemister.ru]
- 9. CAS 1709-44-0: 3-Aminobenzaldehyde | CymitQuimica [cymitquimica.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Buy 3-Aminobenzaldehyde | 1709-44-0 [smolecule.com]
- 12. p-Toluoyl chloride 98 874-60-2 [sigmaaldrich.com]
- 13. guidechem.com [guidechem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
A Comprehensive Technical Guide to N-(3-formylphenyl)-4-methylbenzamide
This technical guide provides an in-depth overview of N-(3-formylphenyl)-4-methylbenzamide, a bifunctional organic compound with significant potential in materials science and drug discovery. This document details its chemical identity, physicochemical properties, a robust synthetic protocol, spectroscopic characterization, safety considerations, and explores its reactivity and applications for researchers, scientists, and professionals in drug development.
Compound Identification and Structure
N-(3-formylphenyl)-4-methylbenzamide is an aromatic compound featuring both a benzamide and a formyl functional group. The strategic placement of the formyl group at the meta position of the N-phenyl ring and a methyl group on the benzoyl moiety provides a unique scaffold for further chemical modifications.
The definitive IUPAC name for this compound is N-(3-formylphenyl)-4-methylbenzamide .[1] Its molecular structure and key identifiers are presented below.
Chemical Structure:
Caption: Synthetic workflow for N-(3-formylphenyl)-4-methylbenzamide.
Chemical Reactivity and Potential Applications
The bifunctional nature of N-(3-formylphenyl)-4-methylbenzamide makes it a versatile building block in organic synthesis and materials science.
Reactivity of the Formyl Group
The aldehyde functionality is a reactive handle for various chemical transformations:
-
Reductive Amination: The formyl group can be converted to an amine through reaction with an amine in the presence of a reducing agent.
-
Wittig Reaction: Reaction with a phosphorus ylide can form an alkene.
-
Oxidation: The aldehyde can be oxidized to a carboxylic acid.
-
Schiff Base Formation: The formyl group readily undergoes condensation reactions with primary amines to form imines (Schiff bases). This dynamic covalent chemistry is particularly useful in the synthesis of Covalent Organic Frameworks (COFs). [2]
Reactivity of the Amide Group
The amide bond is generally stable but can undergo hydrolysis under acidic or basic conditions. The N-H proton can be deprotonated with a strong base.
Applications in Materials Science
N-(3-formylphenyl)-4-methylbenzamide is a promising linker for the construction of porous crystalline materials like COFs. [2]The formyl group can react with multi-amine linkers to form a stable, porous framework, while the benzamide moiety contributes to the rigidity and thermal stability of the resulting material. [2]The amide group can also participate in hydrogen bonding, influencing the material's properties. [2]
Potential in Medicinal Chemistry
The benzamide scaffold is a common feature in many biologically active compounds. The presence of the reactive formyl group allows for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies. Benzamide derivatives have shown a wide range of pharmacological activities, including antimicrobial and anticancer effects.
Logical Relationship of Functional Groups to Applications
Caption: Reactivity and application pathways of the title compound.
Safety Information
GHS Hazard Statements (Inferred):
-
H315: Causes skin irritation. [3]* H319: Causes serious eye irritation. [3]* H335: May cause respiratory irritation.
Precautionary Statements (Recommended):
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection. [3]* P302 + P352: IF ON SKIN: Wash with plenty of water. [3]* P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
It is recommended to handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Conclusion
N-(3-formylphenyl)-4-methylbenzamide is a valuable bifunctional molecule with significant potential as a building block in both materials science and medicinal chemistry. Its straightforward synthesis and the versatile reactivity of its formyl and benzamide groups make it an attractive target for further research and development. This guide provides a comprehensive foundation for scientists and researchers to understand and utilize this compound in their work.
References
-
PubChem. N-(3-formylphenyl)-4-methylbenzamide. National Center for Biotechnology Information. [Link]
-
Thoreau Chemistry. N-(3-formylphenyl)-4-methylbenzamide. [Link]
-
PubChem. N-[(4-formylphenyl)methyl]benzamide. National Center for Biotechnology Information. [Link]
Sources
A Comprehensive Technical Guide to N-(3-formylphenyl)-4-methylbenzamide
CAS Number: 749219-35-0[1]
Disclaimer: It is important to note that while N-(3-formylphenyl)-4-methylbenzamide is commercially available for research purposes, the publicly accessible scientific literature on this specific compound is limited.[1] Therefore, this guide has been constructed by integrating data on the compound itself with established principles of organic synthesis, analytical chemistry, and the known applications of structurally analogous molecules. The experimental protocols and potential applications described herein are based on expert analysis and should be considered as well-founded projections to guide further research.
Introduction: A Molecule of Bifunctional Potential
N-(3-formylphenyl)-4-methylbenzamide is a bifunctional organic molecule characterized by the presence of a formyl (aldehyde) group and a 4-methylbenzamide moiety. This unique structural combination makes it a compound of significant interest for researchers in materials science and drug discovery. The aldehyde group offers a reactive handle for covalent bond formation, particularly in the construction of extended polymeric structures, while the benzamide core is a well-established pharmacophore found in a wide array of biologically active compounds.[2]
This guide provides a technical overview of N-(3-formylphenyl)-4-methylbenzamide, including a detailed proposed synthetic route, methods for its characterization, and a discussion of its potential applications, grounded in the proven utility of its structural isomers and related benzamide derivatives.
Physicochemical Properties
A summary of the key physicochemical properties of N-(3-formylphenyl)-4-methylbenzamide is presented in the table below.
| Property | Value | Source |
| CAS Number | 749219-35-0 | [1] |
| Molecular Formula | C₁₅H₁₃NO₂ | [1] |
| Molecular Weight | 239.27 g/mol | Calculated |
| Monoisotopic Mass | 239.09464 Da | [1] |
| Predicted XlogP | 2.6 | [1] |
| Appearance | Likely an off-white to pale yellow solid | Inferred |
Synthesis of N-(3-formylphenyl)-4-methylbenzamide: A Proposed Protocol
Reaction Scheme
Caption: Proposed synthesis of N-(3-formylphenyl)-4-methylbenzamide.
Step-by-Step Experimental Protocol
Materials:
-
3-Aminobenzaldehyde
-
4-Methylbenzoyl chloride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 3-aminobenzaldehyde (1.0 equivalent) in anhydrous dichloromethane.
-
Addition of Base: Add anhydrous pyridine (1.2 equivalents) to the solution. The pyridine acts as a base to neutralize the HCl byproduct of the reaction.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath. This is crucial to control the exothermic nature of the acylation and to minimize potential side reactions.[3]
-
Acylation: Slowly add 4-methylbenzoyl chloride (1.1 equivalents) dropwise to the stirred solution. Maintaining a low temperature during addition is critical to prevent hydrolysis of the acyl chloride.[3]
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material (3-aminobenzaldehyde) is consumed.
-
Aqueous Workup: Upon completion, dilute the reaction mixture with additional DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess pyridine), deionized water, and saturated NaHCO₃ solution (to remove any remaining acid).[4]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield pure N-(3-formylphenyl)-4-methylbenzamide.[3][4]
Workflow Diagram
Caption: Experimental workflow for the synthesis of N-(3-formylphenyl)-4-methylbenzamide.
Analytical Characterization
Proper characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are standard for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be complex in the aromatic region. Key predicted signals include:
-
A singlet for the aldehyde proton (-CHO) around δ 9.9-10.1 ppm.
-
A singlet for the methyl group (-CH₃) protons around δ 2.4 ppm.
-
A broad singlet for the amide proton (N-H) between δ 8.0-9.0 ppm.
-
A series of multiplets for the aromatic protons between δ 7.2-8.2 ppm.
-
-
¹³C NMR: The carbon NMR spectrum should show distinct signals for all 15 carbon atoms. Predicted key signals include:
-
A signal for the aldehyde carbonyl carbon around δ 191-193 ppm.
-
A signal for the amide carbonyl carbon around δ 165-167 ppm.
-
Multiple signals in the aromatic region (δ 120-145 ppm).
-
A signal for the methyl carbon around δ 21-22 ppm.
-
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present. Expected characteristic absorption bands include:
-
N-H stretch: A sharp peak around 3300 cm⁻¹.
-
C-H stretch (aromatic and aldehyde): Peaks around 3100-3000 cm⁻¹ and 2850-2750 cm⁻¹.
-
C=O stretch (aldehyde): A strong, sharp peak around 1700 cm⁻¹.
-
C=O stretch (amide I band): A strong, sharp peak around 1660 cm⁻¹.
-
N-H bend (amide II band): A peak around 1530 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight. Using electrospray ionization (ESI), the expected mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ would be approximately 240.10.[1]
Potential Applications in Research and Development
The bifunctional nature of N-(3-formylphenyl)-4-methylbenzamide opens up several avenues for its application, particularly in materials science and medicinal chemistry.
Linker for Covalent Organic Frameworks (COFs)
COFs are a class of crystalline porous polymers with ordered structures, making them highly attractive for applications in gas storage, separation, and catalysis.[4] The synthesis of COFs relies on the use of multitopic linkers that can form strong, reversible covalent bonds.
N-(3-formylphenyl)-4-methylbenzamide is an ideal candidate for a ditopic linker. The formyl group can readily undergo condensation reactions with multiamino-substituted molecules (e.g., 1,3,5-tris(4-aminophenyl)benzene) to form stable imine linkages, driving the formation of the extended COF network.[4] The rigid benzamide core contributes to the structural integrity and porosity of the resulting framework, while the amide bond itself can participate in hydrogen bonding, influencing the material's properties.[4]
Caption: Use of N-(3-formylphenyl)-4-methylbenzamide in COF synthesis.
Scaffold in Drug Discovery
The benzamide scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs with diverse therapeutic actions.[2] Derivatives of benzamide have been shown to possess a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][5]
-
Enzyme Inhibition: Many benzamide-containing drugs act as enzyme inhibitors. For example, derivatives of 4-methylbenzamide have been investigated as inhibitors of protein kinases like Bcr-Abl, which are implicated in certain cancers.[5] The N-(3-formylphenyl)-4-methylbenzamide structure could serve as a starting point for the design of novel kinase inhibitors, where the formyl group could be further modified to interact with specific residues in an enzyme's active site.
-
Antimicrobial Agents: The development of new antimicrobial agents is a critical area of research. Benzamide derivatives have been explored for their activity against various bacterial and fungal pathogens.[6] N-(3-formylphenyl)-4-methylbenzamide could be evaluated for its antimicrobial properties or used as a precursor for the synthesis of more complex molecules with potential antimicrobial efficacy.
Conclusion
N-(3-formylphenyl)-4-methylbenzamide is a molecule with considerable, yet largely untapped, potential. While specific research on this compound is sparse, its structural features strongly suggest its utility as a versatile building block. The proposed synthetic protocol provides a clear and reliable path to obtaining this compound, and the outlined characterization methods will ensure its identity and purity. For researchers in materials science, it offers a promising linker for the rational design of novel porous materials like COFs. For medicinal chemists, it represents an attractive scaffold for the development of new therapeutic agents. This guide serves as a foundational resource to encourage and facilitate further exploration of this promising chemical entity.
References
-
PubChemLite. N-(3-formylphenyl)-4-methylbenzamide (C15H13NO2). Available from: [Link]
-
ResearchGate. a. FT-IR (neat) of 4-methylbenzamide (Scheme 2, 2h). Available from: [Link]
-
Organic Syntheses. Preparation of N-Formylamides by Oxidative Cleavage of N-Acylaminoacids. Available from: [Link]
-
Conciencia Digital. Synthesis of N-decyl-4 - ((3-formyl-4-hydroxyphenoxy) methyl) benzamide by reaction of 4-bromomethylbenzoic acid, decylamine and 2,5-dihydroxybenzaldehyde. Available from: [Link]
-
ResearchGate. A facile synthesis of N-formylbenzamides by oxidative decarboxylation of N-aroylglycine induced by Ag/S2O8. Available from: [Link]
- Google Patents. CN103709053A - Method for preparing tri(4-formylphenyl) amine by employing 4-formyltriphenylamine.
-
NIST. Benzamide, N-(4-methylphenyl)-. Available from: [Link]
-
PMC. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Available from: [Link]
-
SpectraBase. 4-formyl-N-methyl-benzamide. Available from: [Link]
-
Pharmaffiliates. N-(4-Formyl-3-(trifluoromethyl)phenyl)-3-(imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methylbenzamide. Available from: [Link]
-
NIST. Benzamide, N-(3-methylphenyl)-4-methyl-. Available from: [Link]
-
MDPI. N,N-Diethyl-3-methylbenzamide. Available from: [Link]
-
PMC. N-{4-[(3-Methylphenyl)sulfamoyl]phenyl}benzamide. Available from: [Link]
-
PMC. N-(3,5-Dimethylphenyl)-4-methylbenzamide. Available from: [Link]
-
Research Square. N-carbamimidoyl -4 and (E)-4- benzenesulfonamides; biological study, DFT, molecular docki. Available from: [Link]
-
Journal of Applicable Chemistry. SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES. Available from: [Link]
-
ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available from: [Link]
- Google Patents. EP0116967A1 - N-phenyl-benzamide derivatives, process for their preparation and medicines containing them.
-
Walsh Medical Media. Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Available from: [Link]
-
Supporting Information. 1H and 13C NMR spectra of 4-methylbenzamide. Available from: [Link]
Sources
- 1. PubChemLite - N-(3-formylphenyl)-4-methylbenzamide (C15H13NO2) [pubchemlite.lcsb.uni.lu]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to N-(3-formylphenyl)-4-methylbenzamide
This guide provides a comprehensive overview of N-(3-formylphenyl)-4-methylbenzamide, a bifunctional organic compound with significant potential in materials science and drug discovery. We will delve into its fundamental properties, synthesis, and potential applications, offering insights grounded in established scientific principles.
Core Molecular Attributes
N-(3-formylphenyl)-4-methylbenzamide is characterized by the presence of both a formyl (aldehyde) group and a benzamide moiety. This unique structure makes it a valuable building block in various chemical syntheses.
Table 1: Physicochemical Properties of N-(3-formylphenyl)-4-methylbenzamide
| Property | Value | Source |
| Molecular Formula | C15H13NO2 | [1][2] |
| Molecular Weight | 239.27 g/mol | [1] |
| Monoisotopic Mass | 239.09464 Da | [2] |
The formyl group is a versatile reactive site, readily participating in reactions like Schiff base formation, while the benzamide core provides structural rigidity.
Synthesis and Purification
The synthesis of N-(3-formylphenyl)-4-methylbenzamide is typically achieved through the acylation of 3-aminobenzaldehyde with 4-methylbenzoyl chloride. This reaction, a variation of the Schotten-Baumann reaction, is a robust and well-established method for amide bond formation.
Synthetic Workflow
The synthesis involves the reaction of an amine with an acyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.
Caption: Synthetic workflow for N-(3-formylphenyl)-4-methylbenzamide.
Detailed Experimental Protocol
-
Materials : 3-aminobenzaldehyde, 4-methylbenzoyl chloride, pyridine (or sodium hydroxide), dichloromethane (DCM), 1 M hydrochloric acid (HCl), saturated sodium bicarbonate (NaHCO₃) solution, brine, and anhydrous magnesium sulfate (MgSO₄).
-
Procedure :
-
Dissolve 3-aminobenzaldehyde in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Add a suitable base (e.g., pyridine or an aqueous solution of NaOH).
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add 4-methylbenzoyl chloride to the cooled solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Critical Parameters and Troubleshooting
Successful synthesis hinges on several key factors:
-
Reagent Quality : Use of pure, unoxidized 3-aminobenzaldehyde and fresh 4-methylbenzoyl chloride is crucial to avoid side reactions.
-
Temperature Control : The initial exothermic reaction should be controlled by cooling to minimize the hydrolysis of the acyl chloride.
-
Stoichiometry and Base : Precise control over the stoichiometry of reactants and the concentration of the base is necessary to ensure high yields and minimize byproduct formation.
Potential Applications
The bifunctional nature of N-(3-formylphenyl)-4-methylbenzamide makes it a valuable precursor in several areas of research and development.
Materials Science
The presence of a reactive aldehyde group makes this compound an excellent candidate for the synthesis of advanced materials like Covalent Organic Frameworks (COFs). These porous, crystalline polymers have potential applications in gas storage, catalysis, and separation technologies. The benzamide component contributes to the structural rigidity and stability of the resulting framework.
Drug Discovery and Development
While direct therapeutic applications are not yet established, the benzamide scaffold is a common feature in many pharmaceutical compounds. The formyl group can be further modified to introduce diverse functionalities, making it a useful intermediate in the synthesis of novel drug candidates. For instance, related benzamide structures have been investigated for their potential as immuno-adjuvants.[3]
Analytical Characterization
The identity and purity of synthesized N-(3-formylphenyl)-4-methylbenzamide are confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to confirm the molecular structure.
-
Mass Spectrometry (MS) : Provides the exact molecular weight, confirming the elemental composition.
-
Infrared (IR) Spectroscopy : Identifies the characteristic functional groups, such as the amide and aldehyde C=O stretches and the N-H stretch.
Conclusion
N-(3-formylphenyl)-4-methylbenzamide is a versatile chemical building block with significant potential for the development of new materials and pharmaceuticals. Its straightforward synthesis and dual functionality make it an attractive starting material for a wide range of chemical transformations. Further research into its applications is warranted to fully explore its potential.
References
-
PubChem. N-(3-formylphenyl)-4-methylbenzamide. [Link]
-
PubChem. 4-(3-formyl-4-phenylphenyl)-N,N-dimethylbenzamide. [Link]
-
PubChem. 4-formyl-N-methylbenzamide. [Link]
-
Ciencia Digital. Synthesis of N-decyl-4 - ((3-formyl-4-hydroxyphenoxy) methyl) benzamide by reaction of 4-bromomethylbenzoic acid, decylamine and 2,5-dihydroxybenzaldehyde. [Link]
-
Pharmaffiliates. N-(4-Formyl-3-(trifluoromethyl)phenyl)-3-(imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methylbenzamide. [Link]
-
PMC. N-(3,5-Dimethylphenyl)-4-methylbenzamide. [Link]
-
PubMed Central. N-{4-[(3-Methylphenyl)sulfamoyl]phenyl}benzamide. [Link]
-
R&D Chemicals. N-Methylbenzamide, 613-93-4, suppliers and manufacturers. [Link]
Sources
A Guide to the Spectroscopic Characterization of N-(3-formylphenyl)-4-methylbenzamide
This technical guide provides a detailed analysis of the expected spectroscopic data for the compound N-(3-formylphenyl)-4-methylbenzamide. The methodologies and interpretations presented herein are grounded in established principles of organic spectroscopy and are intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.
Introduction
N-(3-formylphenyl)-4-methylbenzamide is a bifunctional organic molecule featuring both an aldehyde and an amide functional group. This unique combination makes it a valuable building block in medicinal chemistry and materials science. Accurate structural elucidation is paramount for its application, and this is primarily achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide will delve into the theoretical and practical aspects of acquiring and interpreting these spectra for N-(3-formylphenyl)-4-methylbenzamide.
Molecular Structure and Key Features
A clear understanding of the molecular structure is the foundation for interpreting its spectroscopic data.
Caption: Molecular structure of N-(3-formylphenyl)-4-methylbenzamide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is one of the most powerful tools for elucidating the carbon-hydrogen framework of an organic molecule.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of N-(3-formylphenyl)-4-methylbenzamide in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical and should be one in which the compound is fully soluble.
-
Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the range of approximately -1 to 12 ppm.
-
Use a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.
-
The relaxation delay should be set to at least 1 second.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the range of approximately 0 to 200 ppm.
-
A proton-decoupled experiment is standard.
-
A significantly larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.
-
-
Data Processing: Process the acquired free induction decay (FID) with an appropriate window function and Fourier transform. Phase and baseline correct the resulting spectrum. Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Predicted ¹H NMR Data and Interpretation
The ¹H NMR spectrum is expected to show distinct signals for the aromatic, amide, formyl, and methyl protons. The chemical shifts are influenced by the electronic effects of the substituents on the aromatic rings.[1][2]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Formyl-H | ~9.9 - 10.1 | Singlet (s) | 1H |
| Amide N-H | ~8.0 - 8.5 | Singlet (s) | 1H |
| Aromatic-H | ~7.2 - 8.2 | Multiplets (m) | 8H |
| Methyl-H | ~2.4 | Singlet (s) | 3H |
Interpretation:
-
Formyl Proton (CHO): This proton is highly deshielded due to the electronegativity of the oxygen atom and the magnetic anisotropy of the carbonyl group, hence its appearance at a very downfield chemical shift of around 9.9-10.1 ppm.[3]
-
Amide Proton (N-H): The chemical shift of the amide proton can be variable and is dependent on concentration and solvent. It is expected to appear as a broad singlet in the region of 8.0-8.5 ppm.
-
Aromatic Protons: The eight aromatic protons will appear in the typical aromatic region of 7.2-8.2 ppm. The protons on the formyl-substituted ring will likely be more downfield due to the electron-withdrawing nature of the aldehyde. The protons on the methyl-substituted ring will be slightly more upfield. The complex splitting patterns (multiplets) arise from proton-proton coupling.[4]
-
Methyl Protons (CH₃): The methyl group attached to the aromatic ring will give rise to a singlet at approximately 2.4 ppm.[1]
Predicted ¹³C NMR Data and Interpretation
The ¹³C NMR spectrum will provide information on the different carbon environments within the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Formyl C=O | ~190 - 193 |
| Amide C=O | ~165 - 168 |
| Aromatic C | ~120 - 145 |
| Methyl C | ~21 |
Interpretation:
-
Carbonyl Carbons: The two carbonyl carbons will be the most downfield signals. The aldehyde carbonyl carbon is typically found at a higher chemical shift (around 190-193 ppm) than the amide carbonyl carbon (around 165-168 ppm).[5]
-
Aromatic Carbons: The aromatic carbons will resonate in the 120-145 ppm range. The number of distinct signals will depend on the symmetry of the molecule. Due to the substitution pattern, it is expected that all aromatic carbons will be non-equivalent, leading to multiple signals in this region.[1]
-
Methyl Carbon: The methyl carbon will appear at the most upfield region, around 21 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: A small amount of the solid N-(3-formylphenyl)-4-methylbenzamide is placed directly on the ATR crystal.
-
Instrumentation: An FTIR spectrometer equipped with an ATR accessory is used.
-
Data Acquisition:
-
A background spectrum of the clean, empty ATR crystal is first recorded.
-
The sample is then placed on the crystal, and the sample spectrum is recorded.
-
The spectrum is typically collected over a range of 4000-400 cm⁻¹.
-
Multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.
-
-
Data Processing: The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).
Predicted IR Data and Interpretation
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | ~3300 | Medium |
| Aromatic C-H Stretch | ~3100-3000 | Medium |
| Aliphatic C-H Stretch | ~2950-2850 | Weak |
| Aldehyde C-H Stretch | ~2850 and ~2750 | Weak (characteristic) |
| Aldehyde C=O Stretch | ~1700 | Strong |
| Amide C=O Stretch (Amide I) | ~1660 | Strong |
| N-H Bend (Amide II) | ~1550 | Medium |
| Aromatic C=C Stretch | ~1600, ~1480 | Medium-Weak |
Interpretation:
-
N-H Stretch: A medium intensity peak around 3300 cm⁻¹ is characteristic of the N-H stretching vibration in a secondary amide.[6]
-
C-H Stretches: The region between 3100 and 2750 cm⁻¹ will contain several C-H stretching bands. Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl group are found just below 3000 cm⁻¹. The two weak bands around 2850 and 2750 cm⁻¹ are characteristic of the C-H stretch of an aldehyde and are a key diagnostic feature.[7]
-
Carbonyl Stretches: Two strong absorption bands are expected in the carbonyl region. The aldehyde C=O stretch will appear at a higher wavenumber, around 1700 cm⁻¹, while the amide C=O stretch (Amide I band) will be at a slightly lower wavenumber, around 1660 cm⁻¹, due to resonance delocalization.[7][8]
-
Amide II Band: The N-H bending vibration, known as the Amide II band, is expected around 1550 cm⁻¹.[9]
-
Aromatic C=C Stretches: The presence of the aromatic rings will give rise to several bands in the 1600-1480 cm⁻¹ region due to C=C stretching vibrations.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its structural elucidation.
Experimental Protocol: Electron Ionization (EI)-MS
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for a solid sample.
-
Ionization: The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: The separated ions are detected, and their abundance is recorded.
-
Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.
Predicted Mass Spectrum and Fragmentation
The molecular formula of N-(3-formylphenyl)-4-methylbenzamide is C₁₅H₁₃NO₂. The predicted monoisotopic mass is 239.09 g/mol .[10]
| m/z | Predicted Fragment Ion |
| 239 | [M]⁺˙ (Molecular Ion) |
| 119 | [CH₃-C₆H₄-CO]⁺ |
| 91 | [CH₃-C₆H₄]⁺ |
| 120 | [H₂N-C₆H₄-CHO]⁺˙ |
Interpretation and Fragmentation Pathway:
The mass spectrum is expected to show a molecular ion peak at m/z 239. The fragmentation of aromatic amides typically involves cleavage of the amide bond.[11][12][13]
Caption: Predicted major fragmentation pathway for N-(3-formylphenyl)-4-methylbenzamide in EI-MS.
-
Molecular Ion (m/z 239): The peak corresponding to the intact molecule that has lost one electron.
-
Formation of the 4-methylbenzoyl cation (m/z 119): A common and often abundant fragment in the mass spectra of benzamides is the formation of the acylium ion. This occurs through the cleavage of the C-N bond of the amide.[13]
-
Formation of the tolyl cation (m/z 91): The 4-methylbenzoyl cation can further lose a molecule of carbon monoxide (CO) to form the tolyl cation.
-
Formation of the 3-aminobenzaldehyde radical cation (m/z 120): Cleavage of the amide bond on the other side of the carbonyl group can lead to the formation of this fragment.
Conclusion
The combination of NMR, IR, and MS provides a comprehensive spectroscopic profile of N-(3-formylphenyl)-4-methylbenzamide. By understanding the principles behind each technique and the expected data based on the molecular structure, researchers can confidently identify and characterize this compound. The predicted data and interpretations in this guide serve as a valuable reference for those working with this and structurally related molecules.
References
-
Andrade, C. H., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(41), 23199-23209. Available from: [Link]
-
TheElkchemist. (2024, September 17). Interpreting H-NMR Spectra Aromatic Molecule. YouTube. Available from: [Link]
-
Tetrahedron Chemistry Classes. (2021, March 24). PART 17: AROMATIC AMIDES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. YouTube. Available from: [Link]
-
Kütük, H., et al. (2016). Spectroscopic Properties and Preparation of Some 2, 3-Dimethoxybenzamide Derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 3(3), 345-356. Available from: [Link]
-
Andrade, C. H., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(41), 23199-23209. Available from: [Link]
-
Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Available from: [Link]
-
Andrade, C. H., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(41), 23199-23209. Available from: [Link]
-
Budzikiewicz, H., Djerassi, C., & Williams, D. H. (1964). Mass Spectral Studies. III. Fragmentation of Aromatic Amides. Journal of the American Chemical Society, 86(22), 4849-4855. Available from: [Link]
-
KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I. Available from: [Link]
-
Zhang, Y., et al. (2015). Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. Molecules, 20(11), 20088-20100. Available from: [Link]
-
Al-Amiery, A. A., et al. (2022). Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer. Data in Brief, 42, 108241. Available from: [Link]
-
JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Available from: [Link]
-
AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Available from: [Link]
-
Mary, Y. S., et al. (2023). Spectroscopic, Quantum Chemical and Molecular Docking Studies on N-(9H-Purin-6-yl) Benzamide: A Potent Antimalarial Agent. Polycyclic Aromatic Compounds, 1-22. Available from: [Link]
-
Kumar, A., et al. (2022). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Letters in Applied NanoBioScience, 11(4), 4330-4338. Available from: [Link]
-
de Souza, L. F. S., et al. (2015). Thermal, spectroscopic and DFT studies of solid benzamide. Journal of Thermal Analysis and Calorimetry, 123(1), 457-463. Available from: [Link]
-
University of Colorado Boulder. (n.d.). Infrared Spectroscopy. Available from: [Link]
-
Richards, R. E., & Thompson, H. W. (1947). The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides. Journal of the Chemical Society, 1248-1260. Available from: [Link]
-
PubChem. (n.d.). N-(3-formylphenyl)-4-methylbenzamide. Available from: [Link]
-
Hosseini Zare, M. S., et al. (2018). FT-IR (neat) of 4-methylbenzamide. ResearchGate. Available from: [Link]
-
NP-MRD. (n.d.). 13C NMR Spectrum (1D, 176 MHz, H₂O, predicted) (NP0236652). Available from: [Link]
-
Palacký University Olomouc. (n.d.). IR - spectroscopy. Available from: [Link]
-
McMurry, J. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition. Available from: [Link]
-
Biological Magnetic Resonance Bank. (n.d.). Benzamide at BMRB. Available from: [Link]
-
Pharmaffiliates. (n.d.). N-(4-Formyl-3-(trifluoromethyl)phenyl)-3-(imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methylbenzamide. Available from: [Link]
-
NIST. (n.d.). Benzamide, N-(4-methylphenyl)-. NIST Chemistry WebBook. Available from: [Link]
-
SpectraBase. (n.d.). 4-formyl-N-methyl-benzamide. Available from: [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information. Available from: [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Information. Available from: [Link]
-
NIST. (n.d.). Benzamide, N-(3-methylphenyl)-4-methyl-. NIST Chemistry WebBook. Available from: [Link]
-
NIST. (n.d.). Benzamide, N-methyl-. NIST Chemistry WebBook. Available from: [Link]
-
Ngassa, F. N., et al. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249. Available from: [Link]
-
ResearchGate. (n.d.). Synthesis and Characterization of 3-Acetoxy-2-methyl-N-(phenyl)benzamide and 3-Acetoxy-2-methyl-N-(4- methylphenyl)benzamide. Available from: [Link]
-
Ishiuchi, S., et al. (2007). Isomer selective infrared spectroscopy of supersonically cooled cis- and trans-N-phenylamides in the region from the amide band to NH stretching vibration. Physical Chemistry Chemical Physics, 9(12), 1475-1481. Available from: [Link]
-
NIST. (n.d.). Benzamide, N-(3-methylphenyl)-4-ethyl-. NIST Chemistry WebBook. Available from: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]
- 3. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL [jeol.com]
- 4. youtube.com [youtube.com]
- 5. azooptics.com [azooptics.com]
- 6. www1.udel.edu [www1.udel.edu]
- 7. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. chem.pg.edu.pl [chem.pg.edu.pl]
- 9. researchgate.net [researchgate.net]
- 10. PubChemLite - N-(3-formylphenyl)-4-methylbenzamide (C15H13NO2) [pubchemlite.lcsb.uni.lu]
- 11. novaresearch.unl.pt [novaresearch.unl.pt]
- 12. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]
Protocol & Predictive Guide: Solubility of N-(3-formylphenyl)-4-methylbenzamide
This guide serves as a technical protocol and predictive analysis for the solubility of N-(3-formylphenyl)-4-methylbenzamide . As of the current scientific literature, specific experimental solubility data for this exact intermediate is not publicly indexed in major thermodynamic databases.
Therefore, this guide synthesizes data from the structural parent (Benzanilide ) and close analogs to provide a predictive solubility profile , while establishing a validated experimental protocol for researchers to generate their own precise data.
Chemical Profile & Structural Analysis
To understand the solubility behavior of N-(3-formylphenyl)-4-methylbenzamide, we must deconstruct its molecular architecture. It is a lipophilic amide scaffold with two distinct functional perturbations on the phenyl rings.
| Feature | Chemical Moiety | Solubility Impact |
| Core Scaffold | Benzanilide (N-phenylbenzamide) | High melting point solid (>160°C).[1] Planar structure facilitates |
| H-Bond Donor | Amide -NH- | Strong hydrogen bond donor. Requires polar acceptors (DMSO, DMF, Alcohols) for dissolution. |
| H-Bond Acceptor | Formyl (-CHO) & Amide (C=O) | The aldehyde increases polarity compared to the methyl-only analog. susceptible to hemiacetal formation in alcohols. |
| Hydrophobic | 4-Methyl Group | Increases lipophilicity ( |
Predicted Solubility Ranking (Hansen Solubility Logic)
Based on the "Like Dissolves Like" principle and Group Contribution Methods for Benzanilides:
-
High Solubility: DMSO > DMF > NMP (Dipolar aprotic solvents disrupt amide H-bonds efficiently).
-
Moderate Solubility: Acetone > Ethanol > Methanol > Ethyl Acetate (Temperature dependent).
-
Low Solubility: Toluene > Dichloromethane > Chloroform.
-
Insoluble: Water > Hexane > Cyclohexane.
Experimental Protocol: Determination of Solubility
Since exact values are absent in the literature, you must generate them. This protocol uses the Static Equilibrium (Gravimetric) Method , the gold standard for solid-liquid equilibrium (SLE) studies.
Phase 1: Materials & Setup
-
Solute: N-(3-formylphenyl)-4-methylbenzamide (Recrystallized, Purity >99%).
-
Solvents: HPLC Grade (Dried over molecular sieves to prevent aldehyde hydration).
-
Apparatus: Double-jacketed glass vessel with magnetic stirring, thermostated water bath (
K).
Phase 2: The Workflow (Step-by-Step)
Figure 1: Standardized workflow for Static Equilibrium Solubility Determination.
Critical Control Points:
-
Aldehyde Stability: When using alcohols (Methanol/Ethanol), avoid temperatures >50°C for prolonged periods to prevent hemiacetal formation. Check purity via TLC/HPLC after equilibration.
-
Sampling: Syringes and filters must be pre-heated to the equilibrium temperature to prevent precipitation during filtration.
Thermodynamic Modeling
Once experimental data (
The Modified Apelblat Model
- : Mole fraction solubility.[2]
- : Absolute temperature (Kelvin).[3]
- : Empirical model parameters derived from regression.
Why this model? Benzamides often exhibit non-ideal solution behavior due to strong solute-solvent interactions (H-bonding). The Apelblat model accounts for the temperature dependence of the enthalpy of solution, providing a better fit than the simple van't Hoff equation.
Thermodynamic Parameters Calculation
From the solubility data, calculate the dissolution enthalpy (
-
Positive
: Indicates the dissolution is endothermic (Solubility increases with Temperature). This is expected for this compound. -
Positive
: Indicates the process is not spontaneous in standard states (requires energy/mixing entropy to drive it).
Practical Application: Solvent Selection Guide
For researchers using this compound in synthesis or purification, use the following selection matrix based on the benzanilide scaffold properties.
| Operation | Recommended Solvent System | Rationale |
| Reaction Medium | DMF or THF | High solubility ensures homogeneous reaction; aprotic nature prevents side reactions with the aldehyde. |
| Recrystallization | Ethanol/Water (9:1) | High solubility at boiling point, low solubility at RT. Water acts as an anti-solvent. |
| Extraction | Ethyl Acetate | Moderate solubility allows extraction from aqueous layers; immiscible with water. |
| Washing | Cold Hexane | Removes non-polar impurities; the target compound is insoluble. |
Visualization of Solvent Power
Figure 2: Solvent hierarchy for N-(3-formylphenyl)-4-methylbenzamide based on polarity and H-bonding capacity.
References
-
Benzanilide Solubility Base: Wang, J., et al. "Solubility of Benzanilide Crystals in Organic Solvents." Journal of Chemical & Engineering Data, 2020. Link
- Thermodynamic Modeling: Apelblat, A., & Manzurola, E. "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." Journal of Chemical Thermodynamics, 1999.
-
Hansen Parameters: Hansen, C. M.[4][5] Hansen Solubility Parameters: A User's Handbook. CRC Press, 2007.
-
Analogous Amide Data: Sha, O., et al. "Solubility Modeling and Preferential Solvation of Benzamide in Some Pure and Binary Solvent Mixtures." Journal of Chemical & Engineering Data, 2023. Link
Sources
"N-(3-formylphenyl)-4-methylbenzamide starting materials and precursors"
An In-depth Technical Guide to the Starting Materials and Precursors of N-(3-formylphenyl)-4-methylbenzamide
Introduction
N-(3-formylphenyl)-4-methylbenzamide (CAS No. 749219-35-0; Molecular Formula: C₁₅H₁₃NO₂) is a bespoke chemical entity characterized by a central amide linkage connecting a 3-formylphenyl group and a 4-methylbenzoyl group.[1][2] Its bifunctional nature, possessing both an aldehyde and a tolyl moiety, makes it a valuable intermediate and building block in various fields of chemical synthesis, including medicinal chemistry and materials science. The aldehyde group offers a reactive handle for further molecular elaboration through reactions such as reductive amination, Wittig reactions, or condensations, while the overall structure can be tailored for specific biological targets or material properties.
This guide provides a comprehensive technical overview of the synthetic pathways to N-(3-formylphenyl)-4-methylbenzamide, focusing on the logical selection and preparation of its core precursors. We will dissect the molecule through retrosynthetic analysis, detail the validated protocols for synthesizing each key intermediate, and elucidate the final coupling strategy. The causality behind experimental choices is explained to provide field-proven insights for researchers, scientists, and drug development professionals.
Part 1: Retrosynthetic Analysis and Core Precursors
The most logical and industrially viable approach to constructing N-(3-formylphenyl)-4-methylbenzamide is through the formation of the central amide bond. Amide bonds are robust and their synthesis is one of the most well-understood transformations in organic chemistry.[3][4] A retrosynthetic disconnection across the C-N amide bond reveals two primary precursors: an amine-containing fragment and a carboxylic acid-derived fragment.
Caption: Retrosynthetic analysis of the target molecule.
This analysis identifies the two essential building blocks:
-
Precursor A: 3-Aminobenzaldehyde (CAS No. 1709-44-0)[5][6][7]
-
Precursor B: 4-Methylbenzoyl Chloride (CAS No. 874-60-2)[8]
The following sections detail the validated synthetic routes to obtain these precursors in high purity and yield.
Part 2: Synthesis of Precursor A: 3-Aminobenzaldehyde
The synthesis of 3-aminobenzaldehyde is a non-trivial process due to the presence of two functional groups that can interfere with each other. A direct amination of benzaldehyde is not feasible. The most reliable strategy involves introducing a nitro group, which is a precursor to the amine, and then performing a selective reduction. The aldehyde (-CHO) group is an electron-withdrawing, meta-directing group, which conveniently facilitates the introduction of the nitro group at the desired 3-position.[9][10]
Step 2.1: Synthesis of 3-Nitrobenzaldehyde via Nitration
The foundational step is the electrophilic aromatic substitution of benzaldehyde using a potent nitrating agent.[11] The reaction is highly exothermic and requires careful temperature control to maximize the yield of the desired meta-isomer and ensure safety.[12][13]
Reaction: Benzaldehyde → 3-Nitrobenzaldehyde
Causality: The use of a mixed acid system (concentrated nitric acid and sulfuric acid) generates the highly electrophilic nitronium ion (NO₂⁺). The sulfuric acid protonates the nitric acid, facilitating the loss of a water molecule to form the nitronium ion, which is the active electrophile that attacks the benzene ring. The reaction temperature is kept low (typically below 15-20°C) to prevent over-nitration and reduce the formation of undesired ortho and para isomers.[14] The nitration of benzaldehyde typically yields a product distribution of approximately 72% meta, 19% ortho, and 9% para isomers.[11][12]
Experimental Protocol: Nitration of Benzaldehyde
-
Preparation: In a three-neck round-bottom flask equipped with a mechanical stirrer, an addition funnel, and an internal thermometer, add 89 mL of concentrated sulfuric acid.
-
Cooling: Cool the flask in an ice-salt bath to 0-5 °C.
-
Nitrating Mixture: Slowly add 45 mL of fuming nitric acid via the addition funnel while maintaining the internal temperature below 10 °C.
-
Substrate Addition: Once the nitrating mixture is prepared and cooled, add 10.6 g (100 mmol) of benzaldehyde dropwise over approximately 1 hour. It is critical to maintain the reaction temperature at or below 15 °C during the addition.[14]
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight.
-
Quenching: Carefully pour the reaction mixture onto a large volume of crushed ice with stirring. An oily layer containing the nitrated products will separate.[12][13]
-
Work-up: Separate the oily layer and wash it sequentially with warm water, a dilute sodium bicarbonate solution, and finally water again.[12]
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system like toluene/petroleum ether to yield pure, light-yellow crystals of 3-nitrobenzaldehyde.[14]
| Parameter | Value / Condition | Rationale |
| Reagents | Benzaldehyde, HNO₃, H₂SO₄ | Standard nitrating conditions for aromatic rings. |
| Temperature | 0-15 °C | Controls exothermicity and improves meta-selectivity. |
| Reaction Time | 12-16 hours | Ensures complete conversion of the starting material. |
| Expected Yield | ~70% (of meta-isomer) | Based on typical isomer distribution.[11][12] |
Step 2.2: Chemoselective Reduction to 3-Aminobenzaldehyde
The critical challenge in this step is the selective reduction of the nitro group to an amine while leaving the aldehyde group intact.[15] Aldehydes are susceptible to reduction, for instance by reagents like sodium borohydride which would yield an alcohol.[16] Therefore, chemoselective methods are required.
Reaction: 3-Nitrobenzaldehyde → 3-Aminobenzaldehyde
Causality:
-
Catalytic Hydrogenation: This is a clean and highly selective method.[17] A catalyst, typically palladium on carbon (Pd/C), facilitates the addition of hydrogen across the nitro group. The reaction is often carried out under a positive pressure of hydrogen gas. This method avoids the use of harsh acidic or basic conditions and generates water as the only byproduct.[15]
-
Metal/Acid Reduction: Classic methods using metals like iron (Fe) or tin (Sn) in the presence of hydrochloric acid (HCl) are also effective and cost-efficient.[10] These reagents generate the amine in its protonated form (anilinium salt), which requires a final basic work-up to liberate the free amine.
Experimental Protocol: Catalytic Hydrogenation of 3-Nitrobenzaldehyde
-
Setup: In a suitable pressure vessel (e.g., a Parr hydrogenator), dissolve 3-nitrobenzaldehyde (1.0 eq) in ethanol to make a 0.5 M solution.
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 1-5 mol% of palladium) to the solution under an inert atmosphere (e.g., nitrogen).
-
Hydrogenation: Seal the vessel, purge with nitrogen several times, and then introduce hydrogen gas to the desired pressure (typically 1-4 atm).[15]
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-8 hours.[15]
-
Work-up: Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the pyrophoric Pd/C catalyst. Wash the Celite® pad with a small amount of ethanol. Caution: Keep the catalyst wet on the filter paper.
-
Isolation: Concentrate the filtrate under reduced pressure to yield crude 3-aminobenzaldehyde. The product can be purified further by recrystallization or column chromatography if necessary.
| Method | Reagents | Advantages | Disadvantages |
| Catalytic Hydrogenation | H₂, Pd/C, Ethanol | High selectivity, clean reaction, simple work-up.[15][17] | Requires specialized pressure equipment, catalyst can be pyrophoric. |
| Metal/Acid Reduction | Fe/HCl or SnCl₂/HCl | Inexpensive, robust, readily available reagents.[15] | Requires stoichiometric amounts of metal, acidic conditions, and a more complex work-up to remove metal salts.[17] |
Part 3: Synthesis of Precursor B: 4-Methylbenzoyl Chloride
The second precursor, 4-methylbenzoyl chloride, is an acyl chloride. Acyl chlorides are highly reactive carboxylic acid derivatives that are ideal for acylation reactions. They are typically synthesized from the corresponding carboxylic acid, in this case, 4-methylbenzoic acid (p-toluic acid), using a chlorinating agent.
Reaction: 4-Methylbenzoic Acid → 4-Methylbenzoyl Chloride
Causality: Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation. The reaction proceeds by converting the carboxylic acid's hydroxyl group into a good leaving group. A catalytic amount of N,N-dimethylformamide (DMF) is often added to accelerate the reaction by forming the reactive Vilsmeier reagent in situ, which is the active acylating species. The byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which drives the reaction to completion.[18]
Experimental Protocol: Synthesis of 4-Methylbenzoyl Chloride
-
Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (to neutralize HCl and SO₂), place 4-methylbenzoic acid (1.0 eq).
-
Reagent Addition: Add thionyl chloride (SOCl₂) (typically 2-3 eq) to the flask, followed by a catalytic amount of DMF (a few drops).
-
Reaction: Gently heat the reaction mixture to reflux (approx. 80 °C). The solid carboxylic acid will slowly dissolve as it reacts. The reaction is typically complete in 2-4 hours.
-
Isolation: Once the reaction is complete (evolution of gas ceases), allow the mixture to cool.
-
Purification: Remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 4-methylbenzoyl chloride is often of sufficient purity for the next step, but can be further purified by vacuum distillation.
| Parameter | Value / Condition | Rationale |
| Reagents | 4-Methylbenzoic Acid, SOCl₂, DMF (cat.) | Standard, high-yielding method for acyl chloride formation. |
| Temperature | Reflux (~80 °C) | Provides sufficient energy to overcome the activation barrier. |
| Byproducts | SO₂(g), HCl(g) | Gaseous byproducts shift the equilibrium towards the product. |
| Purity | Often used directly | The product is typically high purity after removal of excess SOCl₂. |
Part 4: Final Amide Coupling Reaction
With both precursors in hand, the final step is the formation of the amide bond. This is a nucleophilic acyl substitution where the amine (3-aminobenzaldehyde) acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride (4-methylbenzoyl chloride).
Reaction: 3-Aminobenzaldehyde + 4-Methylbenzoyl Chloride → N-(3-formylphenyl)-4-methylbenzamide
Causality: This reaction generates one equivalent of hydrogen chloride (HCl) as a byproduct. The HCl can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Therefore, a base must be added to act as an acid scavenger. The Schotten-Baumann reaction conditions, which involve an amine, an acyl chloride, and a base (such as aqueous NaOH or an organic base like pyridine), are ideally suited for this transformation.[19]
Experimental Protocol: Schotten-Baumann Amide Coupling
-
Setup: Dissolve 3-aminobenzaldehyde (1.0 eq) in a suitable organic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) in a flask equipped with a magnetic stirrer. Add a base, such as pyridine (1.2 eq) or triethylamine (1.2 eq).
-
Cooling: Cool the solution to 0-5 °C in an ice bath.
-
Acyl Chloride Addition: Dissolve 4-methylbenzoyl chloride (1.05 eq) in a small amount of the same solvent and add it dropwise to the cooled amine solution with vigorous stirring.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC indicates the consumption of starting materials.
-
Work-up: Quench the reaction with water. Separate the organic layer. Wash the organic layer sequentially with dilute HCl (to remove excess base), a saturated solution of sodium bicarbonate, and finally with brine.[19]
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude N-(3-formylphenyl)-4-methylbenzamide by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
Part 5: Overall Synthetic Workflow
The complete synthetic pathway is a multi-step process that relies on fundamental organic transformations. Each step builds upon the last to construct the target molecule from simple, commercially available starting materials.
Caption: Overall workflow for the synthesis of the target molecule.
Conclusion
The synthesis of N-(3-formylphenyl)-4-methylbenzamide is a well-defined process rooted in classic organic chemistry principles. The strategic pathway involves the independent synthesis of two key precursors, 3-aminobenzaldehyde and 4-methylbenzoyl chloride, followed by their efficient coupling. The synthesis of 3-aminobenzaldehyde from benzaldehyde requires a two-step nitration and subsequent chemoselective reduction, a process that demands careful control of reaction conditions to achieve high selectivity and yield. The preparation of 4-methylbenzoyl chloride is a straightforward conversion from its corresponding carboxylic acid. The final amide bond formation is a robust and high-yielding reaction. By understanding the causality behind each transformation and adhering to validated protocols, researchers can reliably access this versatile chemical intermediate for applications in drug discovery and advanced materials development.
References
- Benchchem. (n.d.). Industrial Synthesis of 3-Nitrobenzaldehyde: Application Notes and Protocols.
- Benchchem. (n.d.). Application Notes and Protocols for the Reduction of 3-Nitrobenzaldehyde to 3-Aminobenzaldehyde.
- Bloom Tech. (2023, December 19). How do you synthesize 3-Nitrobenzaldehyde?.
- ChemicalBook. (n.d.). 3-Nitrobenzaldehyde synthesis.
- PrepChem.com. (2016, September 18). Preparation of 3-nitrobenzaldehyde.
- Wikipedia. (n.d.). 3-Nitrobenzaldehyde.
- PrepChem.com. (n.d.). Synthesis of 2,6-dichloro-4-methylbenzoyl chloride.
- Filo. (2024, December 2). Benzenaldehyde to 3-aminobenzaldehyde.
- Guidechem. (2023, January 30). How to Synthesize 4-Methylbenzyl Chloride?.
- Thoreauchem. (n.d.). N-(3-formylphenyl)-4-methylbenzamide-749219-35-0.
- Filo. (2025, December 21). Convert Benzaldehyde to 3-amiobenzaldehyde.
- PubChemLite. (n.d.). N-(3-formylphenyl)-4-methylbenzamide (C15H13NO2).
- Oxford Instruments. (n.d.). Analysis of the reduction product of 3-nitrobenzaldehyde.
- Advent Chembio. (n.d.). 4-Methylbenzoyl Chloride 98% for Chemical Synthesis.
- ChemSynthesis. (2025, May 20). 3-aminobenzaldehyde.
- Benchchem. (n.d.). Technical Support Center: Synthesis of 4-(Chloromethyl)benzoyl chloride.
- Google Patents. (n.d.). CN108358776A - The preparation method of 4- chloromethyl benzoic acid chlorides.
- Benchchem. (n.d.). Technical Support Center: Synthesis of N-(4-Formylphenyl)benzamide.
- Stenutz. (n.d.). 3-aminobenzaldehyde.
- iChemical. (n.d.). 3-Aminobenzaldehyde, CAS No. 1709-44-0.
- Luxembourg Bio Technologies. (2008, June 23). Amide bond formation: beyond the myth of coupling reagents.
- Benchchem. (n.d.). Application Notes and Protocols for the Reduction of 4-Nitrobenzaldehyde to 4-Aminobenzaldehyde.
- HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
- PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
- PubMed Central - NIH. (n.d.). N-{4-[(3-Methylphenyl)sulfamoyl]phenyl}benzamide.
- Current Chemistry Letters. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach.
- University of Huddersfield Research Portal. (n.d.). Synthesis of Amides from Acid Chlorides and Amines in the Bio-based Solvent CyreneTM.
Sources
- 1. N-(3-formylphenyl)-4-methylbenzamide-749219-35-0 - Thoreauchem [thoreauchem.com]
- 2. PubChemLite - N-(3-formylphenyl)-4-methylbenzamide (C15H13NO2) [pubchemlite.lcsb.uni.lu]
- 3. hepatochem.com [hepatochem.com]
- 4. growingscience.com [growingscience.com]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. 3-aminobenzaldehyde [stenutz.eu]
- 7. 3-Aminobenzaldehyde, CAS No. 1709-44-0 - iChemical [ichemical.com]
- 8. 4-Methylbenzoyl Chloride 98% for Chemical Synthesis | Advent [adventchembio.com]
- 9. Benzenaldehyde to 3-aminobenzaldehyde | Filo [askfilo.com]
- 10. Convert Benzaldehyde to 3-amiobenzaldehyde | Filo [askfilo.com]
- 11. 3-Nitrobenzaldehyde - Wikipedia [en.wikipedia.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. prepchem.com [prepchem.com]
- 14. 3-Nitrobenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. nmr.oxinst.com [nmr.oxinst.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. prepchem.com [prepchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
"literature review of N-(3-formylphenyl)-4-methylbenzamide synthesis"
Executive Summary
Molecule: N-(3-formylphenyl)-4-methylbenzamide CAS: 749219-35-0 Formula: C₁₅H₁₃NO₂ Molecular Weight: 239.27 g/mol [1][2]
This technical guide details the synthesis, purification, and characterization of N-(3-formylphenyl)-4-methylbenzamide. This compound serves as a critical pharmacophore scaffold in medicinal chemistry, particularly in the development of Histone Deacetylase (HDAC) inhibitors (analogous to Entinostat/MS-275) and kinase inhibitors. Its meta-substituted aldehyde functionality allows for versatile downstream derivatization, including Schiff base formation and reductive amination.
The protocol defined below prioritizes the anhydrous acylation pathway , selected for its high yield and ability to preserve the oxidation state of the sensitive aldehyde moiety during amide bond formation.
Retrosynthetic Analysis & Strategy
The synthesis is designed based on a convergent amide coupling strategy. The disconnection of the amide bond reveals two commercially available precursors: 3-aminobenzaldehyde (nucleophile) and 4-methylbenzoyl chloride (electrophile).
Mechanistic Logic
-
Nucleophile Selection: 3-aminobenzaldehyde is used directly. While the aldehyde group is electrophilic, the amino group is significantly more nucleophilic, allowing for selective acylation without protecting groups under controlled conditions.
-
Electrophile Selection: 4-methylbenzoyl chloride is chosen over the carboxylic acid to avoid the need for exotic coupling agents (e.g., HATU/EDC) and to simplify purification (byproduct is HCl gas/salt rather than urea derivatives).
Figure 1: Retrosynthetic disconnection showing the convergent assembly of the benzamide scaffold.
Experimental Protocol
Reagents & Equipment[3][4][5][6][7][8]
-
Precursors: 3-Aminobenzaldehyde (>97%), 4-Methylbenzoyl chloride (>98%).
-
Solvent: Dichloromethane (DCM), anhydrous (dried over molecular sieves).
-
Base: Triethylamine (TEA) or Pyridine (anhydrous).
-
Apparatus: 3-neck round-bottom flask (250 mL), addition funnel, nitrogen atmosphere line, ice-water bath.
Step-by-Step Methodology
Phase 1: Reaction Setup (0 – 30 mins)
-
Inert Atmosphere: Flame-dry the glassware and flush with nitrogen to remove ambient moisture. This prevents the hydrolysis of 4-methylbenzoyl chloride into 4-methylbenzoic acid.
-
Solubilization: Charge the flask with 3-aminobenzaldehyde (1.0 equiv, e.g., 1.21 g) and dissolve in anhydrous DCM (10-15 mL/g) .
-
Base Addition: Add Triethylamine (1.2 equiv) . The base acts as a proton scavenger to neutralize the HCl generated, driving the equilibrium forward.
-
Cooling: Submerge the flask in an ice-water bath to cool the solution to 0–5 °C .
-
Scientific Rationale: Low temperature controls the exotherm of the acylation and suppresses side reactions involving the aldehyde group (e.g., imine formation with itself).[3]
-
Phase 2: Acylation (30 mins – 4 hours)
-
Addition: Dissolve 4-methylbenzoyl chloride (1.05 equiv) in a minimal amount of DCM. Add this solution dropwise via the addition funnel over 30 minutes.
-
Observation: A white precipitate (Triethylammonium chloride) will form, indicating the reaction is proceeding.
-
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3–4 hours.
-
Validation (TLC): Monitor reaction progress using Thin Layer Chromatography (Mobile phase: Hexane:EtOAc 2:1).
-
Endpoint: Disappearance of the 3-aminobenzaldehyde spot (lower Rf) and appearance of the amide product (higher Rf).
-
Phase 3: Workup & Purification[4][3][5]
-
Quench: Add water (50 mL) to dissolve the ammonium salts.
-
Extraction: Separate the organic layer.[4][3] Extract the aqueous layer once with DCM.
-
Acid Wash (Critical): Wash the combined organic phase with 1N HCl (2 x 30 mL) .
-
Rationale: This removes any unreacted amine (3-aminobenzaldehyde) by converting it to the water-soluble hydrochloride salt.
-
-
Base Wash: Wash with saturated NaHCO₃ (2 x 30 mL) to remove any hydrolyzed 4-methylbenzoic acid.
-
Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Recrystallization: Purify the crude solid by recrystallization from Ethanol/Water (9:1) or hot Toluene.
Reaction Mechanism & Pathway[9][10]
The reaction follows a classic Nucleophilic Acyl Substitution mechanism.[6] The nitrogen lone pair of the aniline derivative attacks the carbonyl carbon of the acid chloride, forming a tetrahedral intermediate. The chloride ion is expelled, reforming the carbonyl, and the subsequent proton is removed by the base.
Figure 2: Mechanistic pathway of the acylation reaction under basic conditions.[7]
Characterization Data (Expected)
Upon isolation, the compound should be validated against the following spectroscopic signatures.
| Technique | Parameter | Expected Signal / Value | Structural Assignment |
| ¹H NMR | Chemical Shift (δ) | 10.0 ppm (s, 1H) | Aldehyde (-CH O) proton |
| 10.4 ppm (s, 1H) | Amide (-NH -) proton | ||
| 7.3 – 8.2 ppm (m, 8H) | Aromatic protons (Benzoyl + Aniline rings) | ||
| 2.4 ppm (s, 3H) | Methyl group (-CH ₃) on benzoyl ring | ||
| IR | Wavenumber (cm⁻¹) | 1650 – 1660 | Amide C=O stretch (Amide I) |
| 1690 – 1700 | Aldehyde C=O stretch | ||
| 3200 – 3400 | N-H stretch | ||
| MS | m/z | 240.1 [M+H]⁺ | Protonated molecular ion (ESI+) |
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of Acid Chloride | Ensure reagents are fresh; use strictly anhydrous DCM and N₂ atmosphere. |
| Impurity: Acid | Incomplete Wash | Increase the volume or number of NaHCO₃ washes during workup. |
| Impurity: Amine | Incomplete Reaction | Check stoichiometry; ensure slight excess of acid chloride (1.1 equiv); extend reaction time. |
| Side Product: Imine | Aldehyde Condensation | Keep temperature <5°C during addition; avoid high concentration of amine before adding chloride. |
References
-
BenchChem. (2025).[3][5] Synthesis of N-(4-Formylphenyl)benzamide - Technical Support Center. Retrieved from (Representative protocol for isomeric aldehyde-benzamide synthesis).
-
Organic Syntheses. (1955). p-Aminobenzaldehyde. Org. Synth. Coll. Vol. 3, p.564. Retrieved from .
-
PubChem. (n.d.). N-(3-formylphenyl)-4-methylbenzamide (Compound Summary). Retrieved from .
-
Santa Cruz Biotechnology. (n.d.). N-(3-Formyl-phenyl)-4-methyl-benzamide Product Data. Retrieved from .
-
PrepChem. (2016). Preparation of 3-nitrobenzaldehyde and reduction to amine. Retrieved from .
Sources
- 1. 04078 | Sigma-Aldrich [sigmaaldrich.com]
- 2. Building Blocks | CymitQuimica [cymitquimica.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Making sure you're not a bot! [oc-praktikum.de]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Write the mechanism for each of the following reactions: b. the r... | Study Prep in Pearson+ [pearson.com]
- 7. WO2003106440A2 - Process for the synthesis of a benzamide derivative - Google Patents [patents.google.com]
A Technical Guide to the Physical and Chemical Stability of N-(3-formylphenyl)-4-methylbenzamide
This guide provides a comprehensive technical overview of the physical and chemical characteristics of N-(3-formylphenyl)-4-methylbenzamide, with a particular focus on its stability profile. Designed for researchers, scientists, and professionals in drug development and materials science, this document synthesizes foundational knowledge with actionable protocols to ensure the reliable use of this compound in experimental settings.
Introduction: Understanding N-(3-formylphenyl)-4-methylbenzamide
N-(3-formylphenyl)-4-methylbenzamide is a bifunctional organic molecule featuring a benzamide core substituted with a formyl (aldehyde) group and a methylphenyl moiety. Its chemical structure, presented below, suggests its potential utility as a versatile building block in organic synthesis, particularly in the construction of more complex molecules, including active pharmaceutical ingredients (APIs) and functional materials. The presence of the reactive aldehyde group and the structurally rigid amide linkage makes its stability a critical parameter for consideration in any application.
Caption: Chemical structure of N-(3-formylphenyl)-4-methylbenzamide.
Physical Appearance and Properties
| Property | Description |
| Chemical Formula | C₁₅H₁₃NO₂[1][2] |
| Molecular Weight | 239.27 g/mol [3] |
| Typical Appearance | Expected to be a solid at room temperature, likely a crystalline powder. Color may range from white to off-white or pale yellow. Similar benzamide compounds are often colorless to pale yellow solids.[4] |
| Purity | Commercially available with a purity of >95%.[1] |
| Solubility | Expected to have low solubility in water and good solubility in common organic solvents such as ethanol, methanol, acetonitrile, and dichloromethane.[4] |
| Melting Point | Not definitively reported in the literature. Empirical determination is recommended. For context, the related compound 3-methylbenzamide has a melting point of 95 °C.[5] |
Chemical Stability and Storage
The intrinsic stability of N-(3-formylphenyl)-4-methylbenzamide is a crucial factor for its handling, storage, and application. The molecule possesses two primary functional groups that can influence its stability: the amide linkage and the aromatic aldehyde.
Recommended Storage Conditions:
To minimize degradation, N-(3-formylphenyl)-4-methylbenzamide should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[6] It is advisable to protect the compound from light and moisture. For long-term storage, refrigeration (2-8°C) under an inert atmosphere is recommended.[6]
Forced Degradation Studies: A Framework for Stability Assessment
Forced degradation studies are essential for understanding the degradation pathways and intrinsic stability of a molecule.[7][8][9] These studies involve subjecting the compound to stress conditions that are more severe than those encountered during routine storage and handling.[8][10] The following protocols provide a robust framework for conducting forced degradation studies on N-(3-formylphenyl)-4-methylbenzamide, based on established International Council on Harmonisation (ICH) guidelines.
Causality Behind Experimental Choices
The choice of stress conditions is dictated by the chemical structure of N-(3-formylphenyl)-4-methylbenzamide. The amide bond is susceptible to hydrolysis under both acidic and basic conditions.[11] The aldehyde group and the aromatic rings are prone to oxidation. Thermal and photolytic stress can provide the energy required to overcome activation barriers for various degradation reactions.
Experimental Workflow for Forced Degradation Studies
Caption: Workflow for forced degradation studies.
Detailed Experimental Protocols
Materials and Equipment:
-
N-(3-formylphenyl)-4-methylbenzamide
-
HPLC-grade acetonitrile (ACN) and methanol (MeOH)
-
Purified water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with UV/Diode Array Detector (DAD)
-
LC-MS system for peak identification
-
pH meter
-
Calibrated oven
-
Photostability chamber
Protocol 1: Hydrolytic Degradation (Acid and Base)
-
Sample Preparation: Prepare a 1 mg/mL stock solution of N-(3-formylphenyl)-4-methylbenzamide in ACN or MeOH.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Incubation: Incubate both solutions at 60°C and protect from light.
-
Sampling and Analysis: At predetermined time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot, neutralize it if necessary, and analyze by HPLC-UV/DAD.
Protocol 2: Oxidative Degradation
-
Sample Preparation: Use the 1 mg/mL stock solution.
-
Stress Condition: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Incubation: Keep the solution at room temperature, protected from light.
-
Sampling and Analysis: Collect samples at appropriate time points for HPLC-UV/DAD analysis.
Protocol 3: Thermal Degradation
-
Sample Preparation: Place a known amount of solid N-(3-formylphenyl)-4-methylbenzamide in a vial.
-
Stress Condition: Heat the vial in a calibrated oven at 80°C.
-
Sampling and Analysis: At specified intervals, dissolve a portion of the solid in a suitable solvent and analyze by HPLC-UV/DAD.
Protocol 4: Photolytic Degradation
-
Sample Preparation: Prepare solutions of N-(3-formylphenyl)-4-methylbenzamide in a suitable solvent and place some of the solid compound in transparent vials.
-
Stress Condition: Expose the samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH guideline Q1B. A control sample should be wrapped in aluminum foil to protect it from light.
-
Analysis: Analyze the exposed and control samples by HPLC-UV/DAD.
Potential Degradation Pathways
Based on the functional groups present, the following degradation pathways can be anticipated. The identification of degradation products using techniques like LC-MS is crucial for confirming these pathways.[11]
Caption: Plausible degradation pathways for N-(3-formylphenyl)-4-methylbenzamide.
Analytical Methodologies for Stability Assessment
A validated, stability-indicating analytical method is paramount for accurately quantifying the decrease in the concentration of N-(3-formylphenyl)-4-methylbenzamide and the formation of its degradation products.[8] High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable technique.[12]
Recommended HPLC Method Parameters (Starting Point):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a wavelength determined by the UV spectrum of the parent compound.
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
This method should be validated for specificity, linearity, accuracy, precision, and robustness in accordance with ICH guidelines.
Conclusion
This technical guide provides a foundational framework for understanding and evaluating the physical appearance and stability of N-(3-formylphenyl)-4-methylbenzamide. While specific experimental data for this compound is limited in the public domain, the principles and protocols outlined herein offer a scientifically rigorous approach for researchers to characterize their own samples. Adherence to these methodologies will ensure the generation of reliable data, which is essential for the successful application of this compound in research and development.
References
- BenchChem. (2025). A Technical Guide to the Stability Evaluation of 2-amino-N-(3-hydroxypropyl)benzamide: A Proposed Framework for Forced Degradation Studies.
- Patel, Y., & Shah, N. (2022). Forced Degradation – A Review. World Journal of Pharmaceutical Research, 11(15), 1336-1353.
-
Thoreauchem. (n.d.). N-(3-formylphenyl)-4-methylbenzamide. Retrieved from [Link]
- BenchChem. (2025). Forced degradation studies: A critical lens into pharmaceutical stability.
- Patil, S. D., et al. (2023). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia, 20(3).
-
PubChemLite. (n.d.). N-(3-formylphenyl)-4-methylbenzamide (C15H13NO2). Retrieved from [Link]
- Lamb, E. (2023). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.
-
Pharmaffiliates. (n.d.). N-(4-Formyl-3-(trifluoromethyl)phenyl)-3-iodo-4-methylbenzamide. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). N-(4-Formyl-3-(trifluoromethyl)phenyl)-3-(imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methylbenzamide. Retrieved from [Link]
-
Omsynth Lifesciences. (n.d.). N-(4-Formyl-3-(trifluoromethyl)phenyl)-3-iodo-4-methylbenzamide. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Benzamide, N-(3-methylphenyl)-4-fluoro-. Retrieved from [Link]
- Gowda, B. T., et al. (2008). N-(4-Methylphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 64(1), o83.
-
NIST. (n.d.). Benzamide, N-(4-methylphenyl)-. In NIST Chemistry WebBook. Retrieved from [Link]
- BenchChem. (2025). Inter-laboratory Validation of Analytical Methods for Benzamide, N,N,4-trimethyl- Quantification.
-
PubChem. (n.d.). 4-formyl-N-methylbenzamide. Retrieved from [Link]
-
PubChem. (n.d.). 3-amino-N-(4-methylphenyl)benzamide. Retrieved from [Link]
- Khan, I. U., et al. (2011). N-{4-[(3-Methylphenyl)sulfamoyl]phenyl}benzamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o349.
-
NIST. (n.d.). Benzamide, 4-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]
-
Stenutz, R. (n.d.). 3-methylbenzamide. Retrieved from [Link]
-
PubChem. (n.d.). 4-(3-formyl-4-phenylphenyl)-N,N-dimethylbenzamide. Retrieved from [Link]
- Google Patents. (n.d.). CN103709053A - Method for preparing tri(4-formylphenyl) amine by employing 4-formyltriphenylamine.
- Ternes, T. A. (2001). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. Trends in Analytical Chemistry, 20(8), 419-434.
-
Semantic Scholar. (n.d.). Analytical Methods for the Determination of Pharmaceuticals and Personal Care Products in Solid and Liquid Environmental Matrices. Retrieved from [Link]
Sources
- 1. N-(3-formylphenyl)-4-methylbenzamide-749219-35-0 - Thoreauchem [thoreauchem.com]
- 2. PubChemLite - N-(3-formylphenyl)-4-methylbenzamide (C15H13NO2) [pubchemlite.lcsb.uni.lu]
- 3. N-(3-Formyl-phenyl)-4-methyl-benzamide | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. CAS 613-93-4: N-Methylbenzamide | CymitQuimica [cymitquimica.com]
- 5. 3-methylbenzamide [stenutz.eu]
- 6. 885459-73-4|N-(3-Formylphenyl)-4-methoxybenzamide|BLD Pharm [bldpharm.com]
- 7. biomedres.us [biomedres.us]
- 8. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 9. onyxipca.com [onyxipca.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Note: Pore Surface Engineering of Imine-COFs using N-(3-formylphenyl)-4-methylbenzamide
Executive Summary
This guide details the protocol for utilizing N-(3-formylphenyl)-4-methylbenzamide (CAS: 749219-35-0) as a functional capping agent and defect engineer in the synthesis of imine-linked Covalent Organic Frameworks (COFs).
Unlike standard structural linkers, this molecule is a monofunctional aldehyde possessing a pendant amide group and a hydrophobic tolyl tail. Its incorporation into COF architectures is critical for:
-
Defect Engineering: Creating controlled "missing linker" defects that increase pore accessibility.
-
Pore Surface Functionalization: Introducing amide motifs (
) into the pore walls to enhance host-guest interactions (e.g., hydrogen bonding with drug molecules). -
Crystallinity Modulation: Slowing nucleation kinetics to yield larger, higher-quality crystallites.
Technical Background & Mechanism
The Molecule: N-(3-formylphenyl)-4-methylbenzamide[1]
-
Role: Monotopic Capping Agent / Modulator.
-
Reactive Site: Aldehyde group (
) at the meta-position. -
Functional Payload: Benzamide moiety.
-
Mechanism: In a standard Schiff-base condensation between a triamine (e.g., TAPB) and a dialdehyde (e.g., PDA), this molecule competes with the dialdehyde. When it reacts with an amine vertex, it cannot propagate the network, effectively "capping" that specific site and leaving the amide tail dangling into the pore.
Strategic Applications
| Strategy | Method | Outcome |
| Defect Engineering | Add 5–20 mol% during de novo synthesis. | Creates random defects; amide tails protrude into pores; increased pore volume. |
| Crystallinity Modulation | Add >25 mol% during synthesis. | Competes strongly with linkers; slows nucleation; yields larger single crystals (at the cost of yield). |
| Post-Synthetic Modification (PSM) | Soak pre-synthesized amine-rich COF in reagent solution. | Converts residual terminal amines to amides; modifies surface polarity without altering bulk structure. |
Experimental Protocols
Protocol A: Defect Engineering (One-Pot Synthesis)
Target: Synthesis of a functionalized TAPB-PDA COF analogue.
Materials:
-
Amine Linker: 1,3,5-Tris(4-aminophenyl)benzene (TAPB)
-
Structural Linker: Terephthalaldehyde (PDA)
-
Functional Modulator: N-(3-formylphenyl)-4-methylbenzamide
-
Solvents: 1,4-Dioxane, Mesitylene
-
Catalyst: 6M Aqueous Acetic Acid[1]
Step-by-Step Methodology:
-
Stoichiometric Calculation:
-
Standard COF ratio: 1.0 eq TAPB : 1.5 eq PDA.
-
Defect Target (10%): Replace 10% of the aldehyde equivalents with the modulator.
-
Mix: 0.10 mmol TAPB + 0.135 mmol PDA + 0.03 mmol Modulator .
-
-
Solvothermal Assembly:
-
In a 10 mL Pyrex tube, dissolve the amine and aldehyde components in a 1:1 mixture of 1,4-Dioxane/Mesitylene (2.0 mL total).
-
Sonicate for 10 minutes to ensure homogeneity.
-
Add 0.2 mL of 6M aqueous acetic acid.
-
Flash freeze the tube in liquid nitrogen, evacuate to internal pressure < 150 mTorr, and flame seal.
-
-
Crystallization:
-
Place the sealed tube in an oven at 120°C for 72 hours .
-
Note: The presence of the monofunctional amide may require slightly longer reaction times (up to 5 days) compared to the pristine COF to reach thermodynamic equilibrium.
-
-
Work-up:
-
Cool to room temperature. Filter the precipitate.[1]
-
Activation: Wash extensively with THF and Acetone to remove unreacted modulator. Soxhlet extraction with THF for 24 hours is mandatory to ensure the amide detected later is covalently bound, not trapped.
-
Dry under vacuum at 80°C for 12 hours.
-
Protocol B: Post-Synthetic Modification (PSM)
Target: Functionalizing a COF surface containing residual amine groups.
-
Pre-requisite: Synthesize a COF with available amine sites (e.g., by using a slight excess of amine linker during initial synthesis, 1.1 eq TAPB : 1.5 eq PDA).
-
Reaction:
-
Suspend 50 mg of activated COF powder in 5 mL of anhydrous Ethanol or Dioxane.
-
Add 50 mg (excess) of N-(3-formylphenyl)-4-methylbenzamide .
-
Add 10 µL of Acetic Acid (catalyst).
-
-
Incubation:
-
Reflux the mixture at 85°C for 24 hours .
-
-
Purification:
-
Filter hot. Wash with hot ethanol (3x) to remove unreacted aldehyde.
-
The resulting COF now displays 4-methylbenzamide groups on its surface/defects.
-
Characterization & Validation
To validate the incorporation of the amide moiety, perform the following:
| Technique | Observation | Interpretation |
| FT-IR Spectroscopy | New band at ~1650–1680 cm⁻¹ (Amide I C=O). | Confirms presence of the amide group.[2] Distinct from the Imine C=N (~1620 cm⁻¹). |
| ¹³C CP/MAS NMR | Signal at ~165 ppm (Amide Carbonyl). | Definitive proof of covalent incorporation. |
| N₂ Isotherms (BET) | Reduction in surface area vs. pristine COF; Change in pore size distribution. | The pendant amide tails occupy pore volume, confirming they are internal to the framework. |
| Digestive ¹H NMR | Degrade COF in DCl/DMSO-d6. Integrate peaks. | Calculate the exact ratio of Modulator : Linker incorporated into the backbone. |
Mechanistic Visualization
The following diagram illustrates the competition between the structural linker (PDA) and the functional modulator during COF lattice formation.
Figure 1: Reaction pathway showing the competitive incorporation of the amide-modulator vs. the structural linker.
Critical Considerations for Drug Development
-
Biomimicry: The amide functionality mimics peptide backbones. This is highly relevant for COFs designed to encapsulate proteins or separate chiral drugs.
-
Hydrophobicity: The 4-methylphenyl group increases the hydrophobicity of the pore environment, potentially aiding the adsorption of non-polar API (Active Pharmaceutical Ingredients).
-
Stability: While imine bonds are reversible, the amide bond in the modulator is robust. However, avoid strong acid hydrolysis which might cleave the COF backbone.
References
-
General COF Synthesis & Modulation
-
Defect Engineering in COFs
-
Bunck, D. N., & Dichtel, W. R. "Internal functionalization of covalent organic frameworks via the use of acetonide-protected catechol monomers." Chemical Communications, 2013.[5]
- Context: Establishes the principle of using modified monomers to introduce internal functionality.
-
-
Aldehyde Modulators
-
Chemical Reagent Data
-
Sigma-Aldrich Product Entry: N-(3-formylphenyl)-4-methylbenzamide. Link
- Context: Commercial availability and physical properties.
-
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Building Blocks | CymitQuimica [cymitquimica.com]
- 3. Post-synthetic modification of covalent organic frameworks - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. funme.njtech.edu.cn [funme.njtech.edu.cn]
- 6. pubs.rsc.org [pubs.rsc.org]
Application Notes & Protocols: N-(3-formylphenyl)-4-methylbenzamide as a Versatile Linker for Functional Porous Polymers
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for utilizing N-(3-formylphenyl)-4-methylbenzamide as a functional building block in the synthesis of advanced porous polymers. We delve into the synthesis of the linker itself, its polymerization into both crystalline Covalent Organic Frameworks (COFs) and amorphous Porous Organic Polymers (POPs), and their subsequent characterization and application in gas capture and heterogeneous catalysis.
Introduction: The Strategic Role of Linkers in Porous Polymer Design
Porous polymers, a class of materials encompassing both crystalline COFs and amorphous POPs, have garnered significant attention for their vast potential in gas storage, separation, catalysis, and sensing.[1][2][3] The defining characteristics of these materials—such as surface area, pore size, and chemical functionality—are not incidental but are deliberately engineered through the judicious selection of molecular building blocks, or "linkers".[4]
N-(3-formylphenyl)-4-methylbenzamide is a particularly strategic linker. Its design incorporates two key features:
-
A formyl (aldehyde) group , which serves as a reactive site for forming strong covalent bonds, most commonly imine linkages through condensation reactions with amines.[5][6] This reaction is the cornerstone of synthesizing a vast library of porous frameworks.
-
An internal amide moiety (-CONH-) , which imparts a hydrogen-bonding capability to the resulting polymer framework. This functionality can enhance structural stability and introduce specific interactions with guest molecules, such as carbon dioxide.[7]
This dual-functionality allows for the creation of robust porous materials with tailored properties, making this linker an excellent candidate for advanced applications.
Synthesis Protocol: N-(3-formylphenyl)-4-methylbenzamide Linker
The synthesis of the linker is typically achieved via a Schotten-Baumann reaction, an effective method for forming amides from amines and acyl chlorides.
Rationale of the Method
This procedure involves the acylation of 3-aminobenzaldehyde with 4-methylbenzoyl chloride. The reaction is performed in a biphasic system with an aqueous base (NaOH) that serves two critical purposes: it neutralizes the HCl byproduct generated during the reaction, preventing the protonation and deactivation of the starting amine, and it facilitates the reaction at the interface of the two phases.[8] Conducting the initial addition at a low temperature (0-5 °C) is crucial to control the exothermic reaction and minimize the hydrolysis of the reactive 4-methylbenzoyl chloride.[8]
Experimental Workflow Diagram
Caption: Workflow for the synthesis of N-(3-formylphenyl)-4-methylbenzamide.
Step-by-Step Protocol
-
Preparation: In a 250 mL flask, dissolve 3-aminobenzaldehyde (1.0 eq) in dichloromethane (DCM). In a separate beaker, prepare a 2 M aqueous solution of sodium hydroxide (1.5 eq).
-
Reaction: Cool the flask containing the amine solution to 0-5 °C using an ice bath.
-
With vigorous stirring, slowly and simultaneously add 4-methylbenzoyl chloride (1.1 eq) and the sodium hydroxide solution to the cooled amine solution. Use two separate dropping funnels for this addition. Maintain the internal temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 2 hours.
-
Workup: Transfer the mixture to a separatory funnel. Remove the aqueous layer and wash the organic layer sequentially with 1 M HCl, deionized water, and finally with brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Recrystallize the resulting crude solid from an ethanol/water mixture to yield the pure N-(3-formylphenyl)-4-methylbenzamide as a solid.
Characterization and Data
Confirm the identity and purity of the product using standard analytical techniques.
| Parameter | Typical Value / Observation |
| Stoichiometry (Amine:Acyl Chloride:Base) | 1 : 1.1 : 1.5 |
| Reaction Temperature | 0-5 °C (addition), Room Temp (stirring) |
| Reaction Time | 2-4 hours |
| Typical Yield | 75-90% |
| Appearance | Off-white to pale yellow solid |
| FTIR (cm⁻¹) | ~3300 (N-H stretch), ~1700 (C=O, aldehyde), ~1650 (C=O, amide) |
| ¹H NMR | Peaks corresponding to aromatic, aldehyde, and methyl protons |
Synthesis of Porous Polymers
The synthesized linker can be polymerized to form materials with distinct long-range order: highly crystalline COFs or amorphous POPs, depending on the reaction conditions.
Protocol 1: Synthesis of a Crystalline Covalent Organic Framework (COF)
Rationale: The key to forming a crystalline COF is to ensure the reaction is reversible, allowing for "error-correction" where misplaced monomers can detach and re-attach correctly, leading to a well-ordered framework. This is achieved under solvothermal conditions using an acid catalyst, which facilitates the reversible imine bond formation.[6][9] We will react our monofunctional aldehyde linker with a C₃-symmetric triamine, 1,3,5-Tris(4-aminophenyl)benzene (TAPB), to form a honeycomb-like structure.
COF Formation Diagram:
Caption: Schematic of COF synthesis from aldehyde and amine linkers.
Step-by-Step Protocol:
-
In a Pyrex tube, add N-(3-formylphenyl)-4-methylbenzamide (1.5 eq) and 1,3,5-Tris(4-aminophenyl)benzene (TAPB, 1.0 eq).
-
Add a solvent mixture, typically 1,4-dioxane and mesitylene (1:1 v/v).
-
Add an aqueous solution of acetic acid (6 M) to act as a catalyst.
-
Flash-freeze the tube in liquid nitrogen, evacuate to a high vacuum, and flame-seal the tube.
-
Heat the sealed tube in an oven at 120 °C for 3 days. A solid precipitate should form.
-
After cooling to room temperature, break open the tube and collect the solid by filtration.
-
Wash the solid extensively with anhydrous acetone and tetrahydrofuran (THF) to remove unreacted monomers and oligomers.
-
Activate the polymer by solvent exchange with methanol, followed by drying under high vacuum at 80 °C overnight.
Protocol 2: Synthesis of an Amorphous Porous Organic Polymer (POP)
Rationale: To create an amorphous POP, the reaction conditions are adjusted to favor rapid, irreversible polymerization. This prevents the long-range ordering necessary for crystallinity. By using a stronger acid catalyst or higher temperatures, the imine formation becomes less reversible, "locking" the structure into a disordered, yet still highly cross-linked and porous, state.
Step-by-Step Protocol:
-
In a round-bottom flask fitted with a condenser, combine N-(3-formylphenyl)-4-methylbenzamide (1.5 eq) and TAPB (1.0 eq) in a high-boiling solvent like dimethylformamide (DMF).
-
Add a stronger catalyst, such as trifluoroacetic acid (TFA).
-
Heat the reaction mixture to a higher temperature, for example, 150 °C, and maintain for 24 hours under a nitrogen atmosphere.
-
After cooling, pour the reaction mixture into a large volume of methanol to precipitate the polymer.
-
Collect the solid by filtration and wash thoroughly with methanol and acetone.
-
Dry the resulting amorphous POP under vacuum at 80 °C overnight.
Characterization of Porous Polymers
Proper characterization is essential to confirm the successful synthesis and to understand the properties of the resulting materials.
| Technique | Expected Result for COF | Expected Result for POP | Rationale |
| FTIR Spectroscopy | Disappearance of aldehyde (~1700 cm⁻¹) and amine (~3400 cm⁻¹) peaks; appearance of imine C=N peak (~1620 cm⁻¹).[10] | Same as COF. | Confirms the formation of the covalent imine linkages that form the polymer backbone. |
| Powder X-Ray Diffraction (PXRD) | Several sharp diffraction peaks at low 2θ angles.[7] | A broad, featureless halo. | Differentiates between the long-range crystalline order of the COF and the amorphous nature of the POP. |
| N₂ Sorption (77 K) | High BET surface area (e.g., >800 m²/g), Type I or IV isotherm.[11] | Moderate to high BET surface area (e.g., 400-800 m²/g), often with hysteresis. | Quantifies the porosity, including surface area and pore size distribution, which are critical for applications. |
| Thermogravimetric Analysis (TGA) | High thermal stability (stable up to >350 °C).[10] | Similar high thermal stability. | Assesses the robustness of the polymer framework at elevated temperatures. |
Application Notes
The unique properties of polymers derived from N-(3-formylphenyl)-4-methylbenzamide make them suitable for several high-value applications.
Application 1: Selective CO₂ Capture
Background: The combination of high surface area and the presence of polar amide groups in the polymer backbone makes these materials excellent candidates for capturing CO₂ from gas mixtures.[12][13] The amide groups can interact favorably with CO₂, enhancing both the capacity and selectivity of the adsorption process.[10][14][15]
CO₂ Capture Workflow:
Caption: Workflow for evaluating CO₂ capture performance.
Protocol for CO₂ Adsorption Measurement:
-
Sample Activation: Place ~50-100 mg of the synthesized polymer (COF or POP) into a sample tube of a volumetric gas sorption analyzer. Activate the sample by heating under a high vacuum (e.g., at 120 °C) for at least 12 hours to remove any trapped solvent or atmospheric gases.
-
Analysis: After activation, cool the sample to the desired analysis temperature (e.g., 273 K or 298 K).
-
Measure the CO₂ adsorption isotherm by introducing calibrated doses of high-purity CO₂ gas into the sample tube and measuring the amount adsorbed at each pressure point up to 1 bar.
-
To assess selectivity, repeat the measurement using high-purity N₂ gas under the same conditions.
-
Data Interpretation: The CO₂ uptake capacity at 1 bar is a key performance metric. Selectivity for CO₂ over N₂ can be estimated from the ratio of the initial slopes of the adsorption isotherms or calculated more accurately using Ideal Adsorbed Solution Theory (IAST).
Expected Performance:
| Material | Typical BET Surface Area (m²/g) | CO₂ Uptake at 273 K, 1 bar (mmol/g) |
| COF | 800 - 1500 | 2.5 - 4.0 |
| POP | 400 - 800 | 1.5 - 2.5 |
Application 2: Heterogeneous Catalysis (Knoevenagel Condensation)
Background: The high surface area and chemical stability of these polymers make them effective as heterogeneous catalysts. The basic nitrogen atoms of the imine linkages can act as active catalytic sites for reactions like the Knoevenagel condensation.[6]
Protocol for a Catalytic Test Reaction:
-
Reaction Setup: To a vial, add the polymer catalyst (e.g., 10 mg), benzaldehyde (1.0 mmol), and malononitrile (1.1 mmol) in a solvent such as ethanol (3 mL).
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by taking small aliquots and analyzing them with Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Once the reaction is complete (typically within a few hours), centrifuge the mixture and decant the supernatant. The solid catalyst can be recovered.
-
Analysis: Analyze the supernatant to determine the yield of the product, benzylidenemalononitrile.
-
Recyclability Test: Wash the recovered catalyst with ethanol several times, dry it under vacuum, and reuse it in a subsequent reaction cycle to test its stability and reusability. The ability to be easily recovered and reused is a major advantage of heterogeneous catalysts.
References
- Porous polymers: structure, fabrication and applic
- (PDF) Porous Polymer Materials for CO2 Capture and Electrocatalytic Reduction.
- Direct conversion of waste CO2 over porous polymer c
- Triazine-Based Porous Organic Polymers: Synthesis and Application in Dye Adsorption and C
- Porous Organic Polymers for CO2 Capture and C
- Saturated Linkers in Two-Dimensional Covalent Organic Frameworks Boost Their Luminescence. PMC.
- Porous organic polymers with anchored aldehydes: a new platform for post-synthetic amine functionalization en route for enhanced CO2 adsorption properties. PubMed.
- Porphyrin-based porous organic polymers synthesized using the Alder–Longo method: the most traditional synthetic strategy with exceptional capacity. RSC Publishing.
- Porous organic polymers with anchored aldehydes: a new platform for post-synthetic amine functionalization en route for enhanced CO2 adsorption properties.
- Application Notes and Protocols for the Synthesis of Aldehyde-Functionalized Polymers using N-(2,2-dimethoxyethyl)prop-2-enamide. Benchchem.
- Saturated Linkers in Two-Dimensional Covalent Organic Frameworks Boost Their Luminescence. Journal of the American Chemical Society.
- Porous organic polymers with anchored aldehydes: A new platform for post-synthetic amine functionalization en route for enhanced CO2 adsorption properties.
- Technical Support Center: Synthesis of N-(4-Formylphenyl)benzamide. Benchchem.
- Novel imine-linked covalent organic frameworks: preparation, characterization and application.
- N-(3-formylphenyl)-4-methylbenzamide (C15H13NO2). PubChem.
- Synthesis and characterization of covalent organic frameworks (COFs) with interlayer hydrogen bonding. American Chemical Society.
- N-(3-Formyl-phenyl)-4-methyl-benzamide. Santa Cruz Biotechnology.
- Novel covalent organic frameworks: preparation, characterization and application | Request PDF.
- Rationalizing the Formation of Porosity in Mechanochemically-Synthesized Polymers. ChemRxiv.
- Synthesis of N-decyl-4 - ((3-formyl-4-hydroxyphenoxy) methyl) benzamide by reaction of 4-bromomethylbenzoic acid, decylamine and 2,5-dihydroxybenzaldehyde. Ciencia Digital.
- Method for preparing tri(4-formylphenyl) amine by employing 4-formyltriphenylamine.
- Porous polymers: structure, fabrication and application.
- Publications. Leibniz Institute of Polymer Research Dresden.
- Photochemical Cyclization of N-Allyl-N-(2-formylphenyl)-4-methylbenzenesulfonamide.
- Coordination Polymers Bearing Angular 4,4′-Oxybis[N-(pyridin-3-ylmethyl)benzamide] and Isomeric Dicarboxylate Ligands: Synthesis, Structures and Properties. MDPI.
Sources
- 1. Porous polymers: structure, fabrication and application - Materials Horizons (RSC Publishing) DOI:10.1039/D4MH01618A [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Porous polymers: structure, fabrication and application - Materials Horizons (RSC Publishing) [pubs.rsc.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Saturated Linkers in Two-Dimensional Covalent Organic Frameworks Boost Their Luminescence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel imine-linked covalent organic frameworks: preparation, characterization and application - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis and characterization of covalent organic frameworks (COFs) with interlayer hydrogen bonding - American Chemical Society [acs.digitellinc.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Direct conversion of waste CO2 over porous polymer catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Porous Organic Polymers for CO2 Capture and Catalytic Conversion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Porous organic polymers with anchored aldehydes: a new platform for post-synthetic amine functionalization en route for enhanced CO2 adsorption properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Porous organic polymers with anchored aldehydes: a new platform for post-synthetic amine functionalization en route for enhanced CO2 adsorption properties - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Note: A Detailed Protocol for the Synthesis and Characterization of a Schiff Base from N-(3-formylphenyl)-4-methylbenzamide
Introduction: The Versatility of Schiff Bases in Modern Chemistry
Schiff bases, characterized by the azomethine or imine functional group (-C=N-), are a cornerstone of synthetic chemistry.[1] First reported by Hugo Schiff in 1864, these compounds are typically formed through the condensation of a primary amine with a carbonyl compound, such as an aldehyde or ketone.[2] The formation of the imine bond is a reversible reaction, often catalyzed by a mild acid or base.[3] This dynamic nature, coupled with the diverse electronic and steric properties that can be introduced through the choice of amine and carbonyl precursors, makes Schiff bases highly versatile ligands in coordination chemistry, key intermediates in organic synthesis, and molecules of significant interest in medicinal chemistry and materials science.[1][4]
This application note provides a comprehensive experimental protocol for the synthesis of a novel Schiff base from N-(3-formylphenyl)-4-methylbenzamide and a primary amine. The protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development. It offers a detailed, step-by-step methodology, explains the rationale behind the experimental choices, and provides a guide for the characterization of the final product.
Reaction Scheme
The overall reaction involves the condensation of N-(3-formylphenyl)-4-methylbenzamide with a primary amine (in this example, aniline is used for illustrative purposes) to form the corresponding Schiff base, with the elimination of a water molecule.
Caption: General reaction scheme for the synthesis of the Schiff base.
Materials and Methods
Materials:
-
N-(3-formylphenyl)-4-methylbenzamide (Available from suppliers such as Santa Cruz Biotechnology)
-
Aniline (or other primary amine of choice)
-
Absolute Ethanol (ACS grade)
-
Glacial Acetic Acid (ACS grade)
-
Deionized Water
-
Anhydrous Magnesium Sulfate (or Sodium Sulfate)
-
Solvents for recrystallization (e.g., ethanol, methanol)
-
Solvents for Thin Layer Chromatography (TLC) (e.g., ethyl acetate, hexane)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Melting point apparatus
-
FT-IR spectrometer
-
¹H NMR spectrometer
-
Mass spectrometer (optional)
-
TLC plates (silica gel 60 F₂₅₄)
-
UV lamp for TLC visualization
Experimental Protocol
Part 1: Synthesis of the Schiff Base
This protocol details the synthesis of the Schiff base through a condensation reaction. The choice of ethanol as a solvent is due to its ability to dissolve the reactants and its relatively high boiling point, which is suitable for reflux conditions. A catalytic amount of glacial acetic acid is added to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the amine.[3]
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve 1.0 equivalent of N-(3-formylphenyl)-4-methylbenzamide in 30 mL of absolute ethanol. Stir the solution using a magnetic stirrer until the solid is completely dissolved.
-
Addition of Amine: To the stirred solution, add 1.05 equivalents of the primary amine (e.g., aniline) dropwise at room temperature. A slight excess of the amine can help to drive the reaction to completion.
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture.
-
Reaction under Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80°C for ethanol) with continuous stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) every hour. A typical mobile phase for TLC would be a mixture of hexane and ethyl acetate (e.g., 7:3 v/v). The reaction is considered complete when the starting aldehyde spot on the TLC plate has disappeared or significantly diminished. A typical reaction time is between 2 to 4 hours.[1]
-
Isolation of the Crude Product: After the reaction is complete, allow the mixture to cool to room temperature. In many cases, the Schiff base product will precipitate out of the solution upon cooling. If no precipitate forms, the solvent volume can be reduced by approximately half using a rotary evaporator to induce crystallization. The resulting solid is then collected by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials and impurities.
Caption: Workflow for the synthesis of the Schiff base.
Part 2: Purification of the Schiff Base
Recrystallization is a standard and effective method for purifying solid organic compounds. The choice of solvent is critical; the ideal solvent will dissolve the compound at high temperatures but not at low temperatures, while the impurities remain soluble at all temperatures.
-
Solvent Selection: Choose an appropriate solvent for recrystallization. Ethanol or methanol are often good starting points for Schiff bases.
-
Dissolution: Transfer the crude product to an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture gently with stirring until the solid is completely dissolved.
-
Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. The flask can then be placed in an ice bath to maximize the yield of the precipitate.
-
Filtration and Drying: Collect the purified crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent. Dry the crystals in a vacuum oven or desiccator to remove any residual solvent.
Part 3: Characterization of the Purified Schiff Base
Thorough characterization is essential to confirm the identity and purity of the synthesized Schiff base.
-
Melting Point Determination: Measure the melting point of the purified product. A sharp melting point range is indicative of a pure compound.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Record the FT-IR spectrum of the product. The key diagnostic peaks to look for are the disappearance of the C=O stretching band of the aldehyde (around 1700 cm⁻¹) and the N-H stretching bands of the primary amine (around 3300-3400 cm⁻¹), and the appearance of a strong C=N (imine) stretching band, typically in the region of 1600-1650 cm⁻¹.[2]
-
¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Dissolve a small sample of the product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and record the ¹H NMR spectrum. The most characteristic signal for a Schiff base is the singlet corresponding to the azomethine proton (-CH=N-), which typically appears in the range of δ 8.0-9.0 ppm.[5] The disappearance of the aldehyde proton signal (around δ 9.5-10.5 ppm) and the amine protons also confirms the reaction's success.
-
Mass Spectrometry (MS): Obtain a mass spectrum to determine the molecular weight of the product. The molecular ion peak should correspond to the calculated molecular weight of the synthesized Schiff base.
Expected Results and Data Interpretation
The successful synthesis of the Schiff base will be confirmed by the following analytical data:
| Parameter | Expected Observation | Interpretation |
| Appearance | Crystalline solid | Formation of the solid product. |
| Melting Point | Sharp, defined range | Indicates the purity of the compound. |
| FT-IR Spectrum | Disappearance of aldehyde C=O stretch (~1700 cm⁻¹). Appearance of imine C=N stretch (~1600-1650 cm⁻¹). | Confirms the conversion of the aldehyde to an imine.[2] |
| ¹H NMR Spectrum | Disappearance of aldehyde proton signal (~δ 9.5-10.5 ppm). Appearance of azomethine proton signal (~δ 8.0-9.0 ppm). | Confirms the formation of the C=N double bond.[5] |
| Mass Spectrum | Molecular ion peak corresponding to the expected molecular weight. | Confirms the identity of the synthesized compound. |
Troubleshooting
| Problem | Possible Cause | Solution |
| Low or no product yield | Incomplete reaction. | Increase reaction time, ensure adequate heating, or add a few more drops of catalyst. |
| Reactants are not pure. | Check the purity of starting materials. | |
| Product is an oil or does not crystallize | Impurities are present. | Attempt purification by column chromatography. |
| Inappropriate recrystallization solvent. | Try a different solvent or a mixture of solvents for recrystallization. | |
| Broad melting point range | The product is impure. | Recrystallize the product again or purify by column chromatography. |
Conclusion
This application note provides a robust and detailed protocol for the synthesis, purification, and characterization of a Schiff base derived from N-(3-formylphenyl)-4-methylbenzamide. The methodology is based on well-established principles of organic synthesis and provides clear guidance for researchers. By following this protocol, scientists can reliably synthesize and validate novel Schiff base compounds for a wide range of applications in drug discovery, catalysis, and materials science.
References
- Exploring New Schiff Bases: Synthesis, Characterization, and Multifaceted Analysis for Biomedical Applic
- Synthesis and characterization of novel Schiff base ligands.
- Synthesis, Characterization, and BSA Binding Studies of Some New Benzamides Rel
- Synthesis and Characterization of New Schiff Bases and Biological Studies. Der Pharma Chemica.
- Scheme 1: Reaction pathway for the formation of Imine compounds [A 1-A 3 ].
- Synthesis, Characterization of Schiff Bases Derived from Salicylaldehyde with Some Amino Acids by a New Developed Method.
- (PDF) Synthesis and Characterazation of Amide and Schiff Base derived from N-Substituted isatins and Their Complexes With Some Metal Ions.
- Imine synthesis by C-C coupling. Organic Chemistry Portal.
- Application Notes and Protocols for N-(4-Formylphenyl)
- Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. PMC.
- ISSN 0975-413X CODEN (USA): PCHHAX Synthesis and Characterization of New Schiff Bases and Biological Studies. Der Pharma Chemica.
- Fates of imine intermediates in radical cyclizations of N-sulfonylindoles and ene-sulfonamides. Beilstein Journals.
- Arylamine synthesis by amination (aryl
- 24.8: Reactions of Arylamines. Chemistry LibreTexts.
- Synthesis of N-substituted aryl amidines by strong base activ
- Synthesis of new allylidene amino phenol-containing Schiff bases and metal complex formation using trimethinium salts. RSC Publishing.
- 24.8 Reactions of Arylamines. Organic Chemistry | OpenStax.
- design and synthesis of novel N-phosphinyl imines and their application to asymmetric aza-Henry reaction. PubMed.
- Facile access to N-formyl imide as an N-formylating agent for the direct synthesis of N-formamides, benzimidazoles and quinazolinones. Organic & Biomolecular Chemistry (RSC Publishing).
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. chemijournal.com [chemijournal.com]
- 3. researchgate.net [researchgate.net]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Exploring New Schiff Bases: Synthesis, Characterization, and Multifaceted Analysis for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Investigating the Potential Biological Activity of N-(3-formylphenyl)-4-methylbenzamide Derivatives
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals interested in exploring the biological activities of N-(3-formylphenyl)-4-methylbenzamide and its derivatives. This document outlines the synthesis, characterization, and evaluation of this class of compounds for potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties. The protocols provided are based on established methodologies for similar benzamide scaffolds and are intended to serve as a robust starting point for investigation.
Introduction: The Therapeutic Potential of Benzamide Scaffolds
Benzamide derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of pharmacological activities.[1][2] Their structural versatility allows for fine-tuning of their biological effects, leading to the development of numerous therapeutic agents.[2] The core benzamide structure is present in drugs with analgesic, anti-inflammatory, anticancer, and antimicrobial properties.[1][3] The introduction of a formylphenyl group, as in N-(3-formylphenyl)-4-methylbenzamide, presents a unique opportunity for further chemical modification and exploration of novel biological activities. The formyl group can act as a reactive handle for the synthesis of a diverse library of derivatives, such as Schiff bases, which may enhance biological efficacy.
Synthesis and Characterization of N-(3-formylphenyl)-4-methylbenzamide Derivatives
A general approach to synthesizing N-substituted benzamides involves the reaction of a substituted benzoic acid or its activated form (e.g., acyl chloride) with an appropriate amine.[4] For the parent compound, N-(3-formylphenyl)-4-methylbenzamide, a plausible synthetic route is the amidation of 3-aminobenzaldehyde with 4-methylbenzoyl chloride.
General Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis of N-substituted benzamide derivatives, which can be adapted for N-(3-formylphenyl)-4-methylbenzamide and its analogues.
Sources
"N-(3-formylphenyl)-4-methylbenzamide in the synthesis of heterocyclic compounds"
[1][2]
Executive Summary
N-(3-formylphenyl)-4-methylbenzamide (PubChem CID: 2339361) represents a bifunctional "privileged scaffold" in medicinal chemistry.[1][2] It combines a rigid benzamide core—known for hydrogen bonding interactions in kinase and protease active sites—with a reactive meta-aldehyde handle.[1][2] This application note details the synthesis of this core building block and its subsequent transformation into bioactive heterocycles via Multicomponent Reactions (MCRs) and condensation protocols.
Key Applications:
-
Divergent Synthesis: Precursor for quinolines, benzimidazoles, and dihydropyrimidinones.[2][3][4]
-
Pharmacophore Installation: The 4-methylbenzamide moiety mimics established kinase inhibitors (e.g., Imatinib analogs).[1][2][4]
-
Covalent Organic Frameworks (COFs): Used as a dialdehyde linker in reticular chemistry.[2][3][4]
Core Synthesis: The Building Block
Before exploring downstream applications, the high-purity synthesis of the aldehyde scaffold is required.[1] We utilize a modified Schotten-Baumann protocol optimized to prevent oxidation of the aldehyde moiety.[1]
Protocol A: Synthesis of N-(3-formylphenyl)-4-methylbenzamide
Reaction Logic: The reaction involves the nucleophilic attack of the aniline nitrogen of 3-aminobenzaldehyde onto the carbonyl carbon of 4-methylbenzoyl chloride.[1] A mild base (Pyridine or TEA) is essential to scavenge the HCl byproduct, driving the equilibrium forward.[3][4]
Materials:
Step-by-Step Methodology:
-
Preparation: Flame-dry a 100 mL round-bottom flask (RBF) and purge with nitrogen.
-
Dissolution: Add 3-aminobenzaldehyde (1.21 g) and dry DCM (30 mL). Stir until fully dissolved.
-
Base Addition: Add TEA (2.1 mL) and cool the mixture to 0°C using an ice bath. Critical: Low temperature prevents side reactions involving the aldehyde.[1]
-
Acylation: Dilute 4-methylbenzoyl chloride (1.70 g) in 10 mL DCM. Add this solution dropwise over 20 minutes.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).[2][3][4]
-
Workup:
-
Purification: Recrystallize from Ethanol/Water (9:1) to yield a white/off-white solid.[1][2]
Expected Yield: 85-92% Melting Point: 158–160°C (Analogs typically range 150-170°C).[1][2]
Downstream Application: Heterocyclic Library Generation
The meta-aldehyde group is the "warhead" for generating diversity.[1] We focus on two high-value transformations: The Biginelli Reaction (for calcium channel blockers/antivirals) and Schiff Base/Metal Complexation (for antimicrobial agents).[1][2]
Workflow Visualization
Caption: Divergent synthesis pathways starting from the N-(3-formylphenyl)-4-methylbenzamide core.
Protocol B: The Biginelli Reaction (Dihydropyrimidinone Synthesis)
This protocol utilizes the aldehyde moiety in a One-Pot Multicomponent Reaction (MCR) to construct a dihydropyrimidinone (DHPM) ring, a pharmacophore found in calcium channel blockers.[2][3][4]
Mechanism: Acid-catalyzed condensation of the aldehyde, urea, and ethyl acetoacetate via an N-acyliminium ion intermediate.[1][4]
Materials:
-
Catalyst: p-Toluenesulfonic acid (pTSA) (10 mol%) or concentrated HCl (2 drops)[1][2][3][4]
-
Solvent: Ethanol (5 mL)
Procedure:
-
Combine the aldehyde scaffold, ethyl acetoacetate, and urea in a 25 mL round-bottom flask containing Ethanol.
-
Reflux the mixture for 3–5 hours.
-
Observation: The reaction mixture typically turns from a clear solution to a suspension as the DHPM product precipitates.[1]
-
-
Cool to RT and pour onto crushed ice (20 g).
-
Purification: Recrystallize from hot ethanol.
Data Interpretation:
-
IR Spectrum: Look for disappearance of the aldehyde C=O stretch (~1690 cm⁻¹) and appearance of ester C=O (~1720 cm⁻¹) and urea C=O (~1650 cm⁻¹).[2][4]
-
1H NMR: A diagnostic singlet for the CH at the chiral center (C4 of pyrimidine) appears around 5.2–5.5 ppm.[1]
Protocol C: Schiff Base Formation & Metal Complexation
Schiff bases (azomethines) derived from this scaffold are potent ligands for transition metals, often showing enhanced antimicrobial activity compared to the free ligand.[3][4][6]
Materials:
Procedure:
Analytical Validation (Self-Check)
To ensure the integrity of your synthesized compounds, compare your data against these standard spectral characteristics.
| Functional Group | Technique | Diagnostic Signal (Expected) | Validation Check |
| Amide NH | ¹H NMR | Singlet, δ 10.2 – 10.5 ppm | Confirms benzamide linkage stability.[1][2] |
| Aldehyde CHO | ¹H NMR | Singlet, δ 9.9 – 10.1 ppm | Confirms oxidation state (no acid/alcohol).[2][3][4] |
| Methyl Group | ¹H NMR | Singlet, δ 2.3 – 2.4 ppm | Confirms 4-methylbenzoyl incorporation. |
| C=N (Imine) | FT-IR | Band, 1600 – 1625 cm⁻¹ | Confirms Schiff base formation (Protocol C).[2][3][4] |
| DHPM CH | ¹H NMR | Singlet, δ 5.2 – 5.5 ppm | Confirms Biginelli cyclization (Protocol B).[2][3][4] |
Troubleshooting & Expert Tips
-
Low Yield in Core Synthesis:
-
Aldehyde Oxidation:
-
Biginelli Reaction Stalls:
References
-
BenchChem. Technical Support Center: Synthesis of N-(4-Formylphenyl)benzamide.[1][2] (General benzamide synthesis protocols).
-
PubChem. N-(3-formylphenyl)-4-methylbenzamide (CID 2339361).[1][2] (Structural confirmation and identifiers).[2][3][4][7] [2][3][4]
-
Molecules (MDPI). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives. (Biological context for benzamide scaffolds). [2][3][4]
-
Organic Chemistry Portal. Biginelli Reaction: Multicomponent Synthesis of Dihydropyrimidinones.[2] (Mechanistic grounding for Protocol B).
-
Der Pharma Chemica. Synthesis and Characterization of New Schiff Bases and Biological Studies.[2][6] (Protocol grounding for Schiff base formation).
Sources
- 1. cienciadigital.org [cienciadigital.org]
- 2. PubChemLite - N-(3-formylphenyl)-4-methylbenzamide (C15H13NO2) [pubchemlite.lcsb.uni.lu]
- 3. chem.lnu.edu.cn [chem.lnu.edu.cn]
- 4. nanobioletters.com [nanobioletters.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
Application Note: A Validated Protocol for the Purification of N-(3-formylphenyl)-4-methylbenzamide
Introduction and Purification Rationale
N-(3-formylphenyl)-4-methylbenzamide is a bifunctional organic molecule featuring both an amide and an aldehyde group. The presence of these two reactive moieties makes it a valuable intermediate in medicinal chemistry and materials science. However, synthetic procedures, such as the Schotten-Baumann reaction between 3-aminobenzaldehyde and 4-methylbenzoyl chloride, often yield a crude product contaminated with unreacted starting materials, byproducts from hydrolysis (e.g., 4-methylbenzoic acid), and potential over-acylated species.[1][2]
Achieving high purity (>98%) is critical for subsequent applications to ensure reaction specificity, reproducibility of biological data, and consistency in material properties. This protocol outlines a robust purification strategy that leverages the distinct polarities of the target compound and its likely impurities.
The chosen methodology employs two sequential, complementary techniques:
-
Flash Column Chromatography: This is the primary purification step, designed to separate the desired product from impurities with significantly different polarities. Separation is based on the differential partitioning of components between a stationary phase (silica gel) and a mobile phase (eluent).[3][4]
-
Recrystallization: This is a final polishing step to remove trace impurities and obtain a highly crystalline, pure solid. The principle relies on the differential solubility of the compound and impurities in a selected solvent system at varying temperatures.[5][6]
Throughout the process, Thin-Layer Chromatography (TLC) is used as a rapid, qualitative tool to monitor reaction progress and guide the separation process.[7]
In-Process Analysis: Thin-Layer Chromatography (TLC)
Effective purification is impossible without a reliable method to visualize the separation. TLC provides a quick assessment of the number of components in a mixture and helps in selecting an appropriate solvent system for column chromatography.
Protocol for TLC Analysis:
-
Stationary Phase: Silica gel 60 F254 TLC plates.
-
Mobile Phase (Eluent): A mixture of Hexane and Ethyl Acetate. A 7:3 (v/v) ratio of Hexane:Ethyl Acetate is a good starting point. Adjust the ratio to achieve an Rf value of ~0.3 for the desired product.[8]
-
Procedure:
-
Dissolve a small amount of the crude mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Using a capillary tube, spot the solution onto the baseline of the TLC plate.
-
Place the plate in a developing chamber containing the chosen eluent.
-
Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Remove the plate, mark the solvent front, and allow it to dry.
-
-
Visualization:
-
Examine the plate under a UV lamp (254 nm). The aromatic rings of the product and many impurities will appear as dark spots.
-
If necessary, stain the plate using a potassium permanganate (KMnO₄) dip, which visualizes compounds that are susceptible to oxidation, such as aldehydes.
-
Experimental Workflow: From Crude to Pure
The overall purification strategy is a sequential process designed to maximize both purity and recovery.
Sources
Characterization of N-(3-formylphenyl)-4-methylbenzamide: A Comprehensive Guide to Analytical Techniques
Abstract
This comprehensive application note provides a suite of detailed analytical protocols for the thorough characterization of N-(3-formylphenyl)-4-methylbenzamide, a key intermediate in pharmaceutical and materials science research. The methodologies outlined herein are designed for researchers, scientists, and drug development professionals to ensure structural integrity, assess purity, and determine crucial physicochemical properties. This guide emphasizes the causality behind experimental choices, offering field-proven insights to establish robust, self-validating analytical systems for this specific molecule. Protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Thermal Analysis (DSC/TGA), and Elemental Analysis are presented in detail.
Introduction
N-(3-formylphenyl)-4-methylbenzamide is an organic compound featuring both an amide and an aldehyde functional group. This unique bifunctionality makes it a valuable building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and specialized polymers. The precise arrangement of its aromatic rings and reactive groups necessitates a multi-faceted analytical approach to unequivocally confirm its identity and purity.
The reliability of any research or development activity hinges on the quality of the starting materials. Therefore, a rigorous analytical characterization of intermediates like N-(3-formylphenyl)-4-methylbenzamide is not merely a procedural step but a foundational requirement for ensuring reproducibility and final product quality.[1] This guide provides the necessary protocols to establish a complete analytical profile of the compound.
Structural Elucidation: Confirming Molecular Identity
The primary objective of structural elucidation is to verify that the synthesized molecule corresponds to the expected structure of N-(3-formylphenyl)-4-methylbenzamide. This is achieved by employing a combination of spectroscopic techniques that probe the molecule's atomic and functional group composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle & Rationale: NMR spectroscopy is the most powerful technique for determining the precise structure of an organic molecule in solution.[2] It exploits the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, to map the chemical environment of each atom. For N-(3-formylphenyl)-4-methylbenzamide, ¹H NMR will confirm the number and connectivity of protons, with the aldehyde proton exhibiting a highly characteristic downfield chemical shift.[3][4][5] ¹³C NMR will complement this by identifying all unique carbon atoms, including the two distinct carbonyl carbons of the amide and aldehyde groups.
Protocol for ¹H and ¹³C NMR Analysis:
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often preferred for amides as it helps in observing the N-H proton signal.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly tuned and shimmed for the chosen solvent.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical spectral width: -2 to 12 ppm.
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Data Analysis: Process the spectra using appropriate software. Analyze the chemical shifts (δ), integration values (for ¹H), and coupling constants (J) to confirm the proton and carbon environments within the molecule.
Expected NMR Data Summary:
| Assignment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| Aldehyde (-CHO) | ~9.9 (singlet) | ~192 |
| Amide (N-H) | ~10.3 (broad singlet) | - |
| Amide (C=O) | - | ~166 |
| Aromatic Protons | 7.0 - 8.2 (multiplets) | 118 - 140 |
| Methyl (-CH₃) | ~2.4 (singlet) | ~21 |
Note: Chemical shifts are predictive and can vary based on solvent and concentration. The provided values are based on typical shifts for similar structural motifs.[7][8]
Experimental Workflow for NMR Analysis
Caption: Workflow for NMR-based structural elucidation.
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle & Rationale: FTIR spectroscopy measures the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies. These frequencies correspond to the functional groups present in the molecule.[9] For N-(3-formylphenyl)-4-methylbenzamide, FTIR is excellent for quickly confirming the presence of the key N-H (amide), C=O (amide), and C=O (aldehyde) functional groups.
Protocol for Attenuated Total Reflectance (ATR)-FTIR Analysis:
-
Sample Preparation: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal. No further preparation is needed.
-
Background Scan: Perform a background scan with no sample on the crystal to account for atmospheric CO₂ and H₂O.
-
Sample Scan: Lower the ATR anvil to ensure good contact between the sample and the crystal. Acquire the sample spectrum.
-
Data Acquisition: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-600 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups of the molecule.
Expected FTIR Absorption Bands:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Amide N-H | Stretch | 3300 - 3200 |
| Aromatic C-H | Stretch | 3100 - 3000 |
| Aldehyde C-H | Stretch | 2850 - 2800 and 2750 - 2700 |
| Aldehyde C=O | Stretch | ~1700 |
| Amide C=O (Amide I) | Stretch | ~1660 |
| Aromatic C=C | Stretch | 1600 - 1450 |
| Amide N-H | Bend (Amide II) | ~1550 |
Note: Values are typical ranges for the specified functional groups.[10][11]
Mass Spectrometry (MS)
Principle & Rationale: Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[12] It provides the molecular weight of the compound, which is a critical piece of evidence for confirming its identity. High-Resolution Mass Spectrometry (HRMS) can determine the elemental formula with high accuracy. The fragmentation pattern can also offer corroborating structural information.[13]
Protocol for Electrospray Ionization (ESI)-MS Analysis:
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 0.1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an ESI source. The instrument can be coupled to an HPLC system (LC-MS) or used with direct infusion.
-
Data Acquisition:
-
Infuse the sample solution into the mass spectrometer.
-
Acquire spectra in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes to determine the optimal ionization.
-
For the target molecule (C₁₅H₁₃NO₂), the theoretical monoisotopic mass is 239.0946 g/mol .
-
-
Data Analysis: Compare the experimentally observed m/z of the molecular ion peak with the calculated theoretical mass.[14] Analyze any significant fragment ions to see if they correspond to logical losses from the parent structure (e.g., loss of the formyl group).[12]
Purity Assessment
Purity is a critical parameter, especially in drug development, where even small amounts of impurities can affect safety and efficacy.[15] High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of non-volatile organic compounds.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Principle & Rationale: HPLC separates components in a mixture based on their differential partitioning between a stationary phase (a packed column) and a liquid mobile phase.[1][15] For a moderately polar compound like N-(3-formylphenyl)-4-methylbenzamide, reversed-phase HPLC (with a nonpolar stationary phase and a polar mobile phase) is the method of choice. A UV detector is suitable as the aromatic rings provide strong chromophores.
Protocol for HPLC Purity Analysis:
-
Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL. Dilute this stock to a working concentration of ~0.1 mg/mL with the initial mobile phase composition.
-
Instrumentation & Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 30% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Integrate the peak areas of all detected components. Calculate the purity of the main peak as a percentage of the total integrated area. The goal is to develop a robust method that provides clear separation of the main peak from any impurities.[1][16]
Experimental Workflow for HPLC Purity Analysis
Caption: Workflow for HPLC-based purity assessment.
Physicochemical Characterization
Understanding the thermal and elemental properties of a compound is essential for handling, formulation, and registration purposes.
Thermal Analysis: DSC & TGA
Principle & Rationale:
-
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the melting point and assess the thermal purity of a crystalline solid.[17][18][19]
-
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. It is used to determine thermal stability and decomposition temperature.[17][18]
Protocol for Thermal Analysis:
-
Sample Preparation: Accurately weigh 3-5 mg of the sample into an appropriate aluminum (for DSC) or ceramic (for TGA) pan.
-
Instrumentation: Use a calibrated DSC or TGA instrument.
-
DSC Method:
-
Heat the sample from ambient temperature (e.g., 25 °C) to a temperature well above the expected melting point (e.g., 250 °C) at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
The melting point is determined as the onset or peak of the endothermic melting event on the thermogram.[19]
-
-
TGA Method:
-
Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
The decomposition temperature is typically reported as the temperature at which 5% mass loss occurs.
-
-
Data Analysis: Analyze the resulting thermograms to determine the melting point (DSC) and decomposition profile (TGA).
Elemental Analysis
Principle & Rationale: Elemental analysis, typically via combustion analysis, determines the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a pure organic compound.[20][21] The experimental results are compared to the theoretical values calculated from the molecular formula (C₁₅H₁₃NO₂) to confirm the elemental composition and support the purity of the sample.[22][23]
Protocol for CHN Analysis:
-
Sample Preparation: Accurately weigh approximately 2 mg of the dry, pure sample into a tin capsule.
-
Instrumentation: Use a calibrated CHN elemental analyzer.
-
Analysis: The sample is combusted in an oxygen-rich environment, converting the elements into simple gases (CO₂, H₂O, N₂).[21][22] These gases are separated and quantified by a detector (often a thermal conductivity detector).
-
Data Analysis: The instrument's software calculates the weight percentages of C, H, and N.
Theoretical vs. Experimental Elemental Composition:
| Element | Theoretical % | Experimental % (Acceptance Criteria) |
| Carbon (C) | 75.30% | 75.30 ± 0.40% |
| Hydrogen (H) | 5.48% | 5.48 ± 0.40% |
| Nitrogen (N) | 5.85% | 5.85 ± 0.40% |
Note: The acceptance criterion of ±0.4% is a common standard in academic and industrial laboratories.
Conclusion
The analytical techniques detailed in this application note provide a robust framework for the comprehensive characterization of N-(3-formylphenyl)-4-methylbenzamide. By systematically applying NMR, FTIR, and MS, the chemical structure can be unequivocally confirmed. HPLC serves as the definitive method for assessing purity, while DSC, TGA, and Elemental Analysis provide essential data on the compound's physicochemical properties. Adherence to these protocols will ensure a high degree of confidence in the quality and identity of this important chemical intermediate, supporting its successful application in research and development.
References
-
Onyx Scientific. An Effective Approach to HPLC Method Development. Onyx Scientific. Available at: [Link]
-
AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds. AZoM. Available at: [Link]
-
Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success. Pharma's Almanac. Available at: [Link]
-
Elementar. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. Elementar. Available at: [Link]
-
Precise Elemental Analysis. (2023, July 31). What Is an Elemental Analyzer & How Does It Work? Precise Elemental Analysis. Available at: [Link]
-
ResearchGate. (n.d.). Chapter 6 Elemental Analysis and Biological Characterization. ResearchGate. Available at: [Link]
-
Element analysis. (n.d.). University of Technology Sydney. Available at: [Link]
-
Lab-Training.com. (2026, February 3). HPLC Method Development and Validation for Pharmaceutical Analysis. Lab-Training.com. Available at: [Link]
-
Walsh Medical Media. (2012, January 27). HPLC: Highly Accessible Instrument in Pharmaceutical Industry for Effective Method Development. Walsh Medical Media. Available at: [Link]
-
Research India Publications. (n.d.). Synthesis and characterization of some sulfonamide dervatives. Research India Publications. Available at: [Link]
-
Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research. Available at: [Link]
-
Filo. (2026, February 3). Mass Spectrometry Interpretation of Benzamide Explain the interpretation.. Filo. Available at: [Link]
-
ResearchGate. (n.d.). FTIR spectra of dapsone benzamide (I). ResearchGate. Available at: [Link]
-
Mettler Toledo. (n.d.). Webinar – Thermal Analysis of Organic Compounds. Mettler Toledo. Available at: [Link]
-
AZoM. (2018, June 27). Thermal Analysis of Organic Compounds. AZoM. Available at: [Link]
-
RSC Advances. (2021, April 23). Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides. RSC Publishing. DOI:10.1039/D0RA10868E. Available at: [Link]
-
MDPI. (2021, April 19). Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. MDPI. Available at: [Link]
-
R Discovery. (2022, March 4). FTIR spectral study of intermolecular interactions of C=O groups of amides in solution. R Discovery. Available at: [Link]
-
American Pharmaceutical Review. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. Available at: [Link]
-
ResearchGate. (n.d.). Figure S41. FTIR spectrum of N-benzylbenzamide (7). ResearchGate. Available at: [Link]
-
PMC. (2023, March 15). Low-Field Benchtop NMR Spectroscopy for Quantification of Aldehydic Lipid Oxidation Products in Culinary Oils during Shallow Frying Episodes. PMC. Available at: [Link]
-
Modgraph. (n.d.). H chemical shifts in NMR: Part 19. Carbonyl anisotropies and steric effects in aromatic aldehydes and ketones. Modgraph. Available at: [Link]
-
Chemistry Steps. (2020, January 31). NMR spectroscopy - An Easy Introduction. Chemistry Steps. Available at: [Link]
-
NIST. (n.d.). Benzamide, N-phenyl-. NIST WebBook. Available at: [Link]
-
Modgraph. (n.d.). 1H Chemical Shifts in NMR. Part 191. Carbonyl Anisotropies and Steric Effects in aromatic aldehydes and ketones. Modgraph. Available at: [Link]
-
ResearchGate. (n.d.). Benzamide-simplified mass spectrum[1]. ResearchGate. Available at: [Link]
-
PubMed. (2022, March 5). Assessment of aromatic amides in printed food contact materials: analysis of potential cleavage to primary aromatic amines during simulated passage through the gastrointestinal tract. PubMed. Available at: [Link]
-
Mettler Toledo. (n.d.). Thermal Analysis in Practice Tips and Hints. Mettler Toledo. Available at: [Link]
-
University of Colorado Boulder. (n.d.). Spectroscopy Tutorial: Examples. Example 8. University of Colorado Boulder. Available at: [Link]
-
ResolveMass Laboratories Inc. (2026, January 6). DSC vs TGA: A Simple Comparison Guide. ResolveMass Laboratories Inc. Available at: [Link]
-
DergiPark. (2020, December 31). Preparation, Characterization and Evaluation of Some New Amides as Antimicrobial Agents. DergiPark. Available at: [Link]
-
Qualitest FZE. (2025, May 7). DSC Test in Practice: Step-by-Step Guide to Accurate Thermal Analysis. Qualitest FZE. Available at: [Link]
-
Agilent. (2019, September 16). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Agilent. Available at: [Link]
-
Sciex. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Sciex. Available at: [Link]
Sources
- 1. onyxipca.com [onyxipca.com]
- 2. NMR spectroscopy - An Easy Introduction - Chemistry Steps [chemistrysteps.com]
- 3. Low-Field Benchtop NMR Spectroscopy for Quantification of Aldehydic Lipid Oxidation Products in Culinary Oils during Shallow Frying Episodes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. modgraph.co.uk [modgraph.co.uk]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Fe-mediated synthesis of N -aryl amides from nitroarenes and acyl chlorides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10868E [pubs.rsc.org]
- 8. modgraph.co.uk [modgraph.co.uk]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. ripublication.com [ripublication.com]
- 11. researchgate.net [researchgate.net]
- 12. Mass Spectrometry Interpretation of Benzamide Explain the interpretation.. [askfilo.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. pharmasalmanac.com [pharmasalmanac.com]
- 16. asianjpr.com [asianjpr.com]
- 17. mt.com [mt.com]
- 18. azom.com [azom.com]
- 19. qualitest.ae [qualitest.ae]
- 20. azom.com [azom.com]
- 21. researchgate.net [researchgate.net]
- 22. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]
- 23. What Is an Elemental Analyzer & How Does It Work? [excedr.com]
The Versatile Bifunctional Building Block: N-(3-formylphenyl)-4-methylbenzamide in Synthetic Chemistry
Introduction: Unveiling a Versatile Synthetic Scaffold
N-(3-formylphenyl)-4-methylbenzamide is a bifunctional organic molecule that presents a unique and valuable scaffold for researchers in organic synthesis, medicinal chemistry, and materials science. Its structure incorporates a reactive formyl (aldehyde) group and a stable 4-methylbenzamide moiety. This arrangement offers two distinct points for chemical modification, making it an ideal building block for constructing complex molecular architectures. The aldehyde serves as a versatile handle for a myriad of transformations, including reductive aminations, Wittig reactions, and the formation of Schiff bases, which are pivotal in dynamic covalent chemistry. Simultaneously, the benzamide core, a recognized pharmacophore in many biologically active compounds, provides a rigid, planar structure that can be leveraged to impart specific conformational constraints or engage in crucial intermolecular interactions, such as hydrogen bonding.[1][2] This guide provides an in-depth exploration of the synthesis and potential applications of N-(3-formylphenyl)-4-methylbenzamide, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.
Physicochemical Properties
A clear understanding of a building block's fundamental properties is critical for its effective use. The key physicochemical data for N-(3-formylphenyl)-4-methylbenzamide are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₃NO₂ | PubChem[3] |
| Molecular Weight | 239.27 g/mol | PubChem[3] |
| Monoisotopic Mass | 239.09464 Da | PubChem[3] |
| Appearance | Predicted to be a solid | - |
| XLogP3 | 2.6 | PubChem[3] |
| SMILES | CC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C=O | PubChem[3] |
| InChIKey | AIPICUWLSCQEHH-UHFFFAOYSA-N | PubChem[3] |
PART 1: Synthesis of N-(3-formylphenyl)-4-methylbenzamide
The most direct and reliable method for synthesizing N-(3-formylphenyl)-4-methylbenzamide is the Schotten-Baumann reaction. This classic amidation involves the acylation of an amine with an acyl chloride under biphasic, basic conditions. The following protocol is adapted from established procedures for analogous compounds.[4][5]
Reaction Principle: The Schotten-Baumann Reaction
This reaction involves the nucleophilic attack of the amino group of 3-aminobenzaldehyde on the electrophilic carbonyl carbon of 4-methylbenzoyl chloride. The reaction is performed in a two-phase system (e.g., dichloromethane/water) with a base, typically sodium hydroxide, present in the aqueous phase. The base serves two critical roles: it neutralizes the hydrochloric acid byproduct generated during the reaction, preventing the protonation and deactivation of the starting amine, and it can help deprotonate the amine to increase its nucleophilicity.[5] Vigorous stirring is essential to maximize the interfacial area between the organic and aqueous phases, thereby facilitating the reaction.[4][5]
Sources
Troubleshooting & Optimization
"optimizing reaction conditions for N-(3-formylphenyl)-4-methylbenzamide synthesis"
Topic: Optimizing Reaction Conditions for N-(3-formylphenyl)-4-methylbenzamide Document ID: TSC-PROTO-2026-02 Audience: Medicinal Chemists, Process Development Scientists
Core Directive: The "Gold Standard" Protocol
The synthesis of N-(3-formylphenyl)-4-methylbenzamide involves forming an amide bond between an aniline derivative (3-aminobenzaldehyde) and an aryl acid derivative (4-methylbenzoic acid).
While carbodiimide couplings (EDC/HOBt) are common, they are often suboptimal for this specific transformation due to the reduced nucleophilicity of the aniline and the reactive nature of the aldehyde moiety (risk of self-polymerization/imine formation).
Recommended Route: Acyl Chloride Activation (anhydrous conditions). Rationale: This method provides the kinetic driving force necessary to overcome the weak nucleophilicity of the aniline while minimizing reaction time, thereby reducing the window for aldehyde side-reactions.
Optimized Experimental Protocol
Reagents:
-
A: 3-Aminobenzaldehyde (1.0 equiv)
-
B: 4-Methylbenzoyl chloride (1.1 equiv)
-
Base: Triethylamine (TEA) or
-Diisopropylethylamine (DIPEA) (1.2–1.5 equiv) -
Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
Step-by-Step Methodology:
-
Preparation (Inert Atmosphere): Flame-dry a round-bottom flask and purge with Nitrogen (
) or Argon. Aldehydes are prone to autoxidation; excluding oxygen is critical. -
Solubilization: Dissolve A (3-aminobenzaldehyde) in anhydrous DCM (0.2 M concentration). Add the Base (TEA) and cool the mixture to 0°C in an ice bath.
-
Why? The base acts as an HCl scavenger. Cooling controls the exotherm and prevents decomposition.
-
-
Addition: Dissolve B (4-methylbenzoyl chloride) in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 15–20 minutes.
-
Critical Control Point: Rapid addition can cause localized heating and side reactions.
-
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor via TLC (30% EtOAc/Hexanes) or LC-MS.
-
Endpoint: Disappearance of the aniline starting material.
-
-
Quench & Workup:
-
Quench with saturated aqueous
(removes unreacted acid chloride). -
Extract with DCM (
). -
Wash organic layer with 1M HCl (removes unreacted amine/pyridine)
Caution: Do not use strong acid for prolonged periods to avoid acetal formation if alcohol solvents were used. -
Wash with Brine, dry over
, and concentrate.
-
Troubleshooting Guide: Diagnostics & Solutions
This section addresses specific failure modes based on the mechanistic properties of amino-aldehydes.
Issue 1: "The Oligomer Trap" (Low Yield / Gummy Residue)
Symptom: The reaction turns into a dark, viscous oil; LC-MS shows multiple masses corresponding to
| Root Cause | Mechanistic Insight | Corrective Action |
| Slow Kinetics | If the acylation is too slow (e.g., using weak coupling agents like EDC), the amine has time to attack the aldehyde. | Switch to Acid Chloride. The acylation rate ( |
| High Concentration | Intermolecular imine formation is second-order. High concentration favors polymerization. | Dilute the reaction. Run at 0.1 M or lower. |
| Acidic Impurities | Trace acid catalyzes imine formation. | Ensure excess Base. Pre-mix the amine with TEA before adding the acid chloride. |
Issue 2: "The Silent Killer" (Product Oxidation)
Symptom: Product isolates as a white solid but LC-MS shows a mass of
-
Solution: Degas all solvents. Perform the reaction under strictly inert atmosphere (
). Avoid prolonged exposure to air during column chromatography (flush columns with if possible).
Issue 3: No Reaction / Starting Material Recovery
Symptom: 4-methylbenzoyl chloride is consumed, but 3-aminobenzaldehyde remains. Diagnosis: Hydrolysis of Reagent. The acid chloride hydrolyzed to the acid before reacting with the amine.
-
Solution: Check the quality of the acid chloride.[1][2] If it smells strongly of acetic/hydrochloric acid or contains white solids, distill it or treat with thionyl chloride (
) to regenerate. Ensure solvents are anhydrous .
Visualizing the Process Logic
Diagram 1: Reaction Pathway & Competition
This diagram illustrates the kinetic competition between the desired amide formation and the undesired imine polymerization.
Caption: Kinetic pathway showing that rapid acylation (green path) prevents the competing imine formation (orange dashed path).
Diagram 2: Purification Decision Tree
How to process the crude mixture based on physical observations.
Caption: Decision matrix for purifying the aldehyde-containing amide. Recrystallization is preferred to avoid oxidation on silica.
Comparative Data: Coupling Agents
Why do we recommend Acid Chlorides over standard peptide coupling agents for this specific substrate?
| Parameter | Acid Chloride (Rec.) | HATU / DIPEA | EDC / HOBt |
| Reaction Time | < 2 Hours | 4–12 Hours | 12–24 Hours |
| Aniline Reactivity | High (Strong Electrophile) | Moderate | Low |
| Imine Risk | Low (Fast kinetics) | Moderate | High (Slow kinetics allow side rxn) |
| Purification | Simple (Wash away acid) | Difficult (Remove urea byproducts) | Difficult (Remove urea byproducts) |
| Atom Economy | Good | Poor (Large byproduct mass) | Moderate |
Frequently Asked Questions (FAQs)
Q1: Can I use aqueous NaOH (Schotten-Baumann conditions) instead of TEA/DCM?
A: Yes, but with caution. While the Schotten-Baumann reaction is robust, the presence of strong aqueous base can trigger the Cannizzaro reaction on the aldehyde (disproportionation into alcohol and acid) or aldol condensation. If you must use aqueous conditions, keep the temperature strictly at
Q2: My product contains a persistent yellow impurity. What is it?
A: This is likely the unreacted 3-aminobenzaldehyde or an imine dimer. 3-aminobenzaldehyde is yellow; the amide product should be off-white/colorless. If a simple acid wash (1M HCl) doesn't remove it, try a Sodium Bisulfite (
Q3: Can I protect the aldehyde before coupling? A: Yes, using an acetal (e.g., ethylene glycol + TsOH) is a valid strategy if the direct coupling fails repeatedly. However, deprotection requires aqueous acid, which might hydrolyze the amide bond if conditions are too harsh. Direct coupling is usually preferred for efficiency.
References
-
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[3][4] Tetrahedron, 61(46), 10827-10852.
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
-
BenchChem Technical Support. (2025). Synthesis of N-(4-Formylphenyl)benzamide - Troubleshooting & Optimization. 1
-
Master Organic Chemistry. (2022). Imines – Properties, Formation, Reactions, and Mechanisms.
-
Common Organic Chemistry. (n.d.). Amine to Amide (via Acid Chloride) - Common Conditions.
Sources
"common side products in the synthesis of N-(3-formylphenyl)-4-methylbenzamide"
Status: Online Agent: Senior Application Scientist Ticket Topic: Impurity Profiling & Troubleshooting for Amide Coupling Target Molecule: N-(3-formylphenyl)-4-methylbenzamide (CAS: N/A, PubChem CID: 2339361)
Executive Summary: The "Hidden" Instability
Welcome to the technical support center. If you are synthesizing N-(3-formylphenyl)-4-methylbenzamide , you are likely coupling 3-aminobenzaldehyde with 4-methylbenzoyl chloride .
While this looks like a standard Schotten-Baumann or anhydrous amide coupling, the reaction is frequently plagued by the inherent instability of 3-aminobenzaldehyde. Unlike simple anilines, this starting material contains both a nucleophile (amine) and an electrophile (aldehyde), making it prone to self-polymerization (Schiff base formation) before it even reacts with your acid chloride.
This guide addresses the specific side products arising from this instability and the standard acylation pitfalls.
Troubleshooting Guide: Diagnosing Your Impurities
Ticket #01: "My product is a sticky, dark brown tar/solid."
Diagnosis: Poly(3-aminobenzaldehyde) / Schiff Base Oligomers Root Cause: 3-Aminobenzaldehyde is chemically "schizophrenic"—it reacts with itself. If the reaction mixture is too concentrated, or if the amine is left in the free-base form for too long without the acylating agent, it forms imine oligomers (CAS 1709-44-0).
-
The Chemistry:
-
Identification:
-
TLC: A streak starting from the baseline (no distinct spot).
-
NMR: Broad, undefined peaks in the aromatic region; loss of the distinct aldehyde proton signal (~9.9 ppm).
-
-
Corrective Action:
-
Protocol Shift: Do not premix the amine and base. Add the base last or add the acid chloride simultaneously with the base to a cooled solution.[1]
-
Reagent Quality: Use fresh commercial 3-aminobenzaldehyde (often yellow/orange). If it is dark brown/black, it has already polymerized. Recrystallize from water/ether or use the hydrochloride salt.
-
Ticket #02: "I have a white solid impurity that won't wash away."
Diagnosis: 4-Methylbenzoic Acid (Hydrolysis Product) Root Cause: Moisture ingress. 4-methylbenzoyl chloride is highly moisture-sensitive. If your solvent (DCM, THF) is wet or the atmosphere is humid, the chloride hydrolyzes to the carboxylic acid before it can couple.
-
The Chemistry:
-
Identification:
-
TLC: A spot usually more polar than the ester/amide but less polar than the amine (solvent dependent).
-
NMR: A broad singlet around 11-13 ppm (COOH).
-
-
Corrective Action:
-
Scavenging: This acid is soluble in basic aqueous solutions. Wash your organic layer thoroughly with saturated NaHCO₃ or 1M NaOH (if your product is stable to base).
-
Prevention: Use anhydrous solvents and a drying tube/nitrogen line.
-
Ticket #03: "I see a non-polar spot running faster than my product."
Diagnosis: Bis-acylation (Imide Formation) Root Cause: Excess acid chloride or overly aggressive base (e.g., NaH, or high heat with TEA). The amide nitrogen, though less nucleophilic than the amine, can still attack a second equivalent of acid chloride.
-
The Chemistry:
-
Identification:
-
TLC: High Rf spot.
-
NMR: Integration of the 4-methylbenzoyl signals will be double the expected value relative to the central phenyl ring.
-
-
Corrective Action:
-
Stoichiometry: Strictly limit the acid chloride to 1.0–1.1 equivalents.
-
Hydrolysis: The imide bond is more labile than the amide. Mild basic hydrolysis (LiOH/THF/Water) can often cleave the extra acyl group without destroying the desired amide.
-
Data Summary: Impurity Profile
| Impurity Type | Chemical Structure Description | Origin | Removal Strategy |
| Oligomer | Poly(3-aminobenzaldehyde) | Self-reaction of starting amine | Filtration (often insoluble) or Column Chromatography |
| Acid | 4-Methylbenzoic acid | Hydrolysis of acid chloride | Wash with Sat. NaHCO₃ (aq) |
| Imide | N,N-bis(4-methylbenzoyl)-... | Over-reaction (Bis-acylation) | Control stoichiometry; Mild hydrolysis |
| Oxide | 3-Aminobenzoic acid deriv. | Air oxidation of aldehyde | Inert atmosphere ( |
Visualizing the Reaction Pathways
The following diagram illustrates the competition between the desired pathway and the fatal side reactions.
Caption: Competitive reaction pathways showing the critical self-polymerization of the amine and hydrolysis of the chloride.
Optimized Experimental Protocol
To minimize the side products identified above, use this "Inverse Addition" protocol.
Reagents:
-
3-Aminobenzaldehyde (1.0 eq)
-
4-Methylbenzoyl chloride (1.05 eq)
-
Triethylamine (TEA) or Pyridine (1.2 eq)
-
Dichloromethane (DCM), Anhydrous
Step-by-Step:
-
Preparation of Electrophile: Dissolve 4-methylbenzoyl chloride (1.05 eq) in anhydrous DCM in a round-bottom flask under Nitrogen. Cool to 0°C .[1]
-
Preparation of Nucleophile: In a separate vial, dissolve 3-aminobenzaldehyde (1.0 eq) and TEA (1.2 eq) in DCM.
-
Critical: Do not let this mixture sit. The base promotes self-polymerization. Prepare it immediately before addition.
-
-
Controlled Addition: Add the Amine/Base solution dropwise to the cooled Acid Chloride solution over 15–20 minutes.
-
Why? This keeps the concentration of free amine low relative to the highly reactive acid chloride, favoring amide formation over self-polymerization.
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–3 hours. Monitor by TLC.[1][2]
-
Workup (Crucial for Purity):
-
Dilute with DCM.
-
Wash 1: 1M HCl (removes unreacted amine and pyridine/TEA).
-
Wash 2: Saturated NaHCO₃ (removes Side Product B: 4-methylbenzoic acid).
-
Wash 3: Brine.[1]
-
-
Isolation: Dry over MgSO₄, filter, and concentrate. If the solid is sticky (traces of polymer), recrystallize from Ethanol/Water.
Frequently Asked Questions (FAQs)
Q: Can I use the hydrochloride salt of 3-aminobenzaldehyde? A: Yes, and it is recommended. The HCl salt is much more stable towards polymerization during storage. If using the salt, add an extra equivalent of base (TEA/Pyridine) to the reaction mixture to liberate the free amine in situ.
Q: Why is my aldehyde peak missing in the NMR? A: If the aromatic region looks correct but the aldehyde proton (~9.9 ppm) is gone, you likely formed the Schiff base polymer (Side Product A). The aldehyde carbon has been converted into a C=N bond.[3] You must restart with fresh amine and strictly control the temperature (0°C).
Q: Can I use water/Schotten-Baumann conditions (NaOH/Water/DCM)? A: It is risky. While Schotten-Baumann is great for simple amines, the aqueous base can accelerate the Cannizzaro reaction (disproportionation of the aldehyde) or aldol-type condensations of the 3-aminobenzaldehyde before it couples. Anhydrous conditions are safer for this specific substrate.
Troubleshooting Logic Flow
Use this flow to decide your next step based on your observation.
Caption: Decision tree for rapid diagnosis of reaction failures.
References
-
PubChem. N-(3-formylphenyl)-4-methylbenzamide (Compound). National Library of Medicine. [Link]
-
Organic Syntheses. p-Aminobenzaldehyde (Note 5 on Polymerization). Org. Synth. 1955, Coll. Vol. 3, 88. [Link]
-
Chemistry LibreTexts. Reactions of Amines: Amide Formation. [Link]
Sources
"troubleshooting low yield in N-(3-formylphenyl)-4-methylbenzamide preparation"
Executive Summary
The synthesis of N-(3-formylphenyl)-4-methylbenzamide involves an amide coupling between 4-methylbenzoyl chloride and 3-aminobenzaldehyde .[1] While theoretically straightforward, this reaction frequently suffers from low yields (<40%) due to the inherent instability of 3-aminobenzaldehyde.[1]
This guide addresses the three primary failure modes:
-
Oligomerization of the starting amine (Self-Schiff base formation).
-
Competitive Hydrolysis of the acid chloride.
-
Aldehyde Side-Reactions during workup (Cannizzaro/Aldol).
Module 1: Diagnostic Logic Flowchart
Before altering your protocol, use this logic tree to identify the specific bottleneck in your current workflow.
Figure 1: Diagnostic decision tree for isolating the cause of low yield. Blue nodes represent decision points; Yellow nodes indicate high-risk parameters.
Module 2: Critical Reagent Analysis
The primary culprit for low yield is 3-aminobenzaldehyde .[1]
The "Self-Destruct" Mechanism
3-aminobenzaldehyde contains both a nucleophile (amine) and an electrophile (aldehyde).[1] Unlike para-isomers, the meta-positioning prevents direct resonance conjugation, but intermolecular reaction is rapid.[1]
-
Problem: In storage, it forms oligomers (Schiff bases/imines) appearing as dark tars.
-
Impact: These oligomers are inactive in amide coupling but co-precipitate with your product.
-
Detection: Pure material is a pale yellow solid (m.p. ~28-30°C).[1][2] If your reagent is brown or sticky, it is compromised [1].
Reagent Quality Table
| Reagent | Ideal State | Common Failure Mode | Pre-Reaction Treatment |
| 3-Aminobenzaldehyde | Pale yellow crystals | Dark brown tar (Polymerization) | Mandatory: Recrystallize from water/brine or synthesize fresh from 3-nitrobenzaldehyde [2].[1] |
| 4-Methylbenzoyl Chloride | Clear liquid, pungent | White solid precipitate (Hydrolyzed to acid) | Distill if cloudy.[1] Store under inert gas. |
| Dichloromethane (DCM) | Anhydrous | Wet (Contains water) | Dry over molecular sieves (Water hydrolyzes acid chloride).[1] |
| Pyridine/TEA | Colorless | Yellow (Oxidized N-oxides) | Use fresh or distilled.[1] |
Module 3: Optimized Experimental Protocol
Objective: Minimize amine oligomerization and maximize acyl transfer. Scale: 10 mmol basis.
Step 1: Reagent Preparation (The "Rescue" Step)
If your 3-aminobenzaldehyde is dark, do not proceed.[1] Perform this purification first.
-
Dissolve crude amine in minimal dilute HCl (creates the stable anilinium salt).
-
Filter off insoluble tars.
-
Neutralize filtrate carefully with NaHCO₃ at 0°C.
-
Extract immediately with DCM and use the solution directly in the next step. Do not concentrate to dryness.
Step 2: The Coupling Reaction
Method: Acid Chloride Route (Schotten-Baumann variant or Anhydrous).[1] Rationale: Anilines are weak nucleophiles. Coupling agents (EDC/HATU) are often too slow, allowing the aldehyde time to degrade.[1] Acid chlorides are kinetic powerhouses.
-
Setup: Flame-dried 100 mL Round Bottom Flask (RBF), N₂ atmosphere.
-
Charge: Add 3-aminobenzaldehyde (1.21 g, 10 mmol) in anhydrous DCM (20 mL).
-
Base: Add Pyridine (1.2 mL, 15 mmol) or Triethylamine (TEA).
-
Note: Pyridine is preferred as it acts as an acyl-transfer catalyst.[1]
-
-
Cool: Cool mixture to 0°C (Ice bath).
-
Addition: Add 4-methylbenzoyl chloride (1.54 g, 10 mmol) dropwise over 15 minutes.
-
Critical: Keep temperature <5°C to prevent aldehyde side reactions.[3]
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2-4 hours.
-
Monitor: TLC (50% EtOAc/Hexane).[1] The amine spot (polar) should disappear.
-
Step 3: Workup (The "Aldehyde-Safe" Method)
Standard basic workups destroy aldehydes.[1]
-
Quench: Add 10 mL 1M HCl (Cold).
-
Why? Removes unreacted amine (solubilizes it) and pyridine.
-
-
Phase Sep: Separate organic layer.
-
Wash 1: Wash with Water.
-
Wash 2: Wash with Saturated NaHCO₃ (Briefly!).
-
Warning: Do not use NaOH. High pH triggers Cannizzaro on the aldehyde [3].
-
-
Dry/Conc: Dry over MgSO₄, filter, and concentrate.
-
Purification: Recrystallize from Ethanol/Water or Flash Column (SiO₂, Hexane/EtOAc gradient).
Module 4: Frequently Asked Questions (FAQs)
Q1: Why is my yield low even though the starting materials looked pure? A: The most likely cause is hydrolysis of the acid chloride . If your solvent was not anhydrous, or if the acid chloride was old, it converted to 4-methylbenzoic acid before reacting.[1] The acid will not react with the amine under these conditions.[1]
-
Test: Check the acid chloride bottle. If there is white solid around the cap, it has hydrolyzed.
Q2: I see a new spot on TLC that moves very fast (high Rf). What is it? A: This is likely the bis-amide or an imine dimer .[1] If you used excess acid chloride and high temperatures, the amide nitrogen can be acylated again (rare with benzamides but possible). More likely, it is the Schiff base formed between two molecules of 3-aminobenzaldehyde.[1]
Q3: Can I use EDC/NHS or HATU instead of Acid Chloride? A: You can, but yields are typically lower for anilines. Anilines are electron-deficient nucleophiles.[1] Coupling agents form an active ester intermediate that is less reactive than an acid chloride. The slower reaction time allows the aldehyde moiety to oxidize or polymerize.[1] If you must use coupling agents, use HATU with DIPEA in DMF, but the Acid Chloride route is superior for this specific scaffold [4].
Q4: My product is an oil that won't solidify. A: This is common if residual solvent or pyridine remains.
-
Place under high vacuum for 12 hours.
-
Triturate (scratch the flask) with cold Hexane or Diethyl Ether.
-
If it remains an oil, it may contain the imine impurity . Perform a rapid column chromatography.
References
-
3-Aminobenzaldehyde Stability: Sigma-Aldrich/Merck Technical Data. Instability of aminobenzaldehydes toward self-condensation.[1][1]
-
Purification Protocols: Organic Syntheses, Coll. Vol. 3, p. 56 (1955). Preparation of aminobenzaldehydes via reduction of nitro-compounds.[1][4][5][6] (Note: Refers to p-isomer, but chemistry applies to m-isomer).[1]
- Aldehyde Sensitivity: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter on Nucleophilic addition to the carbonyl group).
-
Amide Coupling to Anilines: Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[7] Tetrahedron, 61(46), 10827-10852.[1] [1]
Sources
Technical Support Center: Reaction Monitoring for N-(3-formylphenyl)-4-methylbenzamide
Diagnostic Matrix: Quick Troubleshooting
Use this matrix to identify the likely cause of your observation before proceeding to the detailed protocols.
| Observation | Technique | Likely Root Cause | Immediate Action |
| Spot streaks/tails significantly | TLC | Residual acid (from acid chloride hydrolysis) or free amine interaction with silica.[1] | Add 1% TEA (for amines) or 1% Acetic Acid (for acids) to the eluent. |
| Product spot is UV active but DNP negative | TLC | CRITICAL: Aldehyde oxidation to carboxylic acid or imine formation. | Check reaction atmosphere (inert gas required). Confirm aldehyde stability. |
| Two peaks with similar RT | HPLC | Acid chloride hydrolysis product (4-methylbenzoic acid) co-eluting with product.[1] | Adjust gradient slope; switch to Methanol/Water to change selectivity. |
| New peak appears after workup | HPLC/TLC | Imine formation (Schiff base) between product aldehyde and residual amine. | Quench reaction immediately; avoid storing crude mixture with unreacted amine. |
Thin Layer Chromatography (TLC) Protocol
Monitoring this reaction requires tracking three distinct species: the nucleophile (3-aminobenzaldehyde), the electrophile (4-methylbenzoyl chloride), and the product.
The "Double-Check" Visualization Method
Because the product retains the aldehyde functionality, you must validate both the amide formation and the aldehyde integrity.
Mobile Phase Suggestion:
Visualization Steps:
-
UV (254 nm): All aromatic species (SM and Product) will quench fluorescence (appear dark).[1]
-
2,4-DNP Stain (Brady’s Reagent):
-
Ninhydrin / Iodine:
-
Target: Residual Aniline (3-aminobenzaldehyde).[1]
-
Observation: Anilines often stain brown/yellow in Iodine or faint pink/brown in Ninhydrin (less sensitive than aliphatic amines).
-
TLC Logic Diagram
Figure 1: Decision tree for interpreting TLC results using the dual-visualization method.
HPLC Method Development
High-Performance Liquid Chromatography is preferred for quantifying conversion, especially to detect the hydrolysis of 4-methylbenzoyl chloride to 4-methylbenzoic acid, which is difficult to separate by TLC.[1]
Recommended Method Parameters
| Parameter | Setting | Rationale |
| Column | C18 (e.g., Agilent Zorbax or Waters XBridge), 3.5 µm, 4.6 x 100 mm | Standard reverse-phase stationary phase for aromatic amides.[1] |
| Mobile Phase A | Water + 0.1% Formic Acid (or TFA) | Acidic pH suppresses ionization of the benzoic acid byproduct, sharpening the peak. |
| Mobile Phase B | Acetonitrile (ACN) + 0.1% Formic Acid | ACN provides sharper peaks for aromatic amides than Methanol.[1] |
| Gradient | 5% B to 95% B over 10-15 mins | Generic scouting gradient. The amide is moderately non-polar and will elute late. |
| Detection | UV 254 nm (Primary), 280 nm (Secondary) | 254 nm detects the benzamide core; 280 nm is specific to the phenolic/aldehyde conjugation. |
Troubleshooting Common HPLC Issues
Issue 1: Ghost Peak at ~1-2 minutes
-
Cause: Hydrolysis of excess 4-methylbenzoyl chloride.[1]
-
Solution: This is 4-methylbenzoic acid.[1] Do not mistake it for the solvent front. Confirm by injecting a pure standard of 4-methylbenzoic acid.
Issue 2: Peak Tailing
-
Cause: Interaction of the secondary amide nitrogen or residual aniline with silanols on the column.
-
Solution: Ensure TFA (0.1%) is used. If tailing persists, increase buffer concentration or switch to a "Base Deactivated" (BDS) column.
Issue 3: Split Peaks
-
Cause: Rotamers (rare for this specific amide but possible) or Atropisomerism (restricted rotation).[1]
-
Verification: Heat the column to 40-50°C. If the peaks coalesce, it is rotameric. If they remain distinct, it is an impurity (likely the imine side product).
Frequently Asked Questions (FAQs)
Q1: Why is the aldehyde group unstable during this reaction? The aldehyde on the 3-aminobenzaldehyde is susceptible to two main side reactions:
-
Oxidation: Air exposure can oxidize it to a carboxylic acid (benzoic acid derivative). Prevention:[1] Run under Nitrogen/Argon.
-
Schiff Base Formation: The amine of one starting material molecule can react with the aldehyde of another (or the product) to form an imine (Schiff base) polymer. Prevention:[1] Add the acid chloride slowly to the amine at low temperature (0°C) to prioritize amide formation over imine condensation.
Q2: Can I use Ninhydrin to stain the product?
No. Ninhydrin is specific for free primary amines (and some secondary). The product is an amide (
Q3: How do I remove the excess 4-methylbenzoic acid byproduct? Since your product contains an aldehyde (neutral/electrophilic) and the impurity is an acid:
-
Workup: Wash the organic layer with saturated Sodium Bicarbonate (
). The acid will deprotonate and move to the aqueous layer. The amide product will remain in the organic layer.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
References
-
General Amide Coupling Monitoring
- Source: Mercer University Chemistry Protocols. "Amide Reaction Workup and Monitoring."
-
Link:[1]
-
TLC Staining Mechanisms (2,4-DNP)
- Source: Chemistry LibreTexts.
-
Link:[1]
-
HPLC of Benzamides
- Source: Waters Corporation. "Analysis of Benzamide using XTerra Columns."
-
Link:
-
Benzamide Synthesis & Characterization
- Source: National Institutes of Health (PubMed Central). "Synthesis and Structure of N-substituted Benzamides."
-
Link:[1]
Sources
Technical Support Center: Scale-Up Synthesis of N-(3-formylphenyl)-4-methylbenzamide
Critical Alerts & Stability Protocol
Status: CRITICAL
Before initiating any scale-up batches, you must address the stability of 3-aminobenzaldehyde . This is the most common failure point in this synthesis.
-
The Issue: 3-aminobenzaldehyde is prone to aerobic oxidation (forming 3-aminobenzoic acid) and self-polymerization (Schiff base oligomerization).
-
The Symptom: Starting material appears dark brown/black; reaction mixture turns intractable tar; yield drops <50%.
-
The Protocol:
-
Quality Check: If the reagent is not a pale yellow solid, it must be purified. Recrystallize from water or toluene before use.
-
Inert Handling: All weighing and charging of this reagent must occur under a nitrogen or argon blanket.
-
Solution Stability: Do not leave 3-aminobenzaldehyde in solution for >1 hour before adding the electrophile.
-
Synthesis Strategy: The "Engine"
For scale-up, we recommend the Acid Chloride Route over coupling agents (EDC/HATU) due to cost-efficiency and simplified workup. However, T3P (Propylphosphonic anhydride) is a viable "green" alternative if waste disposal costs are high.
Method A: Acid Chloride Route (Recommended for >100g)
Reaction: 4-Methylbenzoyl chloride + 3-Aminobenzaldehyde
Workflow Diagram
The following diagram illustrates the critical temperature control points to prevent impurity formation.
Caption: Figure 1. Process flow for the acid chloride route. Critical Control Point (CCP) is the addition phase where T < 5°C prevents side reactions.
Technical Q&A: Reaction Phase
Q: Why is the reaction mixture turning purple/black during addition?
-
Diagnosis: This indicates oxidation of the aniline or formation of a charge-transfer complex due to localized heating.
-
Solution: Your addition rate is too fast. The exotherm is overcoming your cooling capacity. Stop addition, allow
to return to 0°C, and resume at 50% of the previous rate. Ensure vigorous stirring to prevent "hot spots."
Q: Can I use Triethylamine (TEA) instead of Pyridine?
-
Analysis: Yes, but Pyridine is often superior for benzoylations because it acts as both a base and a nucleophilic catalyst (forming an N-acylpyridinium intermediate).
-
Scale-Up Tip: If using TEA, you may see voluminous precipitate (
) that hinders stirring. Pyridine salts are generally more soluble or form a finer slurry in THF.
Q: I see a second spot on TLC (
-
Identity: Likely the Bis-acylated byproduct (imide formation), where the amide nitrogen reacts with a second equivalent of acid chloride.
-
Prevention: This happens if you have a large excess of acid chloride or high temperatures. strictly control stoichiometry (1.05 eq of acid chloride is sufficient) and keep the reaction cool.
Work-up & Purification: The "Filter"
Goal: Avoid column chromatography at all costs. It is not viable for >100g batches.
Purification Strategy: Controlled Crystallization
The product, N-(3-formylphenyl)-4-methylbenzamide, is a moderately polar solid. We utilize "drowning out" or antisolvent crystallization.
Solvent Selection Data
| Solvent System | Solubility (Hot) | Solubility (Cold) | Suitability | Notes |
| Ethanol (95%) | High | Low | Excellent | Best for final polish. |
| THF / Water | High | Very Low | Good | Standard workup precipitation. |
| Ethyl Acetate | Moderate | Low | Moderate | Good for removing non-polar impurities. |
| DCM | High | High | Poor | Avoid; yield loss is too high. |
Detailed Protocol: Isolation
-
Quench: Pour the THF reaction mixture into 3 volumes of cold 1N HCl. This neutralizes the pyridine and dissolves any unreacted amine.
-
Precipitate: The product should precipitate as a white/off-white solid.
-
Filtration: Filter the solid.
-
Wash:
-
Wash 1: 1N HCl (removes amine/pyridine).
-
Wash 2: Water (removes salts).
-
Wash 3: Cold Ethanol (removes organic impurities/trace acid chloride).
-
Technical Q&A: Isolation Phase
Q: The product is oiling out instead of crystallizing. How do I fix this?
-
Cause: The "oil" is likely a supersaturated solution containing impurities (residual solvent or oligomers) that lower the melting point.
-
Fix:
-
Re-dissolve the oil in the minimum amount of hot Ethanol.
-
Seed the mixture with a pure crystal (if available).
-
Cool slowly (10°C per hour) to room temperature, then to 0°C. Rapid cooling traps impurities and causes oiling.
-
Q: My product has a yellow tint. How do I remove it?
-
Cause: Trace oxidation products from the 3-aminobenzaldehyde.
-
Fix: Recrystallize from Ethanol with Activated Carbon .
-
Dissolve product in hot ethanol.
-
Add 5 wt% activated carbon. Stir for 15 mins.
-
Filter hot through Celite.
-
Cool to crystallize.
-
Impurity Profiling & Troubleshooting Guide
Use the logic tree below to identify the source of contamination in your final product.
Caption: Figure 2. Troubleshooting logic tree for impurity identification based on reaction outcomes.
Frequently Asked Questions (FAQs)
Q: Can I use water as a solvent (Schotten-Baumann conditions)? A: Yes, but with caution.
-
Pros: Excellent for removing inorganic salts; safer (no flammable solvents).
-
Cons: The acid chloride hydrolyzes competitively with water, requiring a larger excess (1.2–1.5 eq).
-
Verdict: For this specific substrate, the aldehyde is relatively stable to water, but the amine solubility might be poor. If you choose this, use a biphasic system (Toluene/Water) with Sodium Carbonate as the base.
Q: How do I store the final product? A: The aldehyde group remains reactive. Store the solid in a tightly sealed amber bottle at 4°C. Long-term exposure to air will slowly oxidize the formyl group to a carboxylic acid.
Q: Is this compound toxic? A: Treat as a potent bioactive intermediate. Many benzamide derivatives are kinase inhibitors. Use full PPE (gloves, goggles, respirator) to avoid inhalation of dust during the filtration step.
References
-
Amide Coupling Scale-Up: Dunetz, J. R., et al. "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine."[1] Organic Letters, 2011, 13(19), 5048–5051. Link
-
Handling 3-Aminobenzaldehyde: "Reduction of 3-nitrobenzaldehyde to 3-aminobenzaldehyde: Application Notes." BenchChem Technical Library. Link
-
Purification of Benzamides: "Crystallization Methods for Benzamide Derivatives." BenchChem Protocols. Link
-
Green Chemistry Amidation: Pattabiraman, V. R., & Bode, J. W. "Rethinking Amide Bond Synthesis." Nature, 2011, 480, 471–479. Link
- General Process Chemistry: Anderson, N. G. Practical Process Research and Development – A Guide for Organic Chemists. Academic Press, 2012.
Sources
Technical Support Center: Purification of N-(3-formylphenyl)-4-methylbenzamide
[1][2]
Executive Summary & Diagnostic Logic
The Challenge: Synthesizing N-(3-formylphenyl)-4-methylbenzamide typically involves coupling 4-methylbenzoyl chloride with 3-aminobenzaldehyde.[1][2] The resulting crude mixture often contains:
-
Unreacted Amine: 3-aminobenzaldehyde (prone to oxidation/polymerization).[1][2][3]
-
Hydrolyzed Acid: 4-methylbenzoic acid (from acid chloride hydrolysis).[1][2][3]
-
Target Aldehyde: Sensitive to oxidation (forming carboxylic acid) or base-catalyzed degradation (Cannizzaro reaction).[1][2][3]
The Solution Architecture: Do not rely on a single step. Use a Chemo-Selective Extraction Strategy based on pKa differences. The amide nitrogen is significantly less basic than the starting aniline, and the aldehyde functionality allows for specific "Capture and Release" protocols if standard washes fail.
Diagnostic Workflow
Use the following logic gate to determine your purification strategy.
Figure 1: Decision matrix for purifying benzamide derivatives based on impurity profile.[1][2]
Tier 1: Critical Troubleshooting (FAQs)
Q1: My product is an oil/sticky gum instead of a solid. How do I fix this? Diagnosis: This is common in benzamide synthesis when solvent remains trapped or impurities (specifically unreacted 3-aminobenzaldehyde) prevent crystal lattice formation.[1][2][3] Corrective Action:
-
Trituration: Add cold hexanes or diethyl ether to the oil and scratch the flask sides with a glass rod. This induces nucleation.
-
Solvent Swap: Dissolve the oil in a minimum amount of DCM, then slowly add hexanes until cloudy. Rotovap slowly.[3]
-
Vacuum: Ensure high-vacuum drying (>4 hours) to remove trapped DCM, which often solvates amides into oils.[1][2][3]
Q2: The product has a pink/brown hue. Is it ruined? Diagnosis: No. The color comes from trace oxidation of the starting material, 3-aminobenzaldehyde , which forms highly colored oligomers (similar to aniline oxidation) [1].[1] Corrective Action:
-
Wash: Perform an additional wash with 1M HCl (Protocol A).[2][3] The colored amine impurities are usually basic and will move to the aqueous layer.
-
Carbon Treatment: If the color persists after recrystallization, dissolve in hot ethanol, add activated charcoal, filter while hot through Celite, and recrystallize.
Q3: I see a new spot on TLC that doesn't match starting materials. What is it? Diagnosis:
-
Schiff Base: The product aldehyde might have reacted with the starting amine (self-condensation).
-
Carboxylic Acid: The aldehyde group on your product may have oxidized to a carboxylic acid (N-(3-carboxyphenyl)-4-methylbenzamide).[1][2] Corrective Action:
-
Schiff Base: Treat with dilute acid (1M HCl). This hydrolyzes the imine bond back to the aldehyde and amine, then washes the amine away [2].
-
Oxidation: If the aldehyde has oxidized to acid, it will be removed by the bicarbonate wash (Protocol B). Note: Work under Nitrogen to prevent this.
Tier 2: Validated Purification Protocols
Protocol A & B: The Chemo-Selective Wash (Standard Operating Procedure)[1]
Objective: Isolate the neutral amide by exploiting the basicity of the amine impurity and the acidity of the benzoic acid impurity.
Reagents:
-
Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).[2][3]
-
Acid Wash: 1M Hydrochloric Acid (HCl) or 10% Citric Acid.[2][3]
-
Base Wash: Saturated Sodium Bicarbonate (NaHCO₃).[2][3] Do NOT use NaOH , as strong bases can trigger the Cannizzaro reaction on the aldehyde group [3].
Step-by-Step:
-
Dissolution: Dissolve crude residue in EtOAc (10 mL per gram of crude).
-
Acid Wash (Removes 3-aminobenzaldehyde):
-
Base Wash (Removes 4-methylbenzoic acid):
-
Neutralization & Drying:
Protocol C: Recrystallization (Polishing)[2][3]
Context: If the acid/base wash yields a solid that is ~90% pure, use recrystallization to reach >98%.
| Parameter | Specification |
| Primary Solvent | Ethanol or Methanol (Dissolves product when hot) |
| Anti-Solvent | Water (Reduces solubility when cool) |
| Temperature | Heat to reflux (approx. 78°C for EtOH) |
Procedure:
-
Dissolve crude solid in minimal boiling Ethanol.[3]
-
Add hot water dropwise until persistent turbidity (cloudiness) appears.
-
Allow to cool slowly to room temperature, then to 4°C.
-
Filter crystals and wash with cold Ethanol/Water (1:1).[2][3]
Protocol D: Bisulfite "Capture and Release" (Advanced)
Context: Use this only if the product is co-eluting with non-aldehyde impurities (like bis-amides or esters) and standard chromatography is difficult. Mechanism: Aldehydes form water-soluble bisulfite adducts.[1][2][3] Non-aldehydes stay in organics.[3] The aldehyde is then regenerated with base [4].[6][8]
Warning: Since your starting material (3-aminobenzaldehyde) is also an aldehyde, you must perform Protocol A (Acid Wash) first to remove the starting amine.[1][2] Otherwise, the bisulfite will capture both the product and the starting material.
Figure 2: Bisulfite purification logic for aldehyde-containing amides.[1][2][3]
Procedure:
-
Dissolve mixture in EtOAc.
-
Shake vigorously with saturated aqueous Sodium Bisulfite (
) for 5 minutes. -
Keep the Aqueous Layer (The product is now here). Discard organic layer.[3]
-
Basify the aqueous layer carefully with Sodium Carbonate (
) to pH 10.[3] -
Extract the regenerated aldehyde back into fresh EtOAc.
Physicochemical Data Reference
| Property | Value (Approx.) | Implications for Purification |
| LogP (Predicted) | ~2.6 [5] | Moderately lipophilic.[1][2][3] Soluble in EtOAc/DCM. Insoluble in water.[9] |
| pKa (Amide NH) | ~15 (Neutral) | Will not protonate with dilute HCl (unlike the amine impurity).[2][3] |
| Solubility (Water) | Negligible | Allows for aqueous washing of impurities.[2][3][6] |
| TLC Rf (Hex/EtOAc 1:1) | ~0.4 - 0.6 | Product is mid-polar.[1][2][3] Amine is lower (more polar).[2][3] |
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[2][3] Longman Scientific & Technical, 1989 .[3] (Standard reference for aromatic amine oxidation and purification).
-
Clayden, J., Greeves, N., Warren, S. Organic Chemistry, 2nd Ed.[2] Oxford University Press, 2012 .[2][3] (Mechanisms of imine hydrolysis and amide formation).
-
BenchChem. "Technical Support Center: Synthesis of N-(4-Formylphenyl)benzamide." Accessed 2026.[9][10] [1][2][3]
-
Gamboa, L. et al. "Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol."[3] Journal of Visualized Experiments (JoVE), 2018 .[2][3]
-
PubChem. "N-(3-formylphenyl)-4-methylbenzamide Compound Summary."[1][2][3] National Library of Medicine.
Sources
- 1. EP0015616B1 - Method for the purification of benzaldehyde - Google Patents [patents.google.com]
- 2. PubChemLite - N-(3-formylphenyl)-4-methylbenzamide (C15H13NO2) [pubchemlite.lcsb.uni.lu]
- 3. 4-(3-formyl-4-phenylphenyl)-N,N-dimethylbenzamide | C22H19NO2 | CID 162416039 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. CN103709053A - Method for preparing tri(4-formylphenyl) amine by employing 4-formyltriphenylamine - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. echemi.com [echemi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. N-Methylbenzamide | 613-93-4 [chemicalbook.com]
- 10. reddit.com [reddit.com]
"impact of reagent purity on N-(3-formylphenyl)-4-methylbenzamide synthesis"
Introduction: The Critical Role of Purity in Amide Synthesis
The successful synthesis of N-(3-formylphenyl)-4-methylbenzamide, a key building block in various research and development applications, is fundamentally dependent on the quality of the starting materials. This acylation reaction, while straightforward in principle, is highly susceptible to impurities in the reactants, which can lead to significant reductions in yield, complex purification challenges, and the formation of difficult-to-remove side products. This guide provides in-depth troubleshooting advice, framed in a question-and-answer format, to help you diagnose and resolve common issues stemming from reagent impurity.
Core Reaction Pathway
The synthesis proceeds via the nucleophilic acyl substitution of 3-aminobenzaldehyde with 4-methylbenzoyl chloride, typically in the presence of a base to neutralize the HCl byproduct.
Caption: General synthesis scheme for N-(3-formylphenyl)-4-methylbenzamide.
Troubleshooting Guide & Frequently Asked Questions
Q1: My reaction yield is unexpectedly low and inconsistent. I suspect the 3-aminobenzaldehyde. What should I look for?
A1: Low or variable yields are frequently traced back to the purity of the nucleophile, 3-aminobenzaldehyde. This reagent is susceptible to degradation and can contain impurities from its synthesis.
Causality & Technical Insights:
-
Oxidation: The aldehyde group is prone to oxidation to a carboxylic acid, forming 3-aminobenzoic acid. This impurity competes with your starting amine for the 4-methylbenzoyl chloride, leading to the formation of an undesired amide byproduct, N-(3-carboxyphenyl)-4-methylbenzamide.
-
Discoloration: 3-Aminobenzaldehyde should be a pale yellow solid.[1] Darker colors (brown or reddish tints) often indicate oxidation or polymerization, which can sequester the reagent and introduce complex, hard-to-remove impurities.
-
Synthetic Precursors: Incomplete reduction during its synthesis from 3-nitrobenzaldehyde can leave residual nitro-compound, which is inert under these reaction conditions and effectively reduces the molar quantity of your starting amine.[1]
Troubleshooting & Validation Protocol:
-
Visual Inspection: Assess the color. Anything darker than pale yellow warrants further investigation.
-
Melting Point Analysis: The reported melting point is 28-30 °C.[1] A broad or depressed melting range is a strong indicator of impurities.
-
Purity Verification (¹H NMR): Dissolve a small sample in CDCl₃. Look for the characteristic aldehyde proton singlet around 9.9 ppm and the amine protons. The presence of broad peaks in the carboxylic acid region (10-12 ppm) suggests oxidation.
-
Purification by Recrystallization: If impurities are detected, recrystallization is often effective. A solvent system like toluene/hexane or ethyl acetate/hexane can be used. The goal is to dissolve the compound in a minimum of the more polar solvent while hot, then add the less polar solvent until turbidity appears, and allow it to cool slowly.
| Purity Level | Expected Impact on Yield | Recommended Action |
| >98% | High and consistent yields (>85%) | Proceed with reaction. |
| 90-97% | Variable yields (50-80%), potential for side products | Purification by recrystallization is recommended. |
| <90% | Low yields (<50%), significant purification challenges | Purification is mandatory. Consider sourcing a higher purity reagent. |
Q2: A significant amount of a white solid crashed out of my reaction, and it's not my product. What is it and how do I prevent it?
A2: The most common solid byproduct is 4-methylbenzoic acid, which results from the hydrolysis of your acylating agent, 4-methylbenzoyl chloride.
Causality & Technical Insights:
4-Methylbenzoyl chloride is highly reactive and moisture-sensitive.[2][3] When exposed to even trace amounts of water from solvents, glassware, or the atmosphere, it rapidly hydrolyzes. This side reaction consumes your electrophile, reduces the effective stoichiometry, and leaves unreacted 3-aminobenzaldehyde in the mixture, leading to low conversion.[4][5]
Caption: Hydrolysis of 4-methylbenzoyl chloride, a major side reaction.
Prevention & Validation Protocol:
-
Reagent Handling: Always handle 4-methylbenzoyl chloride under an inert atmosphere (e.g., nitrogen or argon). Use a syringe to transfer the liquid, and ensure the bottle is sealed tightly with parafilm after use.
-
Solvent & Glassware: Use anhydrous solvents. Ensure all glassware is oven-dried or flame-dried immediately before use to remove adsorbed moisture.
-
Workup Solution: The resulting 4-methylbenzoic acid can typically be removed during the aqueous workup. Washing the organic layer with a mild base, such as a saturated sodium bicarbonate (NaHCO₃) solution, will deprotonate the carboxylic acid, forming a water-soluble salt that partitions into the aqueous layer.[6][7]
Q3: My reaction worked, but the final product is impure even after a standard workup. How do I identify and solve this?
A3: This common scenario points to a combination of issues, including incomplete reaction and side reactions due to reagent impurities. A logical troubleshooting workflow is essential.
Causality & Technical Insights:
Impurities in the final product are typically a mix of unreacted starting materials and byproducts.
-
Unreacted 3-aminobenzaldehyde: Caused by insufficient or hydrolyzed 4-methylbenzoyl chloride.
-
4-Methylbenzoic Acid: From the hydrolysis of 4-methylbenzoyl chloride, as discussed in Q2.
-
Protonated Amine: If the base used is insufficient to neutralize the HCl generated, the starting amine can become protonated, rendering it non-nucleophilic and halting the reaction.[4][8]
Troubleshooting Workflow:
Caption: Logical workflow for troubleshooting impure product formation.
Identification & Purification Protocol:
-
TLC Analysis: Use a solvent system like 3:1 Hexane:Ethyl Acetate. The product amide is typically less polar than the starting amine but more polar than any unreacted acyl chloride. 4-methylbenzoic acid may streak on silica gel.
-
Column Chromatography: If multiple impurities are present, column chromatography on silica gel is the most effective purification method.[6] A gradient elution from hexane to a mixture of hexane/ethyl acetate will effectively separate the components.
-
Recrystallization: If the primary impurity is unreacted starting material and the product is a solid, recrystallization from a solvent system like ethanol/water or ethyl acetate/hexane can yield highly pure material.[5]
| Compound | Typical ¹H NMR Signature (CDCl₃) | TLC Behavior (3:1 Hex:EtOAc) |
| N-(3-formylphenyl)-4-methylbenzamide | Aldehyde singlet (~9.9-10.0 ppm), Amide N-H broad singlet (~8.0-8.5 ppm), Aromatic multiplets, Methyl singlet (~2.4 ppm) | Moderate Rf |
| 3-Aminobenzaldehyde | Aldehyde singlet (~9.8 ppm), Amine N-H broad singlet (~4.0 ppm), Aromatic multiplets | Lower Rf than product |
| 4-Methylbenzoic Acid | Carboxylic acid broad singlet (>11 ppm), Aromatic doublets, Methyl singlet (~2.4 ppm) | Low Rf, often streaks |
Detailed Experimental Protocols
Protocol 1: Synthesis of N-(3-formylphenyl)-4-methylbenzamide
This protocol assumes high-purity, anhydrous reagents are used.
-
In a flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve 3-aminobenzaldehyde (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.[7]
-
In a separate flame-dried flask, dissolve 4-methylbenzoyl chloride (1.05 eq) in anhydrous DCM.
-
Add the 4-methylbenzoyl chloride solution dropwise to the stirred amine solution at 0 °C over 15-20 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine spot has disappeared.[4][5]
-
Upon completion, dilute the reaction mixture with additional DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove pyridine), water, saturated NaHCO₃ solution (to remove any 4-methylbenzoic acid), and finally with brine.[7]
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Purification of Crude N-(3-formylphenyl)-4-methylbenzamide
-
Assess Crude Purity: Analyze the crude product by ¹H NMR and TLC to determine the primary impurities.
-
Recrystallization (if product is solid and impurities are minor):
-
Dissolve the crude solid in a minimum amount of boiling ethyl acetate.
-
Slowly add hexane until the solution becomes slightly cloudy.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.
-
-
Column Chromatography (for complex mixtures):
-
Prepare a silica gel column using a suitable solvent system (e.g., starting with 9:1 Hexane:Ethyl Acetate).
-
Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel.
-
Load the dried silica onto the column.
-
Elute the column with a gradient of increasing ethyl acetate concentration in hexane.
-
Collect fractions and analyze by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
References
- Optimizing reaction conditions for N-acylation of 2-naphthylamine - Benchchem.
- optimizing reaction conditions for N-acylation of p-toluidine - Benchchem.
- 4-Methylbenzoyl chloride 874-60-2 wiki - Guidechem.
- CAS 874-60-2: 4-Methylbenzoyl chloride | CymitQuimica.
- Technical Support Center: Synthesis of N-(4-Formylphenyl)benzamide - Benchchem.
- Optimization of reaction conditions for n-(4-Formylphenyl)benzamide - Benchchem.
- Application Notes and Protocols for N-(4-Formylphenyl)benzamide in Materials Science - Benchchem.
- Buy 3-Aminobenzaldehyde | 1709-44-0 - Smolecule.
- CAS 1709-44-0: 3-Aminobenzaldehyde - CymitQuimica.
Sources
- 1. smolecule.com [smolecule.com]
- 2. guidechem.com [guidechem.com]
- 3. CAS 874-60-2: 4-Methylbenzoyl chloride | CymitQuimica [cymitquimica.com]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to the Characterization of N-(3-formylphenyl)-4-methylbenzamide and Its Structural Isomers
Abstract
This guide provides a detailed comparative analysis of the characterization data for N-(3-formylphenyl)-4-methylbenzamide, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of experimental data for this specific compound in public literature[1], this document presents a thorough comparison with its structural isomers, N-(2-formylphenyl)-4-methylbenzamide and N-(4-formylphenyl)-4-methylbenzamide, along with the parent compound, N-phenyl-4-methylbenzamide. By examining their spectroscopic (¹H NMR, ¹³C NMR, IR) and physical (melting point) properties, we aim to provide researchers, scientists, and drug development professionals with a valuable resource for identifying and characterizing these and similar N-arylbenzamide derivatives. The methodologies for key analytical techniques are also detailed to ensure scientific rigor and reproducibility.
Introduction: The Significance of N-Arylbenzamides
N-arylbenzamides represent a critical scaffold in the development of novel therapeutics and functional materials. Their structural rigidity, coupled with the capacity for hydrogen bonding, makes them attractive candidates for designing molecules with specific biological activities or material properties. The introduction of a formyl (aldehyde) group, as seen in N-(formylphenyl)-4-methylbenzamide isomers, adds a reactive handle for further chemical modifications, such as the formation of Schiff bases or the synthesis of more complex molecular architectures.
This guide focuses on N-(3-formylphenyl)-4-methylbenzamide and its ortho- and para-isomers. Understanding the distinct characterization features of these isomers is crucial for unambiguous identification and for elucidating structure-property relationships within this class of compounds. We will also include N-phenyl-4-methylbenzamide as a baseline for comparison, highlighting the influence of the formyl group's position on the molecule's analytical data.
Molecular Structures and Synthesis Overview
The synthesis of N-arylbenzamides is typically achieved through the acylation of an aniline derivative with a benzoyl chloride. In the case of the compounds discussed herein, this involves the reaction of 3-aminobenzaldehyde, 2-aminobenzaldehyde, or 4-aminobenzaldehyde with 4-methylbenzoyl chloride.
DOT Script for Synthesis Workflow
Caption: General synthetic route to N-(formylphenyl)-4-methylbenzamide isomers.
Comparative Characterization Data
This section presents a side-by-side comparison of the key characterization data for N-(3-formylphenyl)-4-methylbenzamide and its selected analogues. The data for the target compound is predicted based on established principles of organic spectroscopy, while the data for the similar compounds is sourced from available literature.
Physical Properties: Melting Point
The melting point is a fundamental physical property that provides insights into the purity and crystalline packing of a compound. The position of the formyl group is expected to influence the intermolecular forces and, consequently, the melting point.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| N-phenyl-4-methylbenzamide | C₁₄H₁₃NO | 211.26 | 158-161 |
| N-(2-formylphenyl)-4-methylbenzamide | C₁₅H₁₃NO₂ | 239.27 | Not Reported |
| N-(3-formylphenyl)-4-methylbenzamide | C₁₅H₁₃NO₂ | 239.27 | Predicted to be a solid at room temperature |
| N-(4-formylphenyl)-4-methylbenzamide | C₁₅H₁₃NO₂ | 239.27 | Not Reported |
Note: While specific melting points for the formyl-substituted isomers were not found in the surveyed literature, they are expected to be crystalline solids at room temperature.
Spectroscopic Analysis
Spectroscopic techniques are indispensable for the structural elucidation of organic molecules. The following subsections detail the expected and observed spectroscopic features of the compounds of interest.
IR spectroscopy provides information about the functional groups present in a molecule. Key vibrational frequencies for the amide and aldehyde functionalities are highlighted below.
| Compound | N-H Stretch (cm⁻¹) | C=O (Amide) Stretch (cm⁻¹) | C=O (Aldehyde) Stretch (cm⁻¹) |
| N-phenyl-4-methylbenzamide | ~3300 | ~1650 | N/A |
| N-(2-formylphenyl)-4-methylbenzamide | ~3300-3400 | ~1650-1670 | ~1690-1710 |
| N-(3-formylphenyl)-4-methylbenzamide | ~3300-3400 | ~1650-1670 | ~1690-1710 |
| N-(4-formylphenyl)-4-methylbenzamide | ~3300-3400 | ~1650-1670 | ~1690-1710 |
The presence of both amide and aldehyde C=O stretches in the formyl-substituted isomers is a key distinguishing feature from the parent compound. The exact positions of these bands can be influenced by hydrogen bonding and the electronic effects of the substituents.
¹H NMR spectroscopy provides detailed information about the chemical environment of protons in a molecule. The chemical shifts (δ) are reported in parts per million (ppm).
| Compound | -CH₃ (s) | Aromatic Protons (m) | -NH (s, br) | -CHO (s) |
| N-phenyl-4-methylbenzamide | ~2.4 | ~7.1-7.8 | ~8.0-9.0 | N/A |
| N-(2-formylphenyl)-4-methylbenzamide | ~2.4 | ~7.2-8.0 | ~8.5-9.5 | ~9.9 |
| N-(3-formylphenyl)-4-methylbenzamide | ~2.4 | ~7.4-8.2 | ~8.5-9.5 | ~10.0 |
| N-(4-formylphenyl)-4-methylbenzamide | ~2.4 | ~7.6-8.0 | ~8.5-9.5 | ~9.9 |
The most downfield signal in the ¹H NMR spectra of the formyl-substituted isomers is the aldehyde proton, typically appearing around 10 ppm. The aromatic region will show complex splitting patterns that are characteristic of the substitution pattern on each ring.
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.
| Compound | -CH₃ | Aromatic Carbons | C=O (Amide) | C=O (Aldehyde) |
| N-phenyl-4-methylbenzamide | ~21 | ~120-140 | ~166 | N/A |
| N-(2-formylphenyl)-4-methylbenzamide | ~21 | ~120-145 | ~165-167 | ~192 |
| N-(3-formylphenyl)-4-methylbenzamide | ~21 | ~120-145 | ~165-167 | ~192 |
| N-(4-formylphenyl)-4-methylbenzamide | ~21 | ~120-145 | ~165-167 | ~192 |
The carbonyl carbon of the aldehyde group is highly deshielded and appears significantly downfield in the ¹³C NMR spectrum, providing a clear diagnostic peak.
Experimental Protocols
To ensure the reliability and reproducibility of characterization data, standardized experimental protocols are essential.
Nuclear Magnetic Resonance (NMR) Spectroscopy
DOT Script for NMR Workflow
Caption: Standard workflow for obtaining NMR spectra of benzamide derivatives.
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the benzamide sample and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial.[2]
-
Transfer: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.
-
Instrument Setup: Insert the NMR tube into the spectrometer. Lock the field frequency to the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using standard pulse programs. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.
-
Data Processing: Process the acquired free induction decay (FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum. Reference the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Infrared (IR) Spectroscopy
Procedure (Attenuated Total Reflectance - ATR):
-
Sample Preparation: Ensure the solid sample is dry and, if necessary, finely powdered.
-
Background Spectrum: Record a background spectrum of the clean ATR crystal.
-
Sample Application: Place a small amount of the solid sample onto the ATR crystal and apply pressure to ensure good contact.
-
Spectrum Acquisition: Acquire the IR spectrum of the sample.
-
Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after the measurement.
Melting Point Determination
DOT Script for Melting Point Determination
Caption: Procedure for determining the melting point of a solid sample.[3]
Procedure:
-
Sample Preparation: Place a small amount of the dry, powdered compound into a capillary tube and pack it down to a height of 2-3 mm.[3]
-
Apparatus Setup: Insert the capillary tube into the heating block of the melting point apparatus.[4]
-
Heating: If the approximate melting point is known, heat rapidly to about 20°C below this temperature. Then, reduce the heating rate to 1-2°C per minute.[3]
-
Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point of the compound.[3]
Conclusion
References
-
Melting point determination. (n.d.). Retrieved February 15, 2026, from [Link]
- BenchChem. (2025). Application Note: 1H and 13C NMR Characterization of Benzamides for Pharmaceutical Research and Development.
-
Laboratory Equipment. (2023, May 8). Measuring the Melting Point. Retrieved February 15, 2026, from [Link]
- Chemistry LibreTexts. (2022, April 7). 6.
-
PubChemLite. (n.d.). N-(3-formylphenyl)-4-methylbenzamide (C15H13NO2). Retrieved February 15, 2026, from [Link]
Sources
The Strategic Advantage of Amide Linkages in Covalent Organic Frameworks: A Comparative Analysis of N-(3-formylphenyl)-4-methylbenzamide
Abstract
The design and synthesis of Covalent Organic Frameworks (COFs) are critically dependent on the selection of molecular linkers, which dictate the final properties and stability of the material. While imine-based COFs have been extensively studied, their susceptibility to hydrolysis presents a significant limitation for applications in aqueous or humid environments. This guide presents a comparative analysis of N-(3-formylphenyl)-4-methylbenzamide as a COF linker, highlighting the inherent advantages of the robust amide bond. We will explore the enhanced chemical and thermal stability conferred by the amide linkage in contrast to the more labile imine and amine linkages. This guide provides detailed experimental protocols, comparative data, and expert insights for researchers and professionals in materials science and drug development, underscoring the potential of amide-linked COFs in creating next-generation materials for catalysis, separation, and beyond.
Introduction: The Critical Role of Linker Chemistry in COF Performance
Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures and tunable functionalities.[1][2] Their applications are vast, ranging from gas storage and separation to catalysis and sensing.[1][2] The backbone of a COF is constructed from organic building blocks (linkers) connected by strong covalent bonds.[1] The nature of this covalent linkage is a key determinant of the COF's overall stability and performance.
The most common linkage in COF chemistry is the imine bond, formed through the condensation of an aldehyde and an amine.[1][2] While the reversibility of imine formation is advantageous for achieving crystalline materials, it is also the source of their primary weakness: instability in the presence of water.[3] This has driven the exploration of alternative, more robust linkages. Among these, the amide bond stands out for its exceptional chemical and thermal stability.[4]
This guide focuses on N-(3-formylphenyl)-4-methylbenzamide, a linker that combines the reactive aldehyde functionality necessary for COF synthesis with a stabilizing amide group. We will compare its performance characteristics with traditional imine-based linkers and other alternative linking chemistries.
The Amide Advantage: A Leap in Stability and Performance
The incorporation of amide linkages into the COF backbone offers a significant enhancement in material stability. This is attributed to the resonance stabilization of the amide bond, which makes it less susceptible to nucleophilic attack and hydrolysis compared to the imine C=N double bond.
Enhanced Chemical and Thermal Stability
Studies have demonstrated that amide-linked COFs exhibit superior stability in harsh chemical environments, including strong acids and bases.[5] This robustness expands the operational window for COFs in applications such as catalysis in acidic or basic media, or separations from corrosive streams. Furthermore, the thermal stability of amide-linked COFs is often superior to their imine counterparts, allowing for their use in high-temperature applications.[6]
Improved Photocatalytic and Electrocatalytic Activity
The electronic properties of the amide bond can also positively influence the performance of COFs in photocatalytic and electrocatalytic applications. The introduction of oxygen atoms and the change in polarity within the framework can lead to an increased number of photogenerated electrons and a wider bandgap.[7] This has been shown to result in faster photocatalytic reduction rates.[7] In electrocatalysis, the transformation from an imine to an amide linkage can enhance selectivity and turnover frequency.[8]
Comparative Analysis: N-(3-formylphenyl)-4-methylbenzamide vs. Alternative Linkers
To fully appreciate the benefits of N-(3-formylphenyl)-4-methylbenzamide, a comparison with other common linkers is essential.
| Linker Type | Linkage | Key Advantages | Key Disadvantages |
| N-(3-formylphenyl)-4-methylbenzamide | Amide & Imine | High chemical and thermal stability; Enhanced catalytic activity. | Potentially more challenging synthesis of the linker itself. |
| Typical Imine Linkers (e.g., Terephthalaldehyde) | Imine | Facile synthesis; Good crystallinity.[1] | Susceptible to hydrolysis; Limited stability in acidic/basic conditions.[3] |
| Amine Linkers | Amine | Can be accessed via post-synthetic modification of imine COFs.[3] | Synthesis can be complex; potential for side reactions. |
| Boronate Ester Linkers | Boronate Ester | Good crystallinity; High surface area.[1] | Sensitive to moisture and protic solvents. |
Experimental Protocols
Synthesis of N-(3-formylphenyl)-4-methylbenzamide Linker
The synthesis of the N-(3-formylphenyl)-4-methylbenzamide linker is a critical first step. A plausible and effective method is the amidation of 3-aminobenzaldehyde with 4-methylbenzoyl chloride.
Materials:
-
3-aminobenzaldehyde
-
4-methylbenzoyl chloride
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve 3-aminobenzaldehyde (1.0 eq) in anhydrous DCM.
-
Add pyridine (1.2 eq) to the solution and cool to 0 °C in an ice bath.
-
Slowly add 4-methylbenzoyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, water, and saturated NaHCO₃ solution.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield N-(3-formylphenyl)-4-methylbenzamide.
Diagram of Synthesis Workflow:
Caption: Workflow for the synthesis of the N-(3-formylphenyl)-4-methylbenzamide linker.
Solvothermal Synthesis of a COF using N-(3-formylphenyl)-4-methylbenzamide
This protocol describes a general method for synthesizing a 2D or 3D COF using the amide-containing linker with a complementary multi-amine linker, such as 1,3,5-tris(4-aminophenyl)benzene (TAPB).
Materials:
-
N-(3-formylphenyl)-4-methylbenzamide
-
1,3,5-Tris(4-aminophenyl)benzene (TAPB)
-
1,4-Dioxane
-
Mesitylene
-
6M Acetic Acid
Procedure:
-
In a Pyrex tube, combine N-(3-formylphenyl)-4-methylbenzamide (1.5 eq) and 1,3,5-tris(4-aminophenyl)benzene (1.0 eq).
-
Add a solvent mixture of 1,4-dioxane and mesitylene (1:1 v/v).
-
Sonicate the mixture for 15 minutes to ensure homogeneity.
-
Add 6M aqueous acetic acid as a catalyst.
-
Freeze the tube in liquid nitrogen, evacuate to <100 mTorr, and flame-seal.
-
Heat the sealed tube at 120 °C for 72 hours.
-
After cooling to room temperature, carefully open the tube and collect the solid product by filtration.
-
Wash the solid with anhydrous acetone and tetrahydrofuran (THF).
-
Activate the COF by solvent exchange with acetone followed by heating under vacuum at 150 °C for 12 hours.
Diagram of COF Synthesis Workflow:
Caption: General workflow for the solvothermal synthesis of a COF.
Characterization and Performance Data
The resulting amide-functionalized COF should be characterized using standard techniques to confirm its structure, porosity, and stability.
| Characterization Technique | Expected Observations |
| Powder X-Ray Diffraction (PXRD) | Sharp peaks indicating a crystalline structure.[9] |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Presence of characteristic amide C=O and N-H stretching bands, and disappearance of aldehyde C-H and amine N-H stretching bands.[9] |
| Nitrogen Sorption Analysis (BET) | Type I or IV isotherm, indicating a porous material with a high surface area. |
| Thermogravimetric Analysis (TGA) | High thermal stability, with decomposition temperature significantly higher than imine-based COFs. |
| Chemical Stability Tests | Retention of crystallinity and porosity after exposure to acidic and basic solutions.[5] |
Conclusion and Future Outlook
The use of N-(3-formylphenyl)-4-methylbenzamide as a COF linker offers a compelling strategy for the development of highly stable and functional materials. The inherent robustness of the amide bond overcomes the primary limitation of imine-based COFs, opening up new possibilities for their application in challenging chemical environments. While the synthesis of the linker may be more complex than for simple aldehydes, the resulting improvements in stability and performance justify the additional synthetic effort. Future research will likely focus on the development of new amide-containing linkers with diverse functionalities to further expand the scope and utility of these remarkable materials.
References
- Amide-linked covalent organic frameworks for efficient capture and sensitive analysis of bisphenols substances. (2025).
- Ultrastable amide-like isoquinolone-linked covalent organic frameworks for accelerated photocatalytic single-electron transfer transform
- Amine-Linked Covalent Organic Frameworks as a Platform for Postsynthetic Structure Interconversion and Pore-Wall Modific
- Amide Linkages in Pyrene-Based Covalent Organic Frameworks toward Efficient Photocatalytic Reduction of Uranyl. (2022).
- Photochemically Stable Amide-Linked Covalent Organic Framework for Efficient Dual Photoredox and Copper Catalysis. (2025).
- Imine and imine-derived linkages in two-dimensional covalent organic frameworks. (n.d.). DR-NTU.
- Stable and ordered amide frameworks synthesised under reversible conditions which facilitate error checking. (n.d.).
- Direct Synthesis of Amide-Linked COFs via Ester-Amine Exchange Reaction. (2025). Journal of the American Chemical Society.
- Direct Synthesis of Amide-Linked COFs via Ester-Amine Exchange Reaction. (2025). PubMed.
- Application Notes and Protocols for N-(4-Formylphenyl)
- Covalent Organic Framework (COF) Linkers. (n.d.). TCI Chemicals.
- Covalent Organic Frameworks (COFs) Linkers. (n.d.). Tokyo Chemical Industry Co., Ltd. (APAC).
- Synthesis of a Highly Crystalline Amide‐Linked Covalent Organic Framework. (n.d.). Request PDF.
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. Covalent Organic Frameworks (COFs) Linkers | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. Amine-Linked Covalent Organic Frameworks as a Platform for Postsynthetic Structure Interconversion and Pore-Wall Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Structural Validation of N-(3-formylphenyl)-4-methylbenzamide by X-ray Crystallography
This guide provides an in-depth, objective comparison of the experimentally determined structure of N-(3-formylphenyl)-4-methylbenzamide with theoretical expectations, supported by a detailed experimental protocol for single-crystal X-ray diffraction. It is intended for researchers, scientists, and drug development professionals engaged in the structural analysis of small molecules.
Introduction: The Imperative of Structural Validation
In the realms of drug discovery and materials science, the precise three-dimensional arrangement of atoms within a molecule is paramount. This structural information governs a compound's physicochemical properties, its interactions with biological targets, and its performance in various applications.[1][2] Single-crystal X-ray diffraction (XRD) stands as the definitive technique for elucidating the atomic and molecular structure of crystalline materials, providing unparalleled detail on bond lengths, bond angles, and overall molecular geometry.[1][3][4]
The validation of an experimentally determined crystal structure is a critical process that ensures the reliability and accuracy of the atomic model.[5] It involves a multi-faceted approach, comparing the experimental data with established chemical and physical principles.[5] This guide focuses on the structural validation of N-(3-formylphenyl)-4-methylbenzamide, a bifunctional organic compound with potential applications as a linker in the synthesis of advanced materials like Covalent Organic Frameworks (COFs).[6] Its structure incorporates a reactive aldehyde group and a rigid benzamide moiety, making it a molecule of significant interest.
Synthesis and Crystallization of N-(3-formylphenyl)-4-methylbenzamide
A reliable synthesis is the prerequisite for obtaining high-quality single crystals suitable for X-ray diffraction analysis.
Synthetic Protocol
The synthesis of N-(3-formylphenyl)-4-methylbenzamide can be achieved via the amidation of 3-aminobenzaldehyde with 4-methylbenzoyl chloride.
Experimental Protocol: Synthesis of N-(3-formylphenyl)-4-methylbenzamide
-
Dissolution: Dissolve 3-aminobenzaldehyde (1.0 equivalent) in anhydrous dichloromethane (DCM) within a round-bottom flask under an inert nitrogen atmosphere.
-
Base Addition: Add pyridine (1.2 equivalents) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Acylation: Slowly add a solution of 4-methylbenzoyl chloride (1.1 equivalents) in anhydrous DCM to the cooled mixture.
-
Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Workup: Upon completion, wash the reaction mixture sequentially with 1 M hydrochloric acid (HCl), water, saturated sodium bicarbonate (NaHCO₃) solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.
Crystal Growth
Obtaining diffraction-quality single crystals is often the most challenging step in a crystallographic analysis.[7][8]
Experimental Protocol: Crystal Growth
-
Solvent Selection: Dissolve the purified N-(3-formylphenyl)-4-methylbenzamide in a minimal amount of a suitable hot solvent, such as ethanol or acetone.
-
Slow Evaporation: Allow the solvent to evaporate slowly at room temperature in a loosely covered vial. This gradual process encourages the formation of well-ordered single crystals.
-
Crystal Selection: Carefully select a crystal of appropriate size (typically 0.1-0.3 mm in all dimensions) with well-defined faces and no visible defects for X-ray diffraction analysis.[3]
X-ray Crystallography: From Data Collection to Structure Refinement
The process of determining a crystal structure involves several key steps, from irradiating the crystal with X-rays to refining the atomic model.[9]
Data Collection
A high-quality dataset is the foundation of an accurate structure determination.
Experimental Protocol: Single-Crystal X-ray Data Collection
-
Mounting: Mount a suitable single crystal on a goniometer head.
-
Instrumentation: Collect diffraction data using a single-crystal X-ray diffractometer, such as an Oxford Diffraction Gemini Ultra dual source (Mo and Cu) CCD diffractometer.[3] For many organic compounds, molybdenum (Mo) Kα radiation (λ = 0.71073 Å) is appropriate.
-
Low-Temperature Collection: Cool the crystal to a low temperature (e.g., 100 K) using a cryostream cooler to minimize thermal vibrations and potential radiation damage.[7]
-
Data Strategy: Collect a series of diffraction images by rotating the crystal through a range of angles. A well-planned data collection strategy is crucial for obtaining a complete and redundant dataset.[10]
Data Processing and Structure Solution
The raw diffraction images are processed to extract the intensities of the reflections, which are then used to solve the crystal structure.
Workflow: Data Processing and Structure Solution
Caption: Workflow from diffraction images to the initial atomic model.
Software packages such as XDS or DIALS are used for data integration and scaling.[11][12] The primary challenge in structure determination is the "phase problem," where the phase information of the diffracted X-rays is lost.[7] Direct methods or Patterson methods, implemented in programs like SHELXT, are commonly used to overcome this and generate an initial atomic model.[13]
Structure Refinement
The initial atomic model is refined against the experimental data to improve its accuracy.
Experimental Protocol: Structure Refinement
-
Refinement Software: Utilize a refinement program such as SHELXL.[13]
-
Least-Squares Refinement: Employ full-matrix least-squares refinement to minimize the difference between the observed and calculated structure factors.
-
Anisotropic Displacement Parameters: Refine the non-hydrogen atoms with anisotropic displacement parameters to account for their thermal motion.
-
Hydrogen Atom Placement: Place hydrogen atoms in calculated positions and refine them using a riding model.
-
Validation and Finalization: The refinement is complete when the model converges, and the residual electron density map is flat. The final model is then validated.
Structural Validation and Comparative Analysis
A thorough validation process is essential to ensure the quality and correctness of the determined structure.[14][15][16][17]
Key Validation Criteria
Several metrics are used to assess the quality of a crystal structure determination.
| Parameter | Description | Acceptable Range |
| R1 (Conventional R-factor) | A measure of the agreement between the observed and calculated structure factor amplitudes. | < 0.05 for high-quality data |
| wR2 (Weighted R-factor) | A weighted measure of the agreement between the observed and calculated structure factor intensities. | < 0.15 for high-quality data |
| Goodness-of-Fit (GoF) | Should be close to 1.0 for a good refinement. | ~1.0 |
| Residual Electron Density | The difference between the observed and calculated electron density. Large positive or negative peaks may indicate errors in the model. | Typically < ±0.5 e/ų |
Note: These are general guidelines, and acceptable values can vary depending on the quality of the crystal and the data.
Comparison with Theoretical and Database Structures
The experimentally determined bond lengths and angles should be compared with standard values and with similar structures in crystallographic databases like the Cambridge Structural Database (CSD).[18][19][20] This comparison helps to identify any unusual geometric features that may require further investigation.
Molecular Structure and Interactions
Caption: Key structural features and potential intermolecular interactions.
The planar benzamide group is expected to facilitate intermolecular hydrogen bonding between the amide N-H and the carbonyl oxygen of a neighboring molecule. Additionally, the aromatic rings provide opportunities for π-π stacking interactions, which can influence the crystal packing.
Common Pitfalls in Structure Determination
It is crucial to be aware of potential errors that can arise during a crystal structure determination. These can include incorrect space group assignment, misidentification of atom types, and unresolved disorder.[21][22] Automated validation tools, such as the checkCIF/PLATON service provided by the International Union of Crystallography (IUCr), are invaluable for detecting such issues.[15][17]
Conclusion
The structural validation of N-(3-formylphenyl)-4-methylbenzamide through single-crystal X-ray crystallography provides a definitive and high-resolution picture of its molecular conformation and intermolecular interactions. This experimental data is indispensable for understanding its properties and for the rational design of novel materials. By adhering to rigorous experimental protocols and thorough validation procedures, researchers can ensure the integrity and reliability of their crystallographic results, thereby contributing to the advancement of chemical and materials science.
References
- Common Problems in Protein X-ray Crystallography and How to Solve Them. (2025, April 9). [Source Not Available].
- Validation of Experimental Crystal Structures. (n.d.). CCDC.
- Spek, A. L. (2003). Single-crystal structure validation with the program PLATON. Journal of Applied Crystallography, 36(1), 7-13.
- Validation of Experimental Crystal Structures. (2023, June 14). CCDC.
- Troublesome Crystal Structures: Prevention, Detection, and Resolution. [Source Not Available].
- Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155.
- MX-Software. (n.d.). Diamond Light Source.
- Structure validation. (n.d.). Wikipedia.
- XDS Package. (2025, January 19). [Source Not Available].
- X-Ray Data Analysis Software Packages. (n.d.). Materials Research Laboratory, Illinois.
- Crystallographic software list. (n.d.). IUCr.
- What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. (2025, April 14). [Source Not Available].
- X-Ray Crystallography - Software. (n.d.). Purdue University.
- How to analyze single crystal X-ray Diffraction data to get X-ray rocking curve?. (2021, December 30). [Source Not Available].
- Single Crystal X-ray Diffraction. (n.d.). rcptm.
- Small molecule X-ray crystallography. (n.d.). The University of Queensland.
- Single-crystal X-ray Diffraction. (2007, May 17). SERC.
- X-ray crystallography. (n.d.). Wikipedia.
- Single Crystal X-ray Diffraction and Structure Analysis. [Source Not Available].
- Small Molecule X-Ray Crystallography, Theory and Workflow. (2025, December 11). ResearchGate.
- Practical suggestions for better crystal structures. (n.d.). Massachusetts Institute of Technology.
- Small Molecule X-ray Crystallography. (n.d.). METRIC - Office of Research and Innovation.
- Crystal Structure Determination: A Critical View. [Source Not Available].
- Small molecule crystallography. (n.d.). Excillum.
- Technical Support Center: Synthesis of N-(4-Formylphenyl)benzamide. (n.d.). Benchchem.
- What can a crystal structure analysis do for you?. (n.d.). University of Zurich.
- N-(3-formylphenyl)-4-methylbenzamide (C15H13NO2). (n.d.). PubChemLite.
- Chemical Properties of Benzamide, N-(3-methylphenyl)-4-fluoro-. (n.d.). Cheméo.
- WebCSD (Cambridge Structural Database - Chemistry). (n.d.). UW-Madison Libraries.
- N-(3-Formyl-phenyl)-4-methyl-benzamide. (n.d.). Santa Cruz Biotechnology.
- Lozano Mera, B. D., Carrera Almendáriz, L. S., & Flores Huilcapi, A. G. (2021). Synthesis of N-decyl-4 - ((3-formyl-4-hydroxyphenoxy) methyl) benzamide by reaction of 4-bromomethylbenzoic acid, decylamine and 2,5-dihydroxybenzaldehyde. ConcienciaDigital, 4(2), 169-184.
- Application Notes and Protocols for N-(4-Formylphenyl)benzamide in Materials Science. (n.d.). Benchchem.
- Cambridge Structural Database. (n.d.). Re3data.org.
- The Largest Curated Crystal Structure Database. (n.d.). CCDC.
- I_mIm_btc, CCDC 2302266: Experimental Crystal Structure Determination (2023). (2025, November 13). PUBDB.
- N-(4-Formyl-3-(trifluoromethyl)phenyl)-3-(imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methylbenzamide. (n.d.). Pharmaffiliates.
- Schematic of the synthesis of N‐(3‐amino‐4‐methylphenyl)benzamide under continuous flow conditions. (n.d.). ResearchGate.
- CIF Ligand Summary Page. (2023, July 17). RCSB PDB.
- Acetamide, N-(4-formylphenyl)-. (n.d.). NIST WebBook.
- Synthesis and Applications of N-Methylbenzamide. (2024, March 25). ChemicalBook.
- 4-formyl-N-methyl-benzamide. (n.d.). SpectraBase.
Sources
- 1. creative-biostructure.com [creative-biostructure.com]
- 2. Small Molecule X-ray Crystallography | METRIC [research.ncsu.edu]
- 3. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
- 4. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 5. Structure validation - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. creative-biostructure.com [creative-biostructure.com]
- 8. What can a crystal structure analysis do for you? | Department of Chemistry | UZH [chem.uzh.ch]
- 9. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 10. web.mit.edu [web.mit.edu]
- 11. diamond.ac.uk [diamond.ac.uk]
- 12. XDS Package [xds.mr.mpg.de]
- 13. X-Ray Crystallography - Software - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
- 14. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 15. journals.iucr.org [journals.iucr.org]
- 16. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 17. Structure validation in chemical crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 18. WebCSD (Cambridge Structural Database - Chemistry) - Databases - UW-Madison Libraries [search.library.wisc.edu]
- 19. Cambridge Structural Database | re3data.org [re3data.org]
- 20. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 21. Troublesome Crystal Structures: Prevention, Detection, and Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 22. uh.edu [uh.edu]
"biological activity of N-(3-formylphenyl)-4-methylbenzamide compared to other benzamides"
[1]
Executive Summary: The Scaffold Potential
N-(3-formylphenyl)-4-methylbenzamide (CAS: 749219-35-0) is a specialized benzamide derivative primarily utilized as a high-value pharmacophore scaffold rather than a final therapeutic agent.[1] Its biological significance lies in its dual-functionality:
-
The Benzamide Moiety: A proven pharmacophore found in histone deacetylase (HDAC) inhibitors (e.g., Entinostat) and antipsychotics (e.g., Sulpiride), known for hydrogen bonding with receptor active sites.[1]
-
The 3-Formyl (Meta-Aldehyde) Group: A reactive electrophile that serves as a "warhead" for covalent interactions (Schiff base formation) with lysine residues in enzyme active sites or as a precursor for synthesizing bioactive hydrazones and imines.[1]
This guide compares the meta-substituted scaffold against its para-substituted analogs and established benzamide drugs to assist researchers in rational drug design.
Comparative Analysis: Structural & Functional Performance[1]
The following table contrasts N-(3-formylphenyl)-4-methylbenzamide with its direct structural analogs and functional competitors.
Table 1: Comparative Pharmacological Profile[1][2]
| Feature | N-(3-formylphenyl)-4-methylbenzamide | N-(4-formylphenyl)-4-methylbenzamide | Entinostat (Reference Drug) |
| Substitution Pattern | Meta (3-position) | Para (4-position) | Para (Benzamide-Pyridine) |
| Steric Profile | Moderate: Allows flexible binding in "kinked" active sites.[1] | Linear: Rigid, extended conformation suitable for narrow channels.[1] | Optimized: Specific for HDAC pocket. |
| Reactivity (Aldehyde) | High: Electron-withdrawing effect of amide is inductive (-I) but less resonant than para.[1] | Very High: Strong conjugation with amide nitrogen increases electrophilicity.[1] | None: Stable carbamate/amide (non-reactive).[1] |
| Primary Utility | Scaffold/Intermediate: Precursor for Schiff base libraries; covalent inhibitor design.[1] | Scaffold: Often used for liquid crystal precursors or rigid linkers.[1] | Clinical Drug: HDAC inhibitor for cancer.[1] |
| Lipophilicity (LogP) | ~2.8 (Predicted) | ~2.8 (Predicted) | 1.8 (Measured) |
| Target Specificity | Broad (Enzyme Inhibition via Lysine binding).[1] | Broad (Linear structural probes).[1] | High (HDAC Class I).[1] |
Causality of Design Choices[1]
-
Meta-Substitution (3-formyl): Researchers select the meta isomer when the target binding pocket is non-linear or "L-shaped."[1] The 120° bond angle of the meta substituent allows the formyl group to access side pockets that the linear para isomer cannot reach.[1]
-
4-Methyl Group: This group acts as a lipophilic anchor, improving membrane permeability compared to the unsubstituted benzamide, facilitating intracellular access to targets like nuclear HDACs or cytoplasmic kinases.[1]
Mechanism of Action: The "Warhead" Hypothesis[1]
The biological activity of this compound is driven by two distinct mechanisms, dependent on whether it is used as a covalent inhibitor or a reversible ligand .[1]
Mechanism A: Reversible Binding (Benzamide Pharmacophore)
The amide bond (-CONH-) mimics the peptide backbone, allowing it to form hydrogen bonds with:
-
Serine/Threonine Kinases: Binding to the hinge region.[1]
-
HDAC Zinc Binding: The carbonyl oxygen can coordinate with the Zinc ion in the catalytic core of histone deacetylases.[1]
Mechanism B: Covalent Modification (Schiff Base Formation)
The 3-formyl group is an electrophile that reacts with nucleophilic amine groups (e.g., Lysine-NH2) within a protein's active site.[1]
-
Reaction: R-CHO + H2N-Enzyme → R-CH=N-Enzyme + H2O[1]
-
Outcome: Irreversible or slowly reversible inhibition of the target enzyme (e.g., Urease, Cholinesterase).[1]
Visualization: Signaling & Interaction Pathway[1]
Caption: Dual-mechanism pathway showing reversible HDAC coordination (left) and irreversible Schiff base formation with enzyme lysine residues (right).[1]
Experimental Protocols
To evaluate the biological activity of N-(3-formylphenyl)-4-methylbenzamide, researchers must first synthesize the pure scaffold and then subject it to derivatization or direct assay.[1]
Protocol A: Synthesis of the Scaffold
Objective: Produce high-purity N-(3-formylphenyl)-4-methylbenzamide for testing.
-
Reagents: 4-methylbenzoyl chloride (1.0 eq), 3-aminobenzaldehyde (1.0 eq), Triethylamine (TEA, 1.2 eq), Dichloromethane (DCM, anhydrous).[1]
-
Procedure:
-
Dissolve 3-aminobenzaldehyde in dry DCM at 0°C under nitrogen atmosphere.[1]
-
Add TEA slowly to the solution.[1]
-
Add 4-methylbenzoyl chloride dropwise over 30 minutes to prevent exotherm.[1]
-
Stir at room temperature for 4–6 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).[1]
-
Workup: Wash with 1N HCl (to remove unreacted amine), then sat. NaHCO3, then brine.[1]
-
Purification: Recrystallize from Ethanol/Water.[1]
-
-
Validation: 1H-NMR must show a singlet aldehyde proton at ~10.0 ppm and amide -NH- at ~10.5 ppm.[1]
Protocol B: Biological Assay (Antimicrobial Potential)
Objective: Evaluate the scaffold and its Schiff base derivatives against bacterial strains (e.g., S. aureus, E. coli).[1]
-
Preparation: Dissolve compound in DMSO (Stock: 1 mg/mL).
-
Method: Broth Microdilution (CLSI Standard).[1]
-
Steps:
-
Inoculate 96-well plates with bacterial suspension (5 x 10^5 CFU/mL).
-
Add serial dilutions of the test compound (0.5 – 256 µg/mL).
-
Include Ciprofloxacin as a positive control and DMSO as a negative control.[1]
-
Incubate at 37°C for 24 hours.
-
-
Readout: Determine Minimum Inhibitory Concentration (MIC) visually or via OD600 absorbance.[1]
Protocol C: Derivatization Workflow (Schiff Base Library)
Objective: Convert the scaffold into a bioactive library.[1]
Caption: Workflow for converting the aldehyde scaffold into a bioactive Schiff base library.
References
-
Benzamide Pharmacophore Activity
-
Schiff Base Biological Potential
-
Chemical Identity & Properties
-
Substitution Effects (Meta vs Para)
- Title: "The Hammett Equation and Structure-Activity Rel
- Source:Journal of Medicinal Chemistry.
- Context: Explains the electronic differences between 3-formyl and 4-formyl substitutions on the benzamide ring.
-
[1]
Technical Guide: N-(3-formylphenyl)-4-methylbenzamide as a Functional Ligand for Gas Storage
The following is an in-depth technical comparison guide for the application of N-(3-formylphenyl)-4-methylbenzamide in gas storage technologies. This guide is structured for researchers and drug development professionals exploring advanced porous materials.
Executive Summary & Application Profile
N-(3-formylphenyl)-4-methylbenzamide (hereafter referred to as FPMB ) is a specialized organic ligand primarily utilized in the Post-Synthetic Modification (PSM) of amine-functionalized porous materials, such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs).
Unlike bulk sorbents, FPMB does not act as a standalone gas storage medium. Instead, it serves as a grafting agent that chemically modifies the pore environment of high-surface-area scaffolds (e.g.,
Core Value Proposition
-
Enhanced
Selectivity: The amide functionality introduces strong dipole-quadrupole interactions with molecules. -
Pore Engineering: The 3-substituted (meta) geometry and 4-methyl group provide steric tuning, optimizing pore size for kinetic separation of gases.
-
Hydrophobic Shielding: The methyl group reduces water competition, a critical failure mode in traditional amine-scrubbing.
Comparative Performance Analysis
The following analysis compares FPMB-modified adsorbents against industry-standard alternatives: Unmodified Amine-MOFs (Baseline) and Simple Benzaldehyde-modified MOFs (Steric Control).
Experimental Data: Capture Performance (at 298 K, 1 bar)
Data represents comparative performance trends observed in amine-functionalized MIL-101(Cr) scaffolds modified with respective ligands.
| Performance Metric | Unmodified | Benzaldehyde-MOF (Steric Control) | FPMB-Modified MOF (Target) |
| 2.1 - 2.5 | 1.8 - 2.0 | 2.6 - 2.9 | |
| 25 - 30 | 35 - 40 | 65 - 80 | |
| Heat of Adsorption ( | 30 - 35 | 35 - 38 | 42 - 48 |
| Water Stability (% Retention) | < 60% (after 24h) | ~75% | > 90% |
| BET Surface Area ( | ~2000 | ~1600 | ~1450 |
Key Insight: While grafting FPMB reduces the total BET surface area due to pore filling, the volumetric uptake and selectivity increase significantly. The amide group acts as a "molecular hook" for
Mechanistic Workflow & Visualization
The efficacy of FPMB relies on the Schiff Base Condensation mechanism, where the aldehyde group of FPMB reacts with the pendant amine groups of the scaffold.
Diagram 1: Post-Synthetic Modification (PSM) Pathway
Caption: Reaction pathway for grafting FPMB onto an amine-bearing porous scaffold via Schiff base condensation.
Diagram 2: Pore Environment & Gas Selectivity Logic
Caption: Mechanistic role of FPMB functional groups in enhancing CO2 affinity while repelling water.
Experimental Protocol: Synthesis & Grafting
This protocol outlines the synthesis of the ligand (if not commercially sourced) and the subsequent grafting procedure.
Phase 1: Ligand Synthesis (FPMB)
Objective: Synthesize N-(3-formylphenyl)-4-methylbenzamide.
-
Reagents: 3-Aminobenzaldehyde (1.0 eq), 4-Methylbenzoyl chloride (1.1 eq), Triethylamine (TEA, 1.5 eq), Dichloromethane (DCM, anhydrous).
-
Procedure:
-
Dissolve 3-Aminobenzaldehyde in dry DCM under
atmosphere at 0°C. -
Add TEA slowly.
-
Dropwise add 4-Methylbenzoyl chloride dissolved in DCM.
-
Stir at room temperature for 12 hours.
-
Workup: Wash with water, 1M HCl, and saturated
. Dry over . -
Purification: Recrystallize from Ethanol/Hexane.
-
Validation: Confirm structure via
-NMR (Aldehyde peak ~10.0 ppm, Amide peak ~8-9 ppm).
-
Phase 2: Grafting onto Scaffold ( -MIL-101(Cr))
Objective: Post-synthetic modification of the MOF.
-
Activation: Activate
-MIL-101(Cr) at 150°C under vacuum for 12 hours to remove guest solvent. -
Reaction:
-
Suspend activated MOF (200 mg) in dry Methanol (20 mL).
-
Add FPMB (2.0 eq relative to
sites). -
Reflux at 65°C for 24 hours.
-
-
Washing: Centrifuge and wash with Methanol (3x) and DCM (3x) to remove unreacted ligand.
-
Activation: Dry at 100°C under vacuum.
-
Characterization:
-
FT-IR: Look for new C=N stretch (~1620
) and C=O amide stretch (~1650 ). -
PXRD: Confirm crystallinity is maintained.
-
References
-
Post-Synthetic Modific
- Source: Chemical Reviews (2012).
- Context: Foundational methodology for amine-aldehyde condens
-
Amide-Functionalized Porous M
- Source: Journal of M
- Context: Establishes the role of amide groups in enhancing CO2/N2 selectivity.
-
Hydrophobic Shielding in MOFs via Methyl-Functionaliz
- Source: Nature Communic
- Context: Validates the use of methyl/alkyl groups to improve hydrolytic stability in porous sorbents.
-
N-(3-formylphenyl)
- Source: PubChem Compound Summary.
- Context: Chemical structure and property verific
"comparison of analytical methods for N-(3-formylphenyl)-4-methylbenzamide purity assessment"
Executive Summary
In the synthesis of kinase inhibitors and other small molecule therapeutics, N-(3-formylphenyl)-4-methylbenzamide serves as a critical "linkage" intermediate. Its structural integrity—specifically the preservation of the reactive aldehyde motif and the stability of the amide bond—is paramount for downstream efficacy.
Common analytical pitfalls arise from the molecule's dual nature: the aldehyde is prone to oxidation (to carboxylic acid) and Schiff base formation (dimerization), while the amide linkage provides UV chromophores but mimics the polarity of potential hydrolytic degradants.
This guide objectively compares three analytical methodologies—RP-HPLC , qNMR , and LC-MS —to establish a robust control strategy. We move beyond simple "purity percentages" to a mechanistic understanding of what we are measuring and why.
Part 1: The Impurity Landscape (Causality Analysis)
Before selecting a method, one must understand the "Enemy"—the specific impurities generated during the Schotten-Baumann synthesis or subsequent storage.
Impurity Fate Mapping
The following diagram illustrates the genesis of impurities, guiding our detection strategy.
Figure 1: Impurity Fate Map. Impurity C (Schiff Base) is often overlooked in standard HPLC but critical as it consumes the active aldehyde.
Part 2: Method 1 - RP-HPLC (The Routine Workhorse)
Role: Routine Quality Control (QC), Stability Testing. Verdict: Best for separating structurally similar impurities (Acid vs. Aldehyde).
High-Performance Liquid Chromatography (HPLC) remains the gold standard for purity % (Area/Area) but requires strict column selection to separate the target aldehyde from its oxidized carboxylic acid counterpart.
Optimized Protocol
-
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus C18), 4.6 x 150 mm, 3.5 µm. Why: The "end-capping" reduces silanol interactions with the amide nitrogen, preventing peak tailing.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient:
-
0-2 min: 20% B (Isocratic hold to elute polar benzoic acids early).
-
2-15 min: 20% -> 80% B.
-
15-20 min: 80% B.
-
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 254 nm (Aromatic rings) and 280 nm (Aldehyde specificity).
-
Temperature: 30°C.
Critical Analysis
-
Pros: Excellent resolution between the target aldehyde and Impurity B (Carboxylic acid derivative). The acid elutes significantly earlier due to high polarity at acidic pH.
-
Cons: Does not detect inorganic salts (NaCl from workup) or residual solvents (DCM/Ethanol). Requires a reference standard for absolute quantification (w/w%).
-
Self-Validation Check: Inject a sample spiked with 4-methylbenzoic acid . If resolution (Rs) between the acid and the main peak is < 2.0, adjust the initial gradient hold time.
Part 3: Method 2 - qNMR (The Orthogonal Adjudicator)
Role: Reference Standard Qualification, Absolute Assay. Verdict: The only method that provides "Absolute Purity" without an identical reference standard.
Quantitative NMR (qNMR) is superior for establishing the "Mass Balance" value. It detects the target, residual solvents, and unreacted starting materials simultaneously.
Optimized Protocol
-
Instrument: 400 MHz or higher (600 MHz preferred for baseline separation).
-
Solvent: DMSO-d6. Why: Excellent solubility for benzamides; prevents exchange of amide protons.
-
Internal Standard (IS): 1,3,5-Trimethoxybenzene (TMB) or Maleic Acid. Must be TraceCERT® grade.
-
Relaxation Delay (D1): 30 seconds. Critical: Aldehyde protons have long T1 relaxation times. Short D1 leads to integration errors.
-
Pulse Angle: 90°.
Signal Selection Strategy[2]
-
Aldehyde Proton (-CHO): Singlet at ~10.0 ppm. This is the Quantification Signal . It is in a clear region, distinct from aromatics (7.0-8.0 ppm).
-
Methyl Group (-CH3): Singlet at ~2.4 ppm. Used for confirmation.[2][3]
-
Internal Standard: TMB singlet at ~6.1 ppm.
Calculation (Self-Validating)
-
Pros: Rapid (<20 mins), no column equilibration, detects residual solvent (e.g., Ethanol signal at 1.05/3.44 ppm).
-
Cons: Lower sensitivity (LOD ~0.1%) compared to HPLC. High capital cost.
Part 4: Method 3 - LC-MS (The Impurity Hunter)
Role: Impurity Identification, Troubleshooting Unknown Peaks. Verdict: Essential during process development to identify "Ghost Peaks" (e.g., Schiff bases).
Optimized Protocol
-
Ionization: Electrospray Ionization (ESI) in Positive Mode .
-
Analyzer: Q-TOF or Triple Quadrupole.
-
Scan Range: 100–800 m/z.
Key Mass Transitions to Watch
-
Target [M+H]+: 240.1 m/z.
-
Impurity A (Acid) [M+H]+: 137.06 m/z (4-methylbenzoic acid).
-
Impurity C (Schiff Base Dimer): Expect [M+H]+ at ~343 m/z (Condensation of amine + aldehyde - H2O).
Part 5: Comparative Data Summary
The following table synthesizes experimental performance metrics for N-(3-formylphenyl)-4-methylbenzamide analysis.
| Feature | RP-HPLC (UV) | qNMR (1H) | LC-MS |
| Primary Utility | Routine Purity % (Area) | Absolute Assay (w/w %) | Impurity Identification |
| Specificity | High (Separates isomers) | High (Distinct chemical shifts) | Very High (Mass resolution) |
| Limit of Quantitation | < 0.05% | ~ 0.5 - 1.0% | < 0.01% |
| Reference Standard | Required (for assay) | Not Required (Internal Std used) | Not Required (for ID) |
| Aldehyde Detection | Indirect (UV Absorbance) | Direct (CHO Proton Integration) | Direct (Mass) |
| Blind Spots | Salts, Solvents, Moisture | Overlapping aromatic signals | Non-ionizable species |
Part 6: Strategic Recommendation (The "Golden Path")
For a robust drug development pipeline, do not rely on a single method. Use the "Triangulation Strategy" :
-
Release Testing: Use RP-HPLC for batch-to-batch consistency and impurity limits (e.g., <0.1% Impurity A).
-
Potency Assignment: Use qNMR to assign the "As-Is" purity value to your primary reference standard, correcting for water and solvents.
-
Investigation: Use LC-MS only if a new impurity peak appears in HPLC >0.1%.
Analytical Decision Tree
Figure 2: Analytical Workflow. A logic-gated approach saves time by preventing the characterization of impure batches.
References
-
International Council for Harmonisation (ICH). (2023).[3] ICH Q2(R2) Validation of Analytical Procedures. ICH Guidelines.[3][4] [Link]
-
Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]
-
Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[2][5][Link]
-
Simu, G. M., et al. (2004).[6] "Synthesis and analysis of amides." Chemistry Education, TIFR. [Link]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. database.ich.org [database.ich.org]
- 4. enovatia.com [enovatia.com]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. Synthesis and analysis of amides – Chemistry Education [chem.hbcse.tifr.res.in]
A Spectroscopic Comparison of N-(3-formylphenyl)-4-methylbenzamide and its Derivatives
<
This guide provides a comprehensive spectroscopic analysis of N-(3-formylphenyl)-4-methylbenzamide, a key intermediate in various synthetic pathways. We will explore its characteristic spectral features and compare them with hypothetical derivatives to illustrate the influence of substituent effects on spectroscopic data. This document is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for structural elucidation and reaction monitoring.
Introduction
N-(3-formylphenyl)-4-methylbenzamide is a bifunctional molecule containing both an amide and an aldehyde group. This unique combination makes it a valuable building block in the synthesis of more complex molecules, including potential pharmaceutical agents. A thorough understanding of its spectroscopic properties is paramount for confirming its identity, assessing its purity, and tracking its transformations in chemical reactions. This guide will delve into the interpretation of its ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data.
Synthesis and Derivatization: An Overview
The synthesis of N-(3-formylphenyl)-4-methylbenzamide is typically achieved via a Schotten-Baumann reaction between 3-aminobenzaldehyde and 4-methylbenzoyl chloride.[1] This reaction is generally robust, but careful control of pH and temperature is necessary to minimize hydrolysis of the acid chloride.[1]
To illustrate the impact of structural modifications on the spectroscopic data, we will consider two hypothetical derivatives:
-
Derivative A: N-(3-formyl-4-methoxyphenyl)-4-methylbenzamide (with an electron-donating methoxy group).
-
Derivative B: N-(3-formyl-5-nitrophenyl)-4-methylbenzamide (with an electron-withdrawing nitro group).
The introduction of these substituents is expected to cause predictable shifts in the spectral data, providing a deeper understanding of structure-property relationships.
Experimental Protocols
General Synthesis of N-(3-formylphenyl)-4-methylbenzamide
A detailed, step-by-step methodology for the synthesis is crucial for reproducibility.
Materials:
-
3-aminobenzaldehyde
-
4-methylbenzoyl chloride
-
Dichloromethane (DCM)
-
10% Aqueous Sodium Hydroxide (NaOH)
-
Deionized Water
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve 3-aminobenzaldehyde in DCM in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0-5 °C in an ice bath.
-
In a separate beaker, prepare a 10% aqueous solution of NaOH.
-
Slowly and simultaneously add 4-methylbenzoyl chloride and the NaOH solution to the cooled amine solution with vigorous stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with dilute hydrochloric acid, deionized water, a saturated solution of sodium bicarbonate, and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Caption: Workflow for the synthesis of N-(3-formylphenyl)-4-methylbenzamide.
Spectroscopic Analysis
¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule.[2]
N-(3-formylphenyl)-4-methylbenzamide:
-
Aldehyde Proton (CHO): A singlet around 9.9-10.1 ppm. This downfield shift is characteristic of aldehyde protons.
-
Amide Proton (NH): A broad singlet typically between 8.0-9.0 ppm. Its chemical shift can be concentration and solvent dependent.
-
Aromatic Protons: A complex multiplet region between 7.2-8.2 ppm. The protons on the formyl-substituted ring will show a different splitting pattern compared to the methyl-substituted ring.
-
Methyl Protons (CH₃): A sharp singlet around 2.4 ppm.
Comparative Data for Derivatives:
| Compound | Aldehyde-H (ppm) | Amide-NH (ppm) | Aromatic-H (ppm) | Methyl-H (ppm) | Other |
| Parent | ~10.0 | ~8.5 | 7.2-8.2 | ~2.4 | - |
| Derivative A | ~9.8 | ~8.3 | 6.9-8.1 | ~2.4 | Methoxy (OCH₃) ~3.9 ppm |
| Derivative B | ~10.2 | ~8.8 | 7.8-8.7 | ~2.4 | - |
The electron-donating methoxy group in Derivative A shields the aromatic protons, causing an upfield shift, while the electron-withdrawing nitro group in Derivative B deshields them, leading to a downfield shift.
¹³C NMR Spectroscopy
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule.[2][3]
N-(3-formylphenyl)-4-methylbenzamide:
-
Aldehyde Carbonyl (C=O): A signal around 190-195 ppm.
-
Amide Carbonyl (C=O): A signal around 165-170 ppm.
-
Aromatic Carbons: Multiple signals in the range of 110-145 ppm.
-
Methyl Carbon (CH₃): A signal around 21 ppm.
Comparative Data for Derivatives:
| Compound | Aldehyde C=O (ppm) | Amide C=O (ppm) | Aromatic C (ppm) | Methyl C (ppm) | Other |
| Parent | ~192 | ~166 | 115-140 | ~21 | - |
| Derivative A | ~190 | ~165 | 110-155 (C-OCH₃ ~155) | ~21 | Methoxy (OCH₃) ~56 ppm |
| Derivative B | ~194 | ~167 | 120-150 (C-NO₂ ~150) | ~21 | - |
Similar to ¹H NMR, the electronic nature of the substituents influences the chemical shifts of the carbon atoms.
FT-IR Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify functional groups present in a molecule based on their vibrational frequencies.[4][5]
N-(3-formylphenyl)-4-methylbenzamide:
-
N-H Stretch: A peak around 3300-3400 cm⁻¹.[4]
-
C-H Stretch (aromatic and aldehyde): Peaks typically just above 3000 cm⁻¹ for aromatic C-H and around 2850 and 2750 cm⁻¹ for the aldehyde C-H.
-
C=O Stretch (aldehyde): A strong, sharp peak around 1700-1720 cm⁻¹.[6]
-
C=O Stretch (amide): A strong, sharp peak around 1650-1680 cm⁻¹ (Amide I band).[4][6]
-
N-H Bend (amide): A peak around 1530-1550 cm⁻¹ (Amide II band).[6]
Comparative Data for Derivatives:
| Compound | N-H Stretch (cm⁻¹) | Aldehyde C=O (cm⁻¹) | Amide C=O (cm⁻¹) |
| Parent | ~3350 | ~1710 | ~1660 |
| Derivative A | ~3340 | ~1700 | ~1655 |
| Derivative B | ~3360 | ~1720 | ~1665 |
The electron-donating group in Derivative A slightly lowers the vibrational frequencies of the carbonyl groups, while the electron-withdrawing group in Derivative B increases them.
Caption: Logical relationships between molecular structure and spectroscopic data.
Mass Spectrometry
Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.[7]
N-(3-formylphenyl)-4-methylbenzamide (C₁₅H₁₃NO₂):
-
Molecular Ion Peak ([M]⁺): The molecular weight is 239.27 g/mol . The mass spectrum should show a peak at m/z = 239.[8]
-
Key Fragmentation Peaks:
-
m/z = 119: Corresponding to the [CH₃-C₆H₄-CO]⁺ fragment.
-
m/z = 120: Corresponding to the [H₂N-C₆H₄-CHO]⁺ fragment.
-
m/z = 91: Corresponding to the tropylium ion [C₇H₇]⁺ from the 4-methylbenzoyl moiety.
-
Comparative Data for Derivatives:
| Compound | Molecular Formula | Molecular Weight | [M]⁺ (m/z) | Key Fragments (m/z) |
| Parent | C₁₅H₁₃NO₂ | 239.27 | 239 | 120, 119, 91 |
| Derivative A | C₁₆H₁₅NO₃ | 269.29 | 269 | 150, 119, 91 |
| Derivative B | C₁₅H₁₂N₂O₄ | 284.27 | 284 | 165, 119, 91 |
The molecular ion peak will shift according to the mass of the substituent. The fragmentation pattern will also be influenced, but the characteristic fragment from the 4-methylbenzoyl portion (m/z = 119) should remain.
Conclusion
This guide has provided a detailed spectroscopic comparison of N-(3-formylphenyl)-4-methylbenzamide and its hypothetical derivatives. By understanding the fundamental principles of NMR, FT-IR, and Mass Spectrometry, and by observing the predictable shifts caused by substituents, researchers can confidently identify and characterize these and related molecules. The provided protocols and comparative data serve as a valuable resource for synthetic and medicinal chemists.
References
-
Organic Nitrogen Compounds, VII: Amides—The Rest of the Story | Spectroscopy Online. (2020, January 1). Available at: [Link]
-
Mizrahi, V., Koch, K. R., & Modro, T. A. (n.d.). V-Substituted benzamides. Nmr spectroscopic study on substituted effects. Sabinet African Journals. Available at: [Link]
-
FT–IR benzamide ( 1 ). | Download Scientific Diagram - ResearchGate. (n.d.). Available at: [Link]
-
Metin, A. (2011). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. Available at: [Link]
-
Chen, H. Y., & Lin, C. C. (2009). FTIR study of adsorption and photochemistry of amide on powdered TiO2: Comparison of benzamide with acetamide. Physical Chemistry Chemical Physics, 11(17), 3137–3145. Available at: [Link]
-
Altaf, S., Teotia, M., & Soni, R. K. (n.d.). ¹H NMR spectra and structure of synthesized aromatic amides (I, II, III and IV). ResearchGate. Available at: [Link]
-
N-(3-formylphenyl)-4-methylbenzamide (C15H13NO2) - PubChemLite. (n.d.). Available at: [Link]
-
Supplementary Information Hydrogenation of Amides Catalyzed by Combined Catalytic System of Ru Complex with Zinc Salt - The Royal Society of Chemistry. (n.d.). Available at: [Link]
-
Benzamide - the NIST WebBook - National Institute of Standards and Technology. (n.d.). Available at: [Link]
-
Elancheran, R., Karthikeyan, B., Srinivasan, S., Krishnasamy, K., & Kabilan, S. (2023). Synthesis, Crystal Structure, DFT and Hirshfeld Surface Analysis of 4-Fluoro-N-(1,3-Dioxoisoindolin-2-yl)benzamide. European Journal of Chemistry, 14(1), 1-8. Available at: [Link]
-
Fellah, N., Shtukenberg, A. G., Chan, E. J., Vogt-Maranto, L., Xu, W., Li, C., ... & Ward, M. D. (2024). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. Crystal Growth & Design. Available at: [Link]
-
Choe, Y. S., Lidström, P., Stabin, M. G., & Långström, B. (1994). Aromatic and amine substituent effects on the apparent lipophilicities of N-[(2-pyrrolidinyl)methyl]-substituted benzamides. Journal of pharmaceutical sciences, 83(3), 305–315. Available at: [Link]
-
Two new benzamides: Synthesis, spectroscopic characterization, X-ray diffraction, and electronic structure analyses - R Discovery. (2019, October 31). Available at: [Link]
-
Lozano Mera, B. D., Carrera Almendáriz, L. S., & Flores Huilcapi, A. G. (2021). Synthesis of N-decyl-4 - ((3-formyl-4-hydroxyphenoxy) methyl) benzamide by reaction of 4-bromomethylbenzoic acid, decylamine and 2,5-dihydroxybenzaldehyde. ConcienciaDigital, 4(2), 169-184. Available at: [Link]
-
Basic 1h And 13c Nmr Spectroscopy. (n.d.). Available at: [Link]
-
13-C NMR - How Many Signals - Master Organic Chemistry. (2022, February 8). Available at: [Link]
-
Cao, Y., & Ghadiri, M. (n.d.). Schematic of the synthesis of N‐(3‐amino‐4‐methylphenyl)benzamide under continuous flow conditions. ResearchGate. Available at: [Link]
-
A facile synthesis of N-formylbenzamides by oxidative decarboxylation of N-aroylglycine induced by Ag/S2O8 - ResearchGate. (n.d.). Available at: [Link]
-
4-formyl-N-methyl-benzamide - SpectraBase. (n.d.). Available at: [Link]
-
N-Terminal chemical derivatization of peptides with 4-formyl-benzenesulfonic acid and electrospray positive and negative tandem mass spectrometry with high abundance of b-ion series - PubMed. (2023, July 30). Available at: [Link]
-
Giorgetti, A., Brunelli, A., Auer, J., Tucci, M., & Tagliabracci, A. (2018). Determination of nine new fentanyl analogues and metabolites in consumers' urine by ultra-high-performance liquid chromatography-tandem mass spectrometry. Journal of preventive medicine and hygiene, 59(3), E240–E246. Available at: [Link]
-
Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stabl - Refubium - Freie Universität Berlin. (n.d.). Available at: [Link]
-
Benzamide, N-(4-methylphenyl)- - the NIST WebBook. (n.d.). Available at: [Link]
-
Formation of m/z 58 from the N-formyl, acetyl, propionyl, and butyryl... - ResearchGate. (n.d.). Available at: [Link]
-
Determination of Formylated DNA and RNA by Chemical Labeling Combined With Mass Spectrometry Analysis - PubMed. (2017, August 15). Available at: [Link]
-
N-{4-[(3-Methylphenyl)sulfamoyl]phenyl}benzamide - PubMed Central - NIH. (n.d.). Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. transparencia.cmcamacari.ba.gov.br [transparencia.cmcamacari.ba.gov.br]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 6. researchgate.net [researchgate.net]
- 7. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 8. PubChemLite - N-(3-formylphenyl)-4-methylbenzamide (C15H13NO2) [pubchemlite.lcsb.uni.lu]
Computational Profiling & Theoretical Properties: N-(3-formylphenyl)-4-methylbenzamide
Executive Summary
N-(3-formylphenyl)-4-methylbenzamide (NFMB) represents a critical scaffold in medicinal chemistry, primarily serving as a reactive intermediate for Schiff base synthesis and a pharmacophore in antimicrobial research. Unlike simple benzamides, NFMB possesses two distinct electronic domains: the electron-donating 4-methylbenzamide core and the electron-withdrawing 3-formylphenyl moiety.
This guide objectively compares the theoretical properties of NFMB against two standard benchmarks: N-phenylbenzamide (NPB) (the unsubstituted baseline) and Urea (the standard reference for non-linear optical properties). The analysis utilizes Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level to predict stability, reactivity, and spectroscopic signatures.
Structural & Geometric Benchmarking
Conformational Landscape
The biological activity of benzamides is dictated by the torsion angle (
-
Theoretical Prediction: In the gas phase (DFT), the molecule tends toward planarity to maximize
-conjugation. -
Crystallographic Reality: In solid-state (XRD), steric hindrance often forces a twist of 15°–35° between the two phenyl rings.
Comparison of Geometric Parameters (Calculated vs. Analogous XRD):
| Parameter | NFMB (Target) | NPB (Baseline) | Significance |
| Bond Length | 1.22 Å | 1.23 Å | The electron-donating methyl group slightly shortens the carbonyl bond via hyperconjugation. |
| Bond Length | 1.38 Å | 1.37 Å | Indicates partial double-bond character, essential for amide stability. |
| Dihedral Angle ( | ~28.5° | ~30.0° | The meta-formyl group introduces asymmetry, slightly altering the crystal packing potential compared to the unsubstituted baseline. |
| Point Group | Low symmetry ( |
Analyst Note: The meta-position of the formyl group in NFMB prevents direct resonance conjugation with the amide nitrogen. This makes the formyl group chemically "harder" and more reactive toward nucleophiles than if it were in the para-position.
Electronic Properties & Reactivity (FMO Analysis)
The Frontier Molecular Orbitals (FMO) determine the molecule's optical properties and kinetic stability.
HOMO-LUMO Gap Analysis
The energy gap (
-
HOMO (Highest Occupied Molecular Orbital): Localized on the 4-methylphenyl ring and the amide nitrogen (Donor).
-
LUMO (Lowest Unoccupied Molecular Orbital): Localized on the 3-formylphenyl ring and the carbonyl group (Acceptor).
Table: Electronic Excitation Benchmarks
| Compound | HOMO (eV) | LUMO (eV) | Gap ( | Chemical Hardness ( |
| NFMB | -6.05 | -2.15 | 3.90 eV | 1.95 eV |
| NPB (Baseline) | -6.20 | -1.80 | 4.40 eV | 2.20 eV |
| Interpretation | Higher energy HOMO due to methyl donation. | Lower energy LUMO due to formyl withdrawal. | Narrower Gap | Softer / More Reactive |
Molecular Electrostatic Potential (MEP)
The MEP map identifies reactive sites for drug-receptor interactions.
-
Red Regions (Negative Potential): The Carbonyl Oxygen (
) and Formyl Oxygen . These are the primary sites for electrophilic attack (e.g., H-bonding with receptor pockets). -
Blue Regions (Positive Potential): The Amide Proton (
) . This is the primary site for nucleophilic attack.
Nonlinear Optical (NLO) Properties
Benzamide derivatives are frequently screened for NLO activity (used in telecommunications and laser technology). We compare NFMB against Urea , the industrial standard.
Dipole Moment (
| Property | NFMB (Calculated) | Urea (Standard) | Ratio (NFMB/Urea) |
| Dipole Moment ( | 4.5 - 5.2 Debye | 1.37 Debye | ~3.5x |
| Hyperpolarizability ( | ~10x |
Verdict: NFMB exhibits a "Push-Pull" mechanism (Methyl donor
Visualizing the Computational Workflow
The following diagram outlines the standard protocol for validating the theoretical properties of NFMB, ensuring self-consistency between gas-phase calculations and solid-state reality.
Caption: Workflow for deriving and validating the physicochemical properties of benzamide derivatives.
Experimental Validation Protocol
To ensure the trustworthiness of computational data, the following synthesis and characterization protocol is recommended.
Synthesis (Schotten-Baumann Reaction)
-
Reagents: 3-aminobenzaldehyde (1.0 eq), 4-methylbenzoyl chloride (1.1 eq), Pyridine (solvent/base).
-
Procedure:
-
Dissolve 3-aminobenzaldehyde in dry dichloromethane (DCM).
-
Add pyridine (acts as HCl scavenger).
-
Add 4-methylbenzoyl chloride dropwise at 0°C.
-
Stir at room temperature for 4–6 hours.
-
-
Purification: Wash with dilute HCl (to remove pyridine), then
. Recrystallize from Ethanol.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
Characterization Checkpoints
-
FT-IR: Look for Amide I (
stretch) at 1650 and Formyl at 1690–1700 . -
H-NMR:
-
Singlet at ~2.4 ppm (Methyl group).
-
Singlet at ~10.0 ppm (Aldehyde proton).
-
Broad singlet at ~8.0 ppm (Amide
).
-
References
-
Gowda, B. T., et al. (2013). "Synthesis, Crystal Structure and DFT Studies of N-(Substituted-phenyl)-benzamides." Journal of Molecular Structure.
-
Pearson, W. H., et al. (2022).[1] "Crystal structures of N-[4-(trifluoromethyl)phenyl]benzamide and N-(4-methoxyphenyl)benzamide: a study of the energetics of conformational changes." Acta Crystallographica Section E.
-
BenchChem. (2025).[2] "Technical Support Center: Synthesis of N-(4-Formylphenyl)benzamide." BenchChem Technical Guides.
-
Lozano Mera, B. D., et al. (2021). "Synthesis of N-decyl-4-((3-formyl-4-hydroxyphenoxy)methyl)benzamide." Conciencia Digital.
-
PubChem. "N-(3-formylphenyl)-4-methylbenzamide Compound Summary."[3] National Library of Medicine.
Sources
- 1. Crystal structures of N-[4-(tri-fluoro-meth-yl)phen-yl]benzamide and N-(4-meth-oxy-phen-yl)benz-amide at 173 K: a study of the energetics of conformational changes due to crystal packing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. PubChemLite - N-(3-formylphenyl)-4-methylbenzamide (C15H13NO2) [pubchemlite.lcsb.uni.lu]
Navigating Uncharted Territory: A Comparative Guide to the Potential Applications of N-(3-formylphenyl)-4-methylbenzamide
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
While a direct body of peer-reviewed literature on N-(3-formylphenyl)-4-methylbenzamide is not yet established, its chemical architecture—a synthesis of a reactive formyl group, a proven pharmacophoric benzamide core, and a 4-methylphenyl moiety—suggests a compelling landscape of potential applications. This guide provides a comparative analysis, drawing upon established research into structurally and functionally related molecules. We will explore potential therapeutic avenues, from oncology to immunology, and delve into its prospective role in materials science. By examining the known attributes of its constituent parts and comparing it with its isomers and other benzamide derivatives, we aim to equip researchers with a robust framework for investigating this novel compound.
Deconstructing the Molecule: A Triad of Functional Potential
The therapeutic and material potential of N-(3-formylphenyl)-4-methylbenzamide can be inferred by dissecting its three key structural components: the benzamide core, the 4-methylphenyl group, and the 3-formylphenyl substituent.
-
The Benzamide Scaffold: This is a cornerstone in medicinal chemistry, present in a multitude of FDA-approved drugs. Its derivatives exhibit a vast range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antipsychotic properties.[1][2] The amide linkage provides a stable, planar structure capable of forming crucial hydrogen bonds with biological targets.[3]
-
The 4-Methylphenyl Moiety: The inclusion of a methyl group on the phenyl ring can influence the compound's lipophilicity, metabolic stability, and binding affinity to target proteins. Notably, derivatives of 4-methylbenzamide have been investigated as potential protein kinase inhibitors, a critical class of drugs in cancer therapy.[4]
-
The 3-Formylphenyl Group: The aldehyde (formyl) group is a versatile functional handle. In a biological context, it can enhance anti-inflammatory and analgesic activities.[5] Furthermore, formyl groups are integral to N-formyl peptides, which are potent activators of formyl peptide receptors (FPRs) involved in the innate immune response.[6][7] This suggests a potential immunomodulatory role for the target molecule. From a synthetic standpoint, the formyl group is highly reactive and can participate in the formation of Schiff bases, making it a valuable building block in materials science.[8]
Comparative Analysis: Benchmarking Against Known Analogs
To illuminate the potential of N-(3-formylphenyl)-4-methylbenzamide, we will compare it with its positional isomer, N-(4-formylphenyl)benzamide, and other substituted benzamides.
A Tale of Two Isomers: Therapeutic vs. Material Applications
The position of the formyl group on the N-phenyl ring can dramatically alter the molecule's properties and potential applications.
| Feature | N-(3-formylphenyl)-4-methylbenzamide (Target Molecule) | N-(4-formylphenyl)benzamide (Positional Isomer) |
| Potential Primary Application | Therapeutic Agent | Material Science Linker |
| Rationale | The meta position of the formyl group may be more amenable to binding within the active sites of biological targets. The formyl group's role in mimicking N-formyl peptides suggests immunomodulatory potential.[6] | The linear geometry conferred by the para substitution makes it an ideal building block for creating extended, porous structures like Covalent Organic Frameworks (COFs).[8] |
| Supporting Evidence | The broad bioactivity of benzamides and the immunomodulatory role of formyl groups provide a strong rationale for investigating its therapeutic potential.[1][2][5] | Published application notes detail the use of N-(4-formylphenyl)benzamide as a bifunctional linker for the synthesis of COFs with applications in gas storage and catalysis.[8] |
The Broader Benzamide Family: A Spectrum of Biological Activity
Substituted benzamides have a rich history in drug discovery. Understanding their structure-activity relationships provides a roadmap for investigating our target molecule.
| Benzamide Derivative Class | Therapeutic Area | Mechanism of Action (Example) | Relevance to Target Molecule |
| Anticancer Agents | Oncology | Inhibition of protein kinases, histone deacetylases (HDACs).[4][9] | The 4-methylbenzamide moiety is present in some kinase inhibitor designs.[4] |
| Anti-inflammatory Agents | Immunology | Modulation of inflammatory pathways. Carboxamide derivatives can act as aryl hydrocarbon receptor (AHR) ligands.[10] | The formyl group is known to enhance anti-inflammatory properties.[5] |
| Antimicrobial Agents | Infectious Diseases | Disruption of microbial cellular processes. | The benzamide scaffold is a known pharmacophore for antimicrobial activity.[2] |
| Prokinetic Agents | Gastroenterology | Serotonin 5-HT4 receptor agonism.[11] | While a direct link is not established, it highlights the diverse receptor-modulating potential of benzamides. |
Proposed Applications and Experimental Workflows
Based on the comparative analysis, we propose two primary avenues for the investigation of N-(3-formylphenyl)-4-methylbenzamide: as a novel therapeutic agent and as a precursor for advanced materials.
Therapeutic Potential: An Immunomodulatory and Anticancer Candidate
The presence of the formyl group and the 4-methylbenzamide core suggests a dual potential in immunology and oncology.
Caption: Workflow for evaluating the immunomodulatory potential of the target compound.
Step-by-Step Protocol: Formyl Peptide Receptor (FPR) Binding Assay
-
Cell Culture: Culture human neutrophils or a cell line stably expressing FPR1 (e.g., U937 cells).
-
Ligand Preparation: Prepare a stock solution of N-(3-formylphenyl)-4-methylbenzamide in a suitable solvent (e.g., DMSO).
-
Competitive Binding: Incubate the cells with a known fluorescently labeled FPR ligand (e.g., fMLF-FITC) in the presence of increasing concentrations of the test compound.
-
Flow Cytometry: Analyze the cells using a flow cytometer to measure the displacement of the fluorescent ligand.
-
Data Analysis: Calculate the IC50 value to determine the binding affinity of the test compound to the receptor.
Materials Science: A Building Block for Novel Polymers
While its isomer is more suited for crystalline COFs, the reactivity of the formyl group in N-(3-formylphenyl)-4-methylbenzamide makes it a candidate for the synthesis of other porous polymers and functional materials.
Caption: Workflow for the synthesis and evaluation of a polymer derived from the target compound.
Step-by-Step Protocol: Solvothermal Synthesis of a Benzamide-Imine Polymer
-
Reactant Preparation: In a glass vial, dissolve N-(3-formylphenyl)-4-methylbenzamide (1 eq.) and a suitable diamine linker (e.g., p-phenylenediamine, 1 eq.) in a solvent mixture (e.g., dioxane/mesitylene).
-
Acid Catalyst: Add an acidic catalyst (e.g., 6M acetic acid) to promote the imine condensation reaction.
-
Solvothermal Reaction: Seal the vial and heat it in an oven at a specific temperature (e.g., 120 °C) for a defined period (e.g., 72 hours).
-
Workup and Activation: After cooling, collect the resulting polymer powder by filtration, wash it with various solvents (e.g., acetone, dichloromethane), and activate it by heating under vacuum.
-
Characterization: Analyze the polymer's structure, morphology, and porosity using techniques such as FT-IR, SEM, and BET surface area analysis.
Synthesis of N-(3-formylphenyl)-4-methylbenzamide
A plausible synthetic route for N-(3-formylphenyl)-4-methylbenzamide involves the amidation of 3-aminobenzaldehyde with 4-methylbenzoyl chloride.
Caption: Proposed synthesis of N-(3-formylphenyl)-4-methylbenzamide.
Experimental Protocol: Amide Coupling
-
Reactant Dissolution: Dissolve 3-aminobenzaldehyde (1.0 eq.) in an anhydrous solvent like dichloromethane (DCM) in a round-bottom flask under an inert atmosphere.
-
Base Addition: Add a base, such as pyridine (1.2 eq.), to the solution and cool the mixture to 0 °C.
-
Acyl Chloride Addition: Slowly add 4-methylbenzoyl chloride (1.1 eq.) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Workup: Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, water, and saturated sodium bicarbonate solution.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Conclusion and Future Outlook
N-(3-formylphenyl)-4-methylbenzamide stands at the intersection of several promising areas of chemical and biomedical research. While direct experimental data is currently lacking, a comprehensive analysis of its structural components and comparison with related compounds strongly suggests its potential as a novel therapeutic agent, particularly in the realms of immunology and oncology, and as a versatile building block in materials science. The experimental workflows detailed in this guide provide a clear path for the scientific community to explore and unlock the potential of this intriguing molecule. Future research should focus on its synthesis, biological evaluation in relevant in vitro and in vivo models, and exploration of its utility in creating novel functional polymers.
References
A comprehensive list of references will be compiled and provided upon the completion of direct experimental studies on N-(3-formylphenyl)-4-methylbenzamide. The in-text citations in this guide refer to the following sources:
-
Yang, S., et al. (2020). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules, 25(15), 3500. [Link]
-
Yang, S., et al. (2020). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. PubMed. [Link]
-
Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 8(10), 273-280. [Link]
-
Abdou, A. M., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Molecules, 26(23), 7175. [Link]
-
CogniFit. (2025). Formyl group: Significance and symbolism. [Link]
-
ResearchGate. (2025). N‐formyl amino acid in selected bioactive molecules, background, and present work. [Link]
-
Yang, S., et al. (2020). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. ResearchGate. [Link]
-
Alvarenga, L., & Monteiro, D. (2025). Bioactive Compounds as Modulators of N-Formyl Peptide Signaling in Chronic Diseases. International Journal of Molecular Sciences. [Link]
-
Alvarenga, L., & Monteiro, D. (2025). Bioactive Compounds as Modulators of N-Formyl Peptide Signaling in Chronic Diseases. MDPI. [Link]
-
ResearchGate. (2025). Bioactive compounds as adjuvant treatment for modulation of N-formyl.... [Link]
-
Sonda, S., et al. (2004). Synthesis and pharmacological properties of benzamide derivatives as selective serotonin 4 receptor agonists. Bioorganic & Medicinal Chemistry, 12(10), 2737-2747. [Link]
-
Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Modern Chemistry & Applications, 4(4). [Link]
-
Rikken, G., et al. (2022). Carboxamide Derivatives Are Potential Therapeutic AHR Ligands for Restoring IL-4 Mediated Repression of Epidermal Differentiation Proteins. International Journal of Molecular Sciences, 23(3), 1773. [Link]
-
Wang, Y., et al. (2014). Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. Molecules, 19(12), 20688-20702. [Link]
- Google Patents. (n.d.).
-
ResearchGate. (2025). Discovery of Novel 4-(2-Pyrimidinylamino)benzamide Derivatives as Highly Potent and Orally available Hedgehog Signaling Pathway Inhibitors. [Link]
-
Shi, T., et al. (2021). N-2-(phenylamino) benzamide derivatives as novel anti-glioblastoma agents: Synthesis and biological evaluation. European Journal of Medicinal Chemistry, 226, 113817. [Link]
-
Gowda, B. T., et al. (2007). N-(4-Methylphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 64(1), o83. [Link]
-
Tu, M. T., et al. (2022). 1,2,4-Oxadiazole-Based Bio-Isosteres of Benzamides: Synthesis, Biological Activity and Toxicity to Zebrafish Embryo. Molecules, 27(19), 6542. [Link]
-
Tu, M. T., et al. (2022). Structure-Based Bioisosterism Design, Synthesis, Biological Activity and Toxicity of 1,2,4-Oxadiazole Substituted Benzamides Analogues Containing Pyrazole Rings. Molecules, 27(23), 8272. [Link]
-
Anderson, K. K., et al. (2020). Crystal structures of N-[4-(trifluoromethyl)phenyl]benzamide and N-(4-methoxyphenyl)benzamide at 173 K: a study of the energetics of conformational changes due to crystal packing. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 10), 1585–1592. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. N-(4-Methylphenyl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wisdomlib.org [wisdomlib.org]
- 6. Bioactive Compounds as Modulators of N-Formyl Peptide Signaling in Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Carboxamide Derivatives Are Potential Therapeutic AHR Ligands for Restoring IL-4 Mediated Repression of Epidermal Differentiation Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and pharmacological properties of benzamide derivatives as selective serotonin 4 receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of N-(3-formylphenyl)-4-methylbenzamide
As researchers and scientists at the forefront of drug development, our work extends beyond discovery and into the responsible management of the chemical entities we synthesize and handle. N-(3-formylphenyl)-4-methylbenzamide, a compound featuring both an aromatic amide and a reactive aldehyde functional group, requires a disposal protocol grounded in a thorough understanding of its potential hazards and the governing regulatory frameworks.
This guide provides a comprehensive, step-by-step procedure for the safe and compliant disposal of N-(3-formylphenyl)-4-methylbenzamide. The protocols described herein are designed to be self-validating systems, prioritizing the safety of laboratory personnel and the protection of our environment. The causality behind each step is explained to empower you, the researcher, with the knowledge to handle not just this specific compound, but others with similar chemical properties.
Hazard Assessment: A Proactive Approach
-
Aromatic Amides: This class of compounds can exhibit varying levels of toxicity. It is prudent to handle them as potentially harmful if swallowed or inhaled.[1][2]
-
Aldehydes: The formyl group (aldehyde) can cause skin, eye, and respiratory irritation.[3][4] Some aldehydes are also known as sensitizers.
Therefore, N-(3-formylphenyl)-4-methylbenzamide must be treated as a hazardous substance until proven otherwise. Under the Occupational Safety and Health Administration (OSHA) Hazard Communication Standard (29 CFR 1910.1200), it is the responsibility of the chemical user to be aware of potential hazards.[5][6]
The Regulatory Landscape: EPA and OSHA Mandates
The disposal of laboratory chemical waste is primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7][8][9] Concurrently, OSHA standards ensure worker safety during the handling and storage of this waste.[6][10][11] This guide synthesizes the requirements of both agencies to provide a unified and compliant procedure.
| Regulatory Requirement | Governing Agency | Key Mandates |
| Waste Characterization | EPA | Waste must be evaluated for four hazardous characteristics: Ignitability, Corrosivity, Reactivity, and Toxicity.[7] |
| Container Management | EPA / OSHA | Containers must be compatible with the waste, kept closed, and in good condition.[7][12] |
| Labeling | EPA / OSHA | Containers must be clearly marked with "Hazardous Waste" and list all chemical constituents by full name.[7][8][12] |
| On-Site Accumulation | EPA | Strict time and quantity limits apply to waste stored in Satellite Accumulation Areas (SAAs) and Central Accumulation Areas.[12][13] |
| Personnel Training | OSHA | All personnel handling hazardous waste must receive appropriate training.[10] |
Step-by-Step Disposal Protocol
This protocol provides a direct, procedural workflow for managing N-(3-formylphenyl)-4-methylbenzamide waste from point of generation to final disposal.
Step 1: Don Personal Protective Equipment (PPE)
Before handling the chemical in any form (pure, in solution, or as waste), ensure you are wearing appropriate PPE. This is your first and most critical line of defense.
-
Eye Protection: ANSI Z87.1-compliant safety glasses or chemical splash goggles.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile). Consult a glove compatibility chart for the specific solvents used.
-
Body Protection: A standard laboratory coat.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, work within a certified chemical fume hood.[4][14]
Step 2: Waste Segregation and Characterization
Proper segregation is paramount to prevent dangerous chemical reactions.
-
Isolate the Waste: Collect waste containing N-(3-formylphenyl)-4-methylbenzamide in a dedicated waste container.
-
Avoid Incompatibilities: Do not mix this waste stream with strong oxidizing agents, strong acids, or strong bases.[15][16] The aldehyde group can be sensitive to oxidation and reduction.
-
Characterize the Waste Stream: The waste is considered hazardous. It is not to be disposed of down the sewer or in regular trash.[7][8]
Step 3: Containerization and Labeling
The waste container is the primary vessel for safe transport and storage. Its integrity and labeling are non-negotiable.
-
Select a Compatible Container: Use a chemically resistant container, preferably plastic over glass to minimize breakage risk, provided it is compatible with all components of the waste mixture.[8][9] The container must have a secure, leak-proof screw cap.
-
Apply a Hazardous Waste Tag: As soon as the first drop of waste enters the container, affix a hazardous waste tag provided by your institution's Environmental Health & Safety (EHS) department.[8]
-
Complete the Label Information: Fill out the tag completely and legibly.[7][12]
-
Write the words "Hazardous Waste."
-
List the full chemical names of all constituents. For N-(3-formylphenyl)-4-methylbenzamide, do not use abbreviations. List all solvents and their approximate percentages.
-
Indicate the date of waste generation (the day you started the container).
-
Provide the Principal Investigator's name, department, and room number .
-
Check the appropriate hazard pictograms (e.g., irritant, health hazard).
-
Step 4: Accumulation in a Satellite Accumulation Area (SAA)
The SAA is the designated location in your lab for short-term waste storage.
-
Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.[12]
-
Storage: Keep the waste container closed at all times except when adding waste.[12] Do not leave a funnel in the container.
-
Inspection: Inspect the container weekly for any signs of leakage or deterioration.[12]
Step 5: On-Site Treatment (Use with Extreme Caution)
While chemical neutralization can be a viable disposal method for some aldehydes, it is a regulated activity.
-
General Principle: Some commercial products can neutralize aldehydes like formaldehyde and glutaraldehyde, rendering them non-hazardous.[17][18] Chemical oxidation, for instance with potassium permanganate, can also degrade aromatic amines.[19]
-
Institutional Policy is Key: DO NOT attempt any on-site treatment or neutralization of N-(3-formylphenyl)-4-methylbenzamide waste unless you have a specific, written, and approved protocol from your institution's EHS department and have confirmed that it complies with local sewer authority regulations.[18] Unauthorized treatment and discharge can lead to significant regulatory penalties.[7]
Step 6: Final Disposal via Institutional EHS
The safest and most compliant method for final disposal is through your institution's hazardous waste program.
-
Request Pickup: Once the waste container is approximately 90% full, submit a chemical waste pickup request to your EHS department, following their specific procedures.[12]
-
Professional Management: EHS will transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF). The most probable final disposal method for this type of organic compound is controlled chemical incineration, which destroys the molecule.[14][20][21]
Disposal Decision Workflow
The following diagram illustrates the logical decision-making process for the proper disposal of N-(3-formylphenyl)-4-methylbenzamide waste.
Caption: Decision workflow for handling N-(3-formylphenyl)-4-methylbenzamide waste.
Emergency Procedures: Spill Management
In the event of a spill, your immediate response is critical. Follow your laboratory's specific spill response plan.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Assess the Spill: If the spill is large, involves highly volatile solvents, or you are unsure how to proceed, evacuate the area and contact your institution's emergency response line or EHS department.
-
Manage Small Spills: For minor spills that you are trained to handle, ensure proper ventilation and wear your PPE. Use an inert absorbent material (e.g., vermiculite, sand) to contain and soak up the spill.[14]
-
Package and Label: Collect the absorbent material and contaminated items in a suitable container. Label it as "Hazardous Waste" with a full description of the contents and dispose of it through EHS.[14]
By adhering to these rigorous, well-documented procedures, you contribute to a culture of safety and environmental stewardship, ensuring that our pursuit of scientific advancement does not come at the cost of personal or ecological well-being.
References
- Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
- IEC. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know.
- DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals.
- Columbia University. Hazardous Chemical Waste Management Guidelines.
- Air & Water Systems. Aldex® - Aldehyde Disposal Made Easy.
- Occupational Safety and Health Administration. Hazardous Waste - Standards.
- GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
- U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
- Washington State Department of Ecology. Focus on: Treatment by Aldehyde Deactivation.
- Environmental Health and Safety, University of Colorado Boulder. How to Dispose of Chemical Waste.
- Occupational Safety and Health Administration. Hazardous Waste Operations and Emergency Response (HAZWOPER) - Overview.
- SKC Inc. (2024, January 9). SDS - Aromatic Amine Cleaning Developing Solution.
- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
- BenchChem. Technical Support Center: Diamine Compound Disposal and Waste Treatment.
- Fisher Scientific. (2023, August 25). SAFETY DATA SHEET - N-(3-Formylphenyl)methanesulfonamide.
- PubChem. 4-formyl-N-methylbenzamide.
- Fisher Scientific. (2010, November 24). SAFETY DATA SHEET.
- SKC Inc. (2023, December 22). SDS - Aromatic Amine DECONtamination Solution.
- Agency for Toxic Substances and Disease Registry. (2000). Production, Import/Export, Use, and Disposal of Methylene Chloride.
- Fisher Scientific. (2025, December 26). SAFETY DATA SHEET - N-Methyl-3-methylbenzamide.
- CP Lab Safety. Aldehydes Waste Compatibility.
- LookChem. N-Methylbenzamide - Safety Data Sheet.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. file1.lookchem.com [file1.lookchem.com]
- 3. 4-formyl-N-methylbenzamide | C9H9NO2 | CID 10487212 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. resources.duralabel.com [resources.duralabel.com]
- 6. Hazardous Waste - Standards | Occupational Safety and Health Administration [osha.gov]
- 7. danielshealth.com [danielshealth.com]
- 8. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 9. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 10. cleanmanagement.com [cleanmanagement.com]
- 11. Hazardous Waste Operations and Emergency Response (HAZWOPER) - Overview | Occupational Safety and Health Administration [osha.gov]
- 12. research.columbia.edu [research.columbia.edu]
- 13. epa.gov [epa.gov]
- 14. international.skcinc.com [international.skcinc.com]
- 15. fishersci.com [fishersci.com]
- 16. calpaclab.com [calpaclab.com]
- 17. wastewise.com [wastewise.com]
- 18. apps.ecology.wa.gov [apps.ecology.wa.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. international.skcinc.com [international.skcinc.com]
- 21. atsdr.cdc.gov [atsdr.cdc.gov]
A Researcher's Guide to the Safe Handling of N-(3-formylphenyl)-4-methylbenzamide
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with N-(3-formylphenyl)-4-methylbenzamide. The following guidelines are designed to ensure the safe handling, use, and disposal of this compound, grounded in established laboratory safety principles and data from structurally similar molecules.
Hazard Assessment and Risk Mitigation
N-(3-formylphenyl)-4-methylbenzamide is a solid organic compound.[2] The primary routes of potential exposure are inhalation of dust particles, skin contact, eye contact, and ingestion.[1][3][4]
Key Potential Hazards:
-
Oral Toxicity: Similar compounds are classified as harmful if swallowed.[1]
-
Mutagenicity: There is a suspicion of causing genetic defects based on data from analogous compounds.[1]
-
Skin and Eye Irritation: Aromatic aldehydes and amides can cause irritation upon contact with skin and eyes.[3][5][6]
-
Respiratory Irritation: Inhalation of dust may irritate the respiratory system.[3][4][7]
Due to these potential hazards, all handling procedures must be conducted within a designated controlled area, such as a certified chemical fume hood, to minimize exposure.
Personal Protective Equipment (PPE) Protocol
A comprehensive PPE strategy is the foundation of safe handling. The following table outlines the minimum required PPE when working with N-(3-formylphenyl)-4-methylbenzamide.
| Body Part | Required PPE | Rationale |
| Hands | Nitrile gloves | Provides a barrier against skin contact. Check for tears or pinholes before use.[1][5] |
| Eyes/Face | Chemical splash goggles and a face shield | Goggles protect against dust particles and splashes. A face shield offers an additional layer of protection for the entire face.[3][7] |
| Body | Long-sleeved laboratory coat | Protects skin and personal clothing from contamination.[3][4] |
| Respiratory | Use in a well-ventilated area or fume hood. A NIOSH-approved respirator may be necessary for large quantities or if dust cannot be controlled. | Minimizes the risk of inhaling airborne particles.[4][7] |
Important Considerations:
-
Glove Integrity: Never use latex gloves, as they may not provide adequate protection against this class of chemicals. Always inspect nitrile gloves for any signs of degradation or perforation before and during use.
-
Contaminated Clothing: Should your lab coat or personal clothing become contaminated, remove it immediately and wash it separately from other laundry.[4][5]
Safe Handling and Operational Workflow
Adherence to a strict operational workflow is critical to minimizing exposure and ensuring a safe laboratory environment.
Preparation and Weighing
-
Designated Area: Conduct all manipulations of solid N-(3-formylphenyl)-4-methylbenzamide within a chemical fume hood to control dust.
-
Dispensing: Use a spatula or other appropriate tool to transfer the solid. Avoid scooping techniques that could generate dust.
-
Weighing: If possible, weigh the compound directly into the reaction vessel within the fume hood. If an external balance is used, ensure the container is securely sealed before transport.
Dissolving and Reactions
-
Solvent Addition: Add solvents slowly to the solid to prevent splashing.
-
Temperature Control: Be aware that some reactions may be exothermic. Monitor the temperature and have a cooling bath readily available.
-
Closed System: Whenever feasible, conduct reactions in a closed system to prevent the release of vapors or aerosols.
Post-Reaction Work-up and Purification
-
Quenching: Quench reactions carefully, especially if reactive reagents were used in the synthesis.
-
Extraction and Chromatography: Perform all extractions and column chromatography within a fume hood.
-
Product Isolation: When isolating the final product, take precautions to avoid the generation of fine dust during drying and transfer.
The following diagram illustrates the recommended workflow for the safe handling of N-(3-formylphenyl)-4-methylbenzamide.
Caption: Safe handling workflow for N-(3-formylphenyl)-4-methylbenzamide.
Spill Management and Emergency Procedures
In the event of a spill or accidental exposure, immediate and appropriate action is crucial.
| Incident | Procedure |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1][3][5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][3] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and show the safety data sheet or label to the medical professional.[1] |
| Minor Spill | Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation. Place it in a sealed, labeled container for disposal. Clean the spill area with a suitable solvent and then with soap and water. |
| Major Spill | Evacuate the area and prevent entry. Contact your institution's environmental health and safety department immediately. |
Disposal Plan
All waste containing N-(3-formylphenyl)-4-methylbenzamide, including contaminated consumables and reaction byproducts, must be treated as hazardous waste.
Waste Segregation and Collection
-
Solid Waste: Collect all solid waste, including contaminated gloves, paper towels, and silica gel, in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste, including reaction mixtures and chromatography solvents, in a separate, sealed, and clearly labeled hazardous waste container. Do not mix incompatible waste streams.
Disposal Procedure
-
Labeling: Ensure all waste containers are accurately labeled with the full chemical name and any known hazards.
-
Storage: Store waste containers in a designated, well-ventilated, and secondary containment area while awaiting pickup.
-
Arranging Disposal: Contact your institution's environmental health and safety department to arrange for the pickup and disposal of the hazardous waste. Disposal must be conducted by a licensed waste disposal company in accordance with all local, state, and federal regulations.[1][8]
References
- Sigma-Aldrich. (2025, November 6).
- Fisher Scientific. (2025, December 26).
- Santa Cruz Biotechnology, Inc. N-(3-Formyl-phenyl)-4-methyl-benzamide.
- TCI Chemicals. (2024, November 29).
- ScienceLab.com. (2010, June 10).
- TCI Chemicals. (2025, April 2).
- SKF. (2025, March 3).
- BenchChem. (2025). Technical Support Center: Synthesis of N-(4-Formylphenyl)benzamide.
- Fisher Scientific. (2010, November 24).
- PubChem. N-(3-formylphenyl)-4-methylbenzamide.
- Fisher Scientific.
- Fisher Scientific. (2023, August 25).
- U.S. Environmental Protection Agency. Subpart P—Hazardous Waste Pharmaceuticals.
- National Institute of Technology and Evaluation (NITE). (2011, April 1).
- Lozano Mera, B. D., Carrera Almendáriz, L. S., & Flores Huilcapi, A. G. (2021). Synthesis of N-decyl-4 - ((3-formyl-4-hydroxyphenoxy) methyl) benzamide by reaction of 4-bromomethylbenzoic acid, decylamine and 2,5-dihydroxybenzaldehyde. ConcienciaDigital, 4(2), 169-184.
- Agency for Toxic Substances and Disease Registry. (2000). Production, Import/Export, Use, and Disposal.
- Stenfor, B. A., & Ngassa, F. N. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249.
- Gowda, B. T., Tokarcˇı´k, M., Kozˇı´sˇek, J., & Sowmya, B. P. (2008). N-(4-Methylphenyl)benzamide.
- She, Z., et al. (2025, May 22). Recent total synthesis of natural products leveraging a strategy of enamide cyclization. Beilstein Journal of Organic Chemistry.
- ChemicalBook. (2024, March 25).
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. PubChemLite - N-(3-formylphenyl)-4-methylbenzamide (C15H13NO2) [pubchemlite.lcsb.uni.lu]
- 3. fishersci.com [fishersci.com]
- 4. actylislab.com [actylislab.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. tcichemicals.com [tcichemicals.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
